molecular formula C64H111N3O26S2 B12427417 Ald-PEG23-SPDP

Ald-PEG23-SPDP

Katalognummer: B12427417
Molekulargewicht: 1402.7 g/mol
InChI-Schlüssel: YLULMOFZKSBCGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ald-PEG23-SPDP is a useful research compound. Its molecular formula is C64H111N3O26S2 and its molecular weight is 1402.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C64H111N3O26S2

Molekulargewicht

1402.7 g/mol

IUPAC-Name

4-formyl-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]benzamide

InChI

InChI=1S/C64H111N3O26S2/c68-59-60-4-6-61(7-5-60)64(70)67-11-13-72-15-17-74-19-21-76-23-25-78-27-29-80-31-33-82-35-37-84-39-41-86-43-45-88-47-49-90-51-53-92-55-57-93-56-54-91-52-50-89-48-46-87-44-42-85-40-38-83-36-34-81-32-30-79-28-26-77-24-22-75-20-18-73-16-14-71-12-10-65-62(69)8-58-94-95-63-3-1-2-9-66-63/h1-7,9,59H,8,10-58H2,(H,65,69)(H,67,70)

InChI-Schlüssel

YLULMOFZKSBCGM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)SSCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C2=CC=C(C=C2)C=O

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to Ald-PEG23-SPDP: Structure, Properties, and Bioconjugation Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-PEG23-SPDP is a heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs). This molecule features two distinct reactive moieties—an aldehyde group and a pyridyldithiol group—separated by a 23-unit polyethylene glycol (PEG) spacer. This unique architecture allows for the sequential and specific conjugation of two different biomolecules, while the PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1][2][3][4][5] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed experimental protocols for the application of this compound in bioconjugation.

Chemical Structure and Core Components

This compound is comprised of three key functional components:

  • Aldehyde Group (-CHO): This functional group serves as a reactive handle for covalent bond formation with molecules containing hydrazide or aminooxy groups, leading to the formation of stable hydrazone or oxime linkages, respectively.[6][7] It can also react with primary amines through reductive amination to form a stable secondary amine bond.[8][9]

  • SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) Group: This moiety is reactive towards sulfhydryl (thiol) groups, such as those found in cysteine residues of proteins. The reaction proceeds via a thiol-disulfide exchange, resulting in a disulfide bond that is cleavable under reducing conditions.[10][11][12]

  • Polyethylene Glycol (PEG) Spacer (23 units): The 23-unit PEG chain acts as a flexible, hydrophilic spacer. The inclusion of the PEG moiety can improve the water solubility of the crosslinker and the final bioconjugate, reduce aggregation, and potentially decrease the immunogenicity of the conjugated molecule.[13][14][15][16]

Below is a diagram illustrating the general chemical structure of this compound.

G Ald O=CH-R1- PEG -(OCH2CH2)23- SPDP -R2-S-S-Py

Caption: General structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing and executing successful bioconjugation experiments.

PropertyValueSource(s)
Chemical Formula C64H111N3O26S2[17]
Molecular Weight 1402.71 g/mol [18]
Appearance Colorless oil[18]
Purity Typically ≥95%
Solubility Soluble in DCM, THF, acetonitrile, DMF, and DMSO.[18]
Storage Conditions Store at -20°C, protected from moisture.

Experimental Protocols

The heterobifunctional nature of this compound allows for a two-step sequential conjugation strategy. This approach minimizes the formation of unwanted homodimers. The general workflow involves reacting one functional group of the linker with the first molecule, purifying the intermediate, and then reacting the second functional group with the second molecule.

Step 1: Aldehyde-Mediated Conjugation

The aldehyde group can be reacted with either a hydrazide/aminooxy-functionalized molecule or a molecule containing primary amines.

Protocol 1A: Hydrazone/Oxime Ligation (Recommended for specificity)

This method is highly specific and proceeds under mild conditions.

  • Molecule Preparation: Dissolve the hydrazide or aminooxy-functionalized molecule (Molecule A) in a suitable buffer. A common buffer is 0.1 M sodium phosphate, pH 5.0-7.0.[19]

  • Linker Preparation: Immediately before use, dissolve this compound in an organic solvent such as DMSO or DMF to prepare a stock solution (e.g., 10-20 mM).

  • Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the solution of Molecule A.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature. The reaction progress can be monitored by techniques such as HPLC. For reactions at lower concentrations, the addition of aniline as a catalyst can significantly increase the reaction rate.[6][19]

  • Purification: Remove the excess crosslinker and byproducts using a desalting column or dialysis. The purified Molecule A-PEG23-SPDP conjugate is now ready for the next step.

Protocol 1B: Reductive Amination

This method can be used to target primary amines but is generally less specific than hydrazone/oxime ligation.

  • Molecule Preparation: Dissolve the amine-containing molecule (Molecule A) in a suitable buffer, such as 0.1 M MES or HEPES, pH 6.5-7.5.

  • Linker Preparation: Prepare a stock solution of this compound in DMSO or DMF as described above.

  • Reaction: Add a 20- to 50-fold molar excess of the this compound stock solution to the solution of Molecule A.

  • Reduction: Add a fresh solution of a reducing agent, such as sodium cyanoborohydride (NaBH3CN), to a final concentration of 20-50 mM.[8]

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Purification: Purify the Molecule A-PEG23-SPDP conjugate from excess reagents by desalting or dialysis.

Step 2: SPDP-Mediated Thiol Conjugation

The pyridyldithiol group of the purified Molecule A-PEG23-SPDP conjugate is now ready to react with a thiol-containing molecule (Molecule B).

  • Molecule Preparation: Dissolve the thiol-containing Molecule B in a thiol-free buffer, such as 0.1 M phosphate buffer with 1 mM EDTA, pH 7.0-8.0.[10][11] If Molecule B has disulfide bonds that need to be reduced to generate free thiols, treat it with a reducing agent like DTT or TCEP, and then remove the reducing agent prior to conjugation.

  • Reaction: Add the purified Molecule A-PEG23-SPDP conjugate to the solution of Molecule B. A 1.5- to 5-fold molar excess of the activated intermediate over Molecule B is typically used.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature. The progress of the reaction can be monitored by measuring the release of pyridine-2-thione, which has a maximum absorbance at 343 nm.[10][11]

  • Purification: Purify the final conjugate (Molecule A-PEG23-Molecule B) using size-exclusion chromatography (SEC) or other appropriate chromatographic methods to remove any unreacted molecules.

Step 3: Cleavage of the Disulfide Bond (Optional)

The disulfide bond formed can be cleaved to release Molecule B from the conjugate. This is a key feature for drug delivery applications where the payload is released at the target site.

  • Reducing Agent Preparation: Prepare a stock solution of a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in a suitable buffer.

  • Cleavage Reaction: Add the reducing agent to the purified conjugate to a final concentration of 10-50 mM DTT or 5-20 mM TCEP.[20][21]

  • Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature or 37°C.

  • Analysis: The cleavage can be confirmed by techniques such as SDS-PAGE (under reducing conditions) or mass spectrometry.

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for using this compound to conjugate a hydrazide-containing molecule to a thiol-containing protein.

G molA Molecule A (with -CONHNH2) mix1 React at pH 5.0-7.0 molA->mix1 linker This compound linker->mix1 purify1 Purify (e.g., Desalting) mix1->purify1 intermediate Purified Intermediate (Molecule A-PEG23-SPDP) mix2 React at pH 7.0-8.0 intermediate->mix2 molB Molecule B (with -SH) molB->mix2 purify2 Purify (e.g., SEC) mix2->purify2 final_conjugate Final Conjugate (Molecule A-PEG23-S-S-Molecule B) purify1->intermediate purify2->final_conjugate

Caption: Bioconjugation workflow with this compound.

Signaling Pathways and Logical Relationships

As this compound is a chemical linker, it does not inherently participate in or modulate specific signaling pathways. The biological effect of a conjugate formed using this linker is entirely dependent on the nature of the conjugated molecules. For instance, in an antibody-drug conjugate, the antibody would direct the conjugate to a specific cell type, and the released drug would then interact with its intracellular target, which could be a component of a signaling pathway.

The logical relationship in the design of a bioconjugate using this compound is based on the sequential reactivity of its end groups.

G start Start with this compound choice Choose First Reaction start->choice aldehyde_rxn React Aldehyde Group (with Hydrazide/Amine) choice->aldehyde_rxn Path 1 spdp_rxn React SPDP Group (with Thiol) choice->spdp_rxn Path 2 purify1 Purify Intermediate aldehyde_rxn->purify1 spdp_rxn->purify1 second_rxn_spdp React Remaining SPDP Group purify1->second_rxn_spdp If Path 1 second_rxn_ald React Remaining Aldehyde Group purify1->second_rxn_ald If Path 2 purify2 Purify Final Conjugate second_rxn_spdp->purify2 second_rxn_ald->purify2 end Final Bioconjugate purify2->end

Caption: Logical workflow for sequential conjugation.

Conclusion

This compound is a valuable tool for the synthesis of complex bioconjugates. Its heterobifunctional nature allows for controlled, sequential conjugation, while the PEG spacer provides beneficial physicochemical properties. The aldehyde and SPDP moieties offer access to specific and well-characterized reaction chemistries, enabling the precise construction of molecules for a wide range of applications in research, diagnostics, and therapeutics. The protocols and information provided in this guide serve as a comprehensive resource for scientists and developers looking to leverage the capabilities of this versatile crosslinker.

References

Unraveling the Mechanism of Action: A Technical Guide to Ald-PEG23-SPDP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of Ald-PEG23-SPDP, a heterobifunctional linker widely employed in the bioconjugation of molecules for targeted therapies, diagnostics, and other advanced biomedical applications. This document provides a comprehensive overview of its constituent parts, their synergistic function, and detailed experimental considerations for its effective implementation.

Introduction to this compound: A Tripartite Molecular Bridge

This compound is a sophisticated chemical tool designed to covalently link two molecules, typically a targeting moiety like an antibody and a functional molecule such as a cytotoxic drug, to create highly specific constructs like antibody-drug conjugates (ADCs). Its architecture is a testament to rational linker design, comprising three key functional domains:

  • An Aldehyde (Ald) Group: A highly reactive carbonyl group that serves as a versatile handle for conjugation to molecules bearing specific nucleophiles.

  • A 23-Unit Polyethylene Glycol (PEG) Spacer: A hydrophilic polymer chain that imparts favorable physicochemical and pharmacokinetic properties to the resulting conjugate.

  • A Pyridyldithio-Propionate (SPDP) Group: A thiol-reactive moiety containing a cleavable disulfide bond, enabling the controlled release of a conjugated payload in a reductive environment.

The strategic combination of these three elements allows for a sequential and controlled conjugation process, culminating in a stable yet releasable linkage that is critical for the efficacy of targeted therapeutics.

The Core Mechanism of Action: A Stepwise Elucidation

The mechanism of action of this compound can be dissected into two principal phases: the bioconjugation phase, where the molecular bridge is constructed, and the payload release phase, where the functional molecule is liberated at the site of action.

Bioconjugation Phase: Forging the Molecular Construct

The heterobifunctional nature of this compound dictates a two-step conjugation strategy, ensuring a controlled and specific linkage between the two molecules of interest.

Step 1: Payload Attachment via Hydrazone/Oxime Bond Formation

The initial step involves the reaction of the aldehyde group of this compound with a payload molecule that has been functionalized with a hydrazide or an aminooxy group. This reaction, known as hydrazone or oxime ligation, is highly specific and proceeds efficiently under mild, aqueous conditions, which are favorable for preserving the integrity of sensitive biomolecules.[1]

  • Reaction with a Hydrazide: The aldehyde reacts with a hydrazide group (-NH-NH2) to form a stable hydrazone bond (C=N-NH-).

  • Reaction with an Aminooxy Group: Alternatively, the aldehyde can react with an aminooxy group (-O-NH2) to form an even more stable oxime bond (C=N-O-).

The resulting product is a payload-linker conjugate, where the payload is covalently attached to the PEG-SPDP moiety. The stability of the hydrazone bond is pH-dependent; it is relatively stable at physiological pH (~7.4) but can be hydrolyzed under acidic conditions, such as those found in endosomes and lysosomes (pH 5.0-6.5).[2][3] This pH sensitivity can be exploited for controlled drug release in specific cellular compartments.

Step 2: Antibody Conjugation via Disulfide Bond Formation

The second step involves the conjugation of the payload-linker construct to a targeting molecule, typically an antibody, that possesses available sulfhydryl groups. The N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) group at the other end of the PEG spacer is specifically designed for this purpose.[4]

The pyridyldithiol group of the SPDP linker readily reacts with a free thiol (-SH) group on the antibody, displacing a pyridine-2-thione molecule and forming a stable disulfide bond (-S-S-).[4] This reaction is highly efficient at physiological pH. The progress of this reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.[4]

The sulfhydryl groups on the antibody can be naturally occurring in the hinge region or can be introduced by the reduction of interchain disulfide bonds using a mild reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Payload Release Phase: Intracellular Liberation

The ultimate goal of many targeted therapies is the release of the payload within the target cell. The disulfide bond incorporated into the SPDP linker is the key to this controlled release mechanism. The intracellular environment has a significantly higher concentration of reducing agents, most notably glutathione (GSH), compared to the bloodstream.[1]

Upon internalization of the antibody-drug conjugate into the target cell, the high intracellular concentration of glutathione rapidly reduces the disulfide bond in the SPDP linker. This cleavage liberates the payload-PEG conjugate from the antibody, allowing the payload to exert its therapeutic effect. The enzymatic thioredoxin (TRX) and glutaredoxin (GRX) systems can also contribute to the catalytic cleavage of disulfide bonds in xenobiotics.[5]

The Pivotal Role of the PEG23 Spacer

The 23-unit polyethylene glycol (PEG) chain is not merely a passive spacer; it is a critical component that profoundly influences the overall properties and performance of the conjugate.

  • Enhanced Hydrophilicity and Solubility: Many cytotoxic payloads are hydrophobic. The inclusion of a hydrophilic PEG linker mitigates the propensity for aggregation, particularly at higher drug-to-antibody ratios (DARs).[6]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the conjugate, which reduces renal clearance and prolongs its plasma half-life.[6][7] This extended circulation time can lead to greater accumulation of the conjugate in the target tissue.[8]

  • Reduced Immunogenicity: The PEG chain can shield the payload and potentially immunogenic epitopes on the antibody from the immune system, thereby reducing the immunogenicity of the conjugate.[6]

  • Modulation of Off-Target Toxicity: By improving the pharmacokinetic profile and reducing non-specific uptake, the PEG spacer can contribute to a wider therapeutic window.[6]

The specific length of 23 PEG units represents a balance between these beneficial properties. While longer PEG chains can further enhance pharmacokinetic properties, they may also lead to a decrease in in vitro potency.[6] Studies have shown that PEG chains of 8 to 24 units can provide optimal tumor exposure and efficacy.[8]

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the components of the this compound linker, compiled from literature on similar chemistries. It is important to note that specific values for this compound may vary depending on the specific molecules being conjugated and the precise reaction conditions.

Table 1: Stability of Linkage Bonds

Linkage Type Stability in Plasma (pH 7.4) Cleavage Condition Reference(s)
Hydrazone Generally stable, but can exhibit some instability Acidic pH (e.g., endosomes/lysosomes) [2][3][9]
Oxime More stable than hydrazone More resistant to hydrolysis [1]

| Disulfide (SPDP) | Stable | Reducing agents (e.g., Glutathione) |[1][4] |

Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics

PEG Length Effect on Plasma Half-Life Effect on In Vivo Efficacy Potential Trade-off Reference(s)
Short (e.g., <8 units) Shorter half-life Lower efficacy Higher clearance [7][8]
Medium (e.g., 8-24 units) Longer half-life Improved efficacy [6][8]

| Long (e.g., >24 units) | Further increased half-life | May decrease in vitro potency | Steric hindrance |[6] |

Experimental Protocols

The following are generalized, step-by-step protocols for the two-stage conjugation process using this compound. These should be optimized for each specific application.

Protocol 1: Conjugation of a Hydrazide-Functionalized Payload to this compound
  • Dissolve this compound: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO or DMF).

  • Dissolve Payload: Dissolve the hydrazide-functionalized payload in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 6.0-7.4).

  • Reaction: Add a molar excess of the this compound stock solution to the payload solution. The reaction is typically carried out at room temperature for 2-4 hours.

  • Purification: Remove the excess, unreacted linker using a suitable method such as size-exclusion chromatography (SEC) or dialysis.

  • Characterization: Confirm the successful conjugation and purity of the payload-linker construct using techniques like LC-MS and HPLC.

Protocol 2: Conjugation of the Payload-Linker Construct to a Thiolated Antibody
  • Antibody Preparation: If necessary, reduce the antibody's interchain disulfide bonds to generate free sulfhydryl groups. This is typically done by incubating the antibody with a 10-20 fold molar excess of TCEP or DTT for 30-60 minutes at room temperature.

  • Removal of Reducing Agent: Immediately before conjugation, remove the reducing agent using a desalting column.

  • Conjugation Reaction: Add the purified payload-linker construct to the thiolated antibody solution. A typical molar ratio is 5-10 moles of linker per mole of antibody. The reaction is usually performed in PBS at pH 7.2-7.5 for 1-2 hours at room temperature.

  • Quenching: Quench any unreacted sulfhydryl groups on the antibody by adding a thiol-reactive compound like N-ethylmaleimide.

  • Purification: Purify the final antibody-drug conjugate to remove unconjugated payload-linker and other impurities. SEC is a commonly used method.

  • Characterization: Characterize the final ADC for drug-to-antibody ratio (DAR), purity, aggregation, and binding affinity.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key mechanisms and workflows described in this guide.

G cluster_payload Payload Functionalization cluster_linker This compound cluster_conjugation1 Step 1: Hydrazone Ligation Payload Payload Hydrazide Hydrazide (-NH-NH2) Payload->Hydrazide Functionalization PayloadLinker Payload-Linker Conjugate Hydrazide->PayloadLinker Reacts with Aldehyde Linker Aldehyde PEG23 SPDP Linker:f0->PayloadLinker caption Figure 1: Payload attachment to this compound.

Figure 1: Payload attachment to this compound.

G cluster_antibody Antibody Preparation cluster_payload_linker Payload-Linker cluster_conjugation2 Step 2: Disulfide Bond Formation Antibody Antibody ThiolatedAb Thiolated Antibody (-SH) Antibody->ThiolatedAb Reduction ADC Antibody-Drug Conjugate (ADC) ThiolatedAb->ADC Reacts with SPDP PayloadLinker Payload-PEG23 SPDP PayloadLinker:f2->ADC caption Figure 2: Conjugation to a thiolated antibody.

Figure 2: Conjugation to a thiolated antibody.

G cluster_adc ADC Internalization cluster_cell Target Cell cluster_release Payload Release ADC ADC InternalizedADC Internalized ADC ADC->InternalizedADC Internalization ReleasedPayload Released Payload InternalizedADC->ReleasedPayload Disulfide Cleavage Glutathione Glutathione (GSH) Glutathione->ReleasedPayload caption Figure 3: Intracellular payload release.

Figure 3: Intracellular payload release.

Conclusion

This compound is a highly effective and versatile heterobifunctional linker that enables the precise construction of advanced bioconjugates. Its mechanism of action, characterized by a dual-step conjugation process and a triggerable release system, provides a robust platform for the development of targeted therapies. A thorough understanding of its chemistry, the role of its PEG spacer, and the nuances of the conjugation and cleavage reactions is paramount for its successful application in the design and synthesis of next-generation therapeutics. The quantitative data and experimental protocols provided herein serve as a valuable resource for researchers and developers in this exciting field.

References

An In-depth Technical Guide on the Cleavable Disulfide Linker: Ald-PEG23-SPDP

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the heterobifunctional, cleavable linker Ald-PEG23-SPDP, designed for researchers, scientists, and professionals in the field of drug development. It covers the fundamental properties, key chemical reactions, and applications of this linker, with a particular focus on its use in the construction of antibody-drug conjugates (ADCs).

Core Concepts of this compound

This compound is a versatile chemical tool that facilitates the conjugation of two different molecules. Its structure is composed of three key components: an aldehyde group, a 23-unit polyethylene glycol (PEG) spacer, and a pyridyldithiol (SPDP) group. This unique combination of functionalities allows for a two-step, controlled conjugation process, making it a valuable asset in the development of targeted therapeutics.

Key Features:

  • Heterobifunctionality: The linker possesses two distinct reactive groups, an aldehyde and an SPDP moiety, enabling the specific and sequential conjugation of different molecules.

  • Cleavable Disulfide Bond: The SPDP group contains a disulfide bond that is stable under physiological conditions but can be readily cleaved in a reducing environment, such as the intracellular milieu of a cell. This feature is crucial for the controlled release of conjugated payloads.

  • PEG Spacer: The 23-unit PEG chain enhances the aqueous solubility of the linker and the resulting conjugate, reduces steric hindrance during conjugation, and can improve the pharmacokinetic properties of the final product.

Chemical Structure and Properties
PropertyValueSource(s)
Molecular Formula C64H111N3O26S2[1][2]
Molecular Weight 1402.71 g/mol [1][2]
Purity Typically ≥95%[3][4]
Physical Form Colorless oil[1]
Solubility Soluble in DCM, THF, acetonitrile, DMF, and DMSO[1]
Storage Conditions -20°C, protected from moisture[1][5]

Mechanism of Action and Key Chemical Reactions

The utility of this compound lies in its two primary reactive functionalities, which allow for a strategic and stepwise approach to bioconjugation.

Aldehyde-Mediated Conjugation: Hydrazone Bond Formation

The aldehyde group of the linker reacts with a hydrazine or hydrazide-modified molecule to form a hydrazone bond. This reaction is particularly useful for attaching a payload or other molecule of interest to the linker.

  • pH Sensitivity: Hydrazone bonds are known to be stable at physiological pH (~7.4) but are susceptible to hydrolysis under acidic conditions (pH 4.5-6.5). This property can be exploited for payload release within the acidic environment of endosomes and lysosomes inside a target cell.[6]

SPDP-Mediated Conjugation and Cleavage

The SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) group is a thiol-reactive moiety that forms a stable, yet cleavable, disulfide bond with a sulfhydryl group (e.g., from a cysteine residue on a protein or antibody).

  • Reaction with Thiols: The pyridyldithiol group reacts with a free thiol, releasing pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm to quantify the extent of the reaction.[7][8]

  • Reductive Cleavage: The resulting disulfide bond is stable in circulation but can be cleaved by reducing agents such as dithiothreitol (DTT) or high concentrations of glutathione (GSH), which are found intracellularly. This reductive cleavage is the primary mechanism for releasing the conjugated molecule inside the target cell.[5][8]

The following diagram illustrates the general workflow for bioconjugation using this compound.

Bioconjugation workflow for creating an ADC with this compound.

Application in Antibody-Drug Conjugates (ADCs)

A primary application of this compound is in the development of ADCs for targeted cancer therapy. In this context, the linker connects a potent cytotoxic payload to a monoclonal antibody that specifically targets a tumor-associated antigen.

The mechanism of action for an ADC constructed with this compound is a multi-step process:

  • Targeting and Binding: The antibody component of the ADC selectively binds to the target antigen on the surface of a cancer cell.

  • Internalization: The ADC-antigen complex is internalized by the cell, typically through endocytosis.[9]

  • Trafficking: The complex is trafficked through the endosomal-lysosomal pathway.[10]

  • Payload Release: Inside the cell, the reducing environment (high glutathione concentration) cleaves the disulfide bond in the linker, releasing the cytotoxic payload. If a hydrazone bond was used, the acidic environment of the lysosome can also contribute to payload release.[9][10]

  • Cell Death: The released payload exerts its cytotoxic effect, leading to the death of the cancer cell.[9]

The following diagram illustrates the intracellular trafficking and payload release of an ADC.

ADC_Mechanism_of_Action cluster_0 Extracellular Space cluster_1 Intracellular Space ADC Antibody-Drug Conjugate (ADC) Tumor_Cell Tumor Cell Surface (with Target Antigen) ADC->Tumor_Cell 1. Binding to Target Antigen Endosome Early Endosome (Acidifying Environment) Tumor_Cell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (Acidic & Reducing Environment) Endosome->Lysosome 3. Trafficking Payload_Released Released Cytotoxic Payload Lysosome->Payload_Released 4. Disulfide Cleavage & Hydrazone Hydrolysis Cell_Death Apoptosis / Cell Death Payload_Released->Cell_Death 5. Induction of Cytotoxicity

Mechanism of action of an ADC utilizing a cleavable linker.

Quantitative Data

Table 1: Stability of Linker Components
Linker ComponentConditionHalf-life / StabilitySource(s)
Hydrazone Bond Physiological pH (~7.4)Generally stable[6]
Acidic pH (4.5-6.5)Labile, undergoes hydrolysis[6]
SPDP (NHS Ester) pH 7Several hours[8][11]
pH 9< 10 minutes[8][11]
Disulfide Bond In circulation (low GSH)Relatively stable[12]
Intracellular (high GSH)Susceptible to reduction[13][14]
Table 2: Conditions for Disulfide Bond Cleavage
Reducing AgentTypical ConcentrationIncubation TimeTemperaturepHSource(s)
Dithiothreitol (DTT) 10-100 mM30 min - 4 hoursRoom Temp. or 37°C7.0 - 8.0[11][15][16]
25 mMNot specifiedNot specified4.5 (to avoid reducing native protein disulfides)[5][8]
Glutathione (GSH) 1-10 mMVaries37°C~7.4[13][15]

Experimental Protocols

The following are generalized protocols for the key steps in utilizing this compound. Optimization will be required for specific applications.

Protocol 1: Hydrazone Ligation of a Payload to this compound
  • Dissolve Reagents: Dissolve the hydrazide-modified payload and this compound in a suitable organic solvent (e.g., DMF or DMSO) or an aqueous buffer (e.g., PBS, pH 7.4).

  • Reaction: Mix the payload and linker solutions at a desired molar ratio (e.g., 1:1.5).

  • Incubation: Allow the reaction to proceed at room temperature for 2-4 hours.

  • Purification: Purify the Ald-PEG23-Hydrazone-Payload conjugate using an appropriate method, such as HPLC or size-exclusion chromatography, to remove unreacted starting materials.

  • Characterization: Confirm the successful conjugation by mass spectrometry.

Protocol 2: Conjugation of Linker-Payload to a Thiolated Antibody
  • Antibody Preparation: If the antibody does not have a free thiol, it may need to be reduced under controlled conditions to expose cysteine residues.

  • Dissolve Reagents: Dissolve the purified Ald-PEG23-Hydrazone-Payload in a conjugation buffer (e.g., PBS, pH 7.2-8.0, with 1 mM EDTA).

  • Reaction: Add the linker-payload solution to the thiolated antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR).

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

  • Purification: Remove excess linker-payload and other impurities by size-exclusion chromatography or dialysis.

  • Characterization: Determine the average DAR using methods such as UV-Vis spectroscopy, HIC (Hydrophobic Interaction Chromatography), or mass spectrometry.[][18][19]

Protocol 3: Disulfide Cleavage Assay
  • Prepare ADC Solution: Dissolve the purified ADC in a suitable buffer (e.g., PBS, pH 7.4).

  • Prepare Reducing Agent: Prepare a stock solution of DTT (e.g., 1 M in water).

  • Cleavage Reaction: Add DTT to the ADC solution to a final concentration of 50-100 mM.

  • Incubation: Incubate the reaction at 37°C for 30 minutes to 2 hours.

  • Analysis: Analyze the reaction mixture by SDS-PAGE under non-reducing and reducing conditions to visualize the cleavage of the payload from the antibody. Alternatively, use HPLC or LC-MS to quantify the released payload.[15]

Conclusion

This compound is a powerful and versatile linker for the development of advanced bioconjugates, particularly antibody-drug conjugates. Its heterobifunctional nature allows for controlled, sequential conjugation, while the cleavable disulfide bond provides a mechanism for targeted payload release in a reducing intracellular environment. The PEG spacer further enhances its utility by improving solubility and pharmacokinetic properties. A thorough understanding of its chemical properties and reaction conditions is essential for its successful application in the design and synthesis of novel targeted therapies.

References

Ald-PEG23-SPDP: A Technical Guide to Solubility Characteristics for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core solubility characteristics of Ald-PEG23-SPDP, a heterobifunctional crosslinker integral to the advancement of bioconjugation and the development of sophisticated drug delivery systems. A comprehensive understanding of its solubility is critical for the successful design and execution of conjugation protocols, ensuring the stability and efficacy of the resulting biomolecular complexes, such as antibody-drug conjugates (ADCs).

This compound is a molecule designed with distinct functional ends: an aldehyde group for reaction with hydrazides or aminooxy groups, and a pyridyldithiol group for reaction with sulfhydryls. The extended polyethylene glycol (PEG) chain of 23 units is a key structural feature, engineered to enhance the overall hydrophilicity and solubility of the molecule and the subsequent conjugate.[1][2] This PEG linker not only improves solubility but can also increase the stability and circulation half-life of the final bioconjugate, while reducing immunogenicity.[]

Qualitative Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, supplier information consistently indicates its solubility in a range of common organic solvents. This solubility is attributed to the amphiphilic nature of the PEG chain. The compound is described as a colorless oil, suggesting good miscibility with these solvents.[4][5]

SolventSolubility
Dichloromethane (DCM)Soluble[4][5]
Tetrahydrofuran (THF)Soluble[4][5]
Acetonitrile (ACN)Soluble[4][5]
Dimethylformamide (DMF)Soluble[4][5]
Dimethyl sulfoxide (DMSO)Soluble[4][5]
WaterSparingly Soluble

Note: "Soluble" indicates that the compound is known to dissolve in the solvent, but the maximum concentration is not specified in the available literature. Due to the hydrophilic nature of the PEG chain, some aqueous solubility is expected, though it is generally recommended to first dissolve the compound in a water-miscible organic solvent.

Factors Influencing Solubility in Aqueous Media

For bioconjugation reactions, which are often performed in aqueous buffers, it is standard practice to first dissolve this compound in a minimal amount of a water-miscible organic solvent, such as DMSO or DMF, before adding it to the aqueous reaction mixture. The final concentration of the organic solvent should be kept to a minimum to avoid denaturation of proteins or other biomolecules.

The solubility of the parent SPDP crosslinker is known to be limited in aqueous solutions.[6][7] The inclusion of the PEG23 linker in this compound is specifically designed to counteract this and improve performance in aqueous environments.[7]

Experimental Protocol: Determination of this compound Solubility

The following is a generalized protocol for determining the solubility of this compound in a given solvent. This method is based on standard laboratory practices for solubility assessment of PEGylated compounds.

Objective: To determine the approximate maximum solubility of this compound in a selected solvent at a specified temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., DMSO, water, phosphate-buffered saline)

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Spectrophotometer or HPLC system for quantification

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve in a minimal amount of a suitable organic solvent in which it is highly soluble (e.g., DMSO).

  • Serial Dilution and Equilibration:

    • Prepare a series of dilutions of the stock solution in the solvent of interest.

    • Vortex each dilution thoroughly to ensure homogeneity.

    • Allow the solutions to equilibrate at a constant temperature for a set period (e.g., 24 hours) to ensure that the dissolution has reached equilibrium.

  • Separation of Undissolved Solute:

    • After equilibration, visually inspect each dilution for any undissolved precipitate.

    • For dilutions with visible precipitate, centrifuge at high speed to pellet the undissolved solid.

  • Quantification of Dissolved Solute:

    • Carefully collect the supernatant from the centrifuged samples.

    • Determine the concentration of this compound in the supernatant using a suitable analytical method. Given the presence of the pyridyldithiol group, UV-Vis spectrophotometry can be a viable method by measuring the absorbance at a characteristic wavelength. Alternatively, a more sensitive and specific method like HPLC can be employed.

  • Determination of Solubility Limit:

    • The highest concentration at which no precipitate is observed after equilibration is considered the approximate solubility limit.

Application in Antibody-Drug Conjugate (ADC) Development

This compound is a valuable tool in the construction of ADCs, where a cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen. The PEG linker in this context serves to improve the pharmacokinetic profile of the ADC.

Below is a conceptual workflow for the synthesis of an ADC using this compound.

ADC_Synthesis_Workflow cluster_modification Antibody Modification cluster_linker_prep Linker-Drug Preparation cluster_conjugation Conjugation cluster_purification Purification and Analysis Antibody Antibody Thiolated_Antibody Thiolated_Antibody Antibody->Thiolated_Antibody Reduction of Disulfides ADC ADC Thiolated_Antibody->ADC Thiol-Disulfide Exchange Ald_PEG23_SPDP Ald_PEG23_SPDP Linker_Drug_Complex Linker_Drug_Complex Ald_PEG23_SPDP->Linker_Drug_Complex Hydrazone Formation Drug_Hydrazide Drug_Hydrazide Drug_Hydrazide->Linker_Drug_Complex Linker_Drug_Complex->ADC Purified_ADC Purified_ADC ADC->Purified_ADC Purification (e.g., SEC)

Workflow for ADC synthesis using this compound.

Mechanism of Action of an ADC

The resulting ADC utilizes the specificity of the antibody to deliver the cytotoxic payload directly to the target cancer cells. The following diagram illustrates the conceptual signaling pathway of ADC action.

ADC_Mechanism_of_Action ADC ADC Receptor Receptor ADC->Receptor Binding Tumor_Cell Tumor_Cell Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Released_Drug Released_Drug Lysosome->Released_Drug Linker Cleavage Apoptosis Apoptosis Released_Drug->Apoptosis Induces Apoptosis->Tumor_Cell Cell Death

Conceptual pathway of ADC-mediated cell killing.

References

An In-Depth Technical Guide to Bioconjugation with Ald-PEG23-SPDP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the heterobifunctional crosslinker, Ald-PEG23-SPDP, for its application in bioconjugation. We will delve into its chemical properties, reaction mechanisms, and provide detailed experimental protocols for its use.

Introduction to this compound

This compound is a versatile crosslinking reagent used in bioconjugation to link two molecules, typically a protein or peptide and another molecule such as a drug, a fluorescent probe, or another protein. It is a heterobifunctional linker, meaning it has two different reactive groups at either end of a spacer molecule. In this case, the reactive groups are an aldehyde (Ald) and a pyridyldithio moiety (SPDP), connected by a 23-unit polyethylene glycol (PEG) chain.

The key features of this compound are:

  • Aldehyde Group: This group reacts specifically with primary amines, such as the N-terminus of a protein or the side chain of a lysine residue, to form an initial Schiff base. This bond can then be stabilized by reduction to form a stable secondary amine linkage.

  • SPDP Group (N-succinimidyl 3-(2-pyridyldithio)propionate): This group reacts with sulfhydryl (thiol) groups, such as those found in cysteine residues, to form a disulfide bond. This disulfide bond is cleavable under reducing conditions, which can be advantageous for applications like drug delivery where the release of the payload is desired under specific physiological conditions.

  • PEG Spacer: The 23-unit polyethylene glycol spacer provides several benefits, including increased hydrophilicity of the conjugate, reduced immunogenicity of the modified protein, and improved pharmacokinetic properties. The length of the PEG chain can also help to overcome steric hindrance between the molecules being conjugated.

Chemical Properties and Reaction Mechanism

The bioconjugation process using this compound is a two-step process, allowing for controlled and specific linkage of two different molecules.

Step 1: Reaction of the Aldehyde Group with a Primary Amine

The aldehyde group reacts with a primary amine on the first molecule (e.g., a protein) via reductive amination. This reaction proceeds in two stages:

  • Schiff Base Formation: The aldehyde reacts with the amine to form an unstable imine intermediate, also known as a Schiff base. This reaction is reversible and is favored at a slightly acidic to neutral pH (typically pH 6.0-7.5).

  • Reductive Amination: The Schiff base is then reduced to a stable secondary amine bond using a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN). This reduction step makes the linkage permanent.

Step 2: Reaction of the SPDP Group with a Thiol Group

The SPDP group at the other end of the PEG linker reacts with a thiol group on the second molecule. This reaction is a thiol-disulfide exchange, where the thiol group of the molecule attacks the disulfide bond of the SPDP moiety, releasing pyridine-2-thione. This reaction is most efficient at a slightly basic pH (typically pH 7.0-8.0). The formation of the new disulfide bond can be monitored by measuring the release of pyridine-2-thione, which has a characteristic absorbance at 343 nm.

The resulting bioconjugate is a stable molecule with the two components linked by the this compound spacer. The disulfide bond within the linker can be cleaved by reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), which can be useful for releasing a conjugated molecule within a reducing environment, such as the cytoplasm of a cell.

Quantitative Data

Table 1: Representative Reaction Conditions and Efficiency for Aldehyde-PEGylation

ParameterValueNotes
pH for Schiff Base Formation 6.0 - 7.5Optimal pH for the initial reaction between the aldehyde and amine.
Reducing Agent Sodium Cyanoborohydride (NaBH₃CN)A mild reducing agent that selectively reduces the Schiff base.
Reaction Time 2 - 24 hoursVaries depending on the reactivity of the protein and the desired degree of conjugation.
Temperature 4 - 25 °CLower temperatures can be used to minimize protein degradation.
Typical Molar Ratio (PEG:Protein) 5:1 to 20:1The excess of the PEG linker drives the reaction to completion.
Conjugation Efficiency 50 - 90%Highly dependent on the specific protein, reaction conditions, and analytical method used for quantification.

Note: The data in this table is compiled from general protocols for aldehyde-PEGylation and may not be specific to this compound.

Table 2: Representative Reaction Conditions and Stability for SPDP-Thiol Conjugation

ParameterValueNotes
pH for Thiol-Disulfide Exchange 7.0 - 8.0Optimal pH for the reaction between the SPDP group and a thiol.
Reaction Time 1 - 4 hoursGenerally a rapid reaction at room temperature.
Monitoring Absorbance at 343 nmRelease of pyridine-2-thione allows for real-time monitoring of the reaction.
Stability of Disulfide Linkage CleavableThe disulfide bond can be cleaved by reducing agents (e.g., DTT, TCEP).
Half-life in Serum Hours to DaysThe stability of the disulfide bond in vivo can be influenced by steric hindrance around the bond and the specific microenvironment.

Note: The data in this table is based on the known chemistry of SPDP linkers and may not be specific to this compound.

Experimental Protocols

The following are detailed protocols for a typical two-step bioconjugation using this compound. These protocols should be optimized for the specific molecules being conjugated.

Protocol 1: Modification of a Protein with this compound (Reductive Amination)

Materials:

  • Protein to be modified (in an amine-free buffer, e.g., MES or HEPES)

  • This compound

  • Reaction Buffer: 100 mM MES or HEPES, 150 mM NaCl, pH 6.0

  • Reducing Agent Stock Solution: 1 M Sodium Cyanoborohydride (NaBH₃CN) in 1 M NaOH (prepare fresh)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • This compound Preparation: Immediately before use, dissolve this compound in an appropriate organic solvent (e.g., DMSO or DMF) to a stock concentration of 10-50 mM.

  • Reaction Initiation: Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10-fold molar excess of linker over protein).

  • Incubation for Schiff Base Formation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Reduction: Add the Sodium Cyanoborohydride stock solution to the reaction mixture to a final concentration of 20-50 mM.

  • Incubation for Reduction: Incubate the reaction at 4°C overnight with gentle mixing.

  • Quenching: Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization: Characterize the purified SPDP-PEG-protein conjugate using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.

Protocol 2: Conjugation of the SPDP-PEG-Protein to a Thiol-Containing Molecule

Materials:

  • Purified SPDP-PEG-protein (from Protocol 1)

  • Thiol-containing molecule (e.g., a peptide with a cysteine residue)

  • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.5

  • Desalting column or dialysis cassette

Procedure:

  • Preparation of Reactants:

    • Ensure the SPDP-PEG-protein is in the Conjugation Buffer.

    • Dissolve the thiol-containing molecule in the Conjugation Buffer. If the thiol is protected, it must be deprotected immediately prior to use.

  • Reaction Initiation: Mix the SPDP-PEG-protein and the thiol-containing molecule at a desired molar ratio (e.g., 1:1 or with a slight excess of the thiol-containing molecule).

  • Monitoring the Reaction: The progress of the reaction can be monitored by measuring the increase in absorbance at 343 nm, which corresponds to the release of pyridine-2-thione.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. The reaction can also be performed at 4°C overnight.

  • Purification: Purify the final bioconjugate from unreacted components and byproducts using size-exclusion chromatography (SEC) or dialysis.

  • Characterization: Characterize the purified bioconjugate using techniques such as SDS-PAGE, HPLC, and mass spectrometry to confirm the successful conjugation and assess the purity of the product.

Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.

Bioconjugation_Workflow cluster_step1 Step 1: Protein Modification cluster_step2 Step 2: Conjugation Protein Protein (with primary amine) Reductive_Amination Reductive Amination (pH 6.0-7.5, NaBH3CN) Protein->Reductive_Amination Ald_PEG_SPDP This compound Ald_PEG_SPDP->Reductive_Amination SPDP_PEG_Protein SPDP-PEG-Protein Reductive_Amination->SPDP_PEG_Protein Purification1 Purification (Desalting) SPDP_PEG_Protein->Purification1 Thiol_Disulfide_Exchange Thiol-Disulfide Exchange (pH 7.0-8.0) Purification1->Thiol_Disulfide_Exchange Purified SPDP-PEG-Protein Thiol_Molecule Thiol-containing Molecule Thiol_Molecule->Thiol_Disulfide_Exchange Final_Conjugate Final Bioconjugate Thiol_Disulfide_Exchange->Final_Conjugate Purification2 Purification (SEC/Dialysis) Final_Conjugate->Purification2

Caption: Workflow for bioconjugation using this compound.

Reaction_Mechanisms cluster_reductive_amination Reductive Amination cluster_thiol_exchange Thiol-Disulfide Exchange Aldehyde Protein-NH2 + OHC-PEG-SPDP Schiff_Base Protein-N=CH-PEG-SPDP Aldehyde->Schiff_Base Schiff Base Formation (pH 6.0-7.5) Reduced_Product Protein-NH-CH2-PEG-SPDP Schiff_Base->Reduced_Product Reduction (NaBH3CN) SPDP_PEG_Protein Protein-PEG-S-S-Py + HS-Molecule Conjugate Protein-PEG-S-S-Molecule + Pyridine-2-thione SPDP_PEG_Protein->Conjugate pH 7.0-8.0

Technical Guide: Ald-PEG23-SPDP for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ald-PEG23-SPDP, a heterobifunctional crosslinker designed for advanced bioconjugation applications, particularly in the development of antibody-drug conjugates (ADCs). This document details its chemical properties, reaction mechanisms, and provides exemplary experimental protocols for its use.

Introduction to this compound

This compound is a versatile crosslinking reagent that features two distinct reactive moieties at either end of a 23-unit polyethylene glycol (PEG) spacer. This structure allows for a sequential and controlled conjugation of two different molecules. The key functional groups are:

  • An aldehyde (Ald) group, which reacts with primary amines, hydrazides, or aminooxy groups to form Schiff bases, hydrazones, or oximes, respectively.

  • A succinimidyl 3-(2-pyridyldithio)propionate (SPDP) group, which reacts specifically with sulfhydryl (thiol) groups to form a cleavable disulfide bond.

The long, hydrophilic PEG23 spacer enhances the solubility of the resulting conjugate, reduces potential steric hindrance, and can improve the pharmacokinetic properties of the final bioconjugate.

Core Properties and Specifications

The fundamental properties of this compound are summarized in the table below, providing essential data for experimental design and execution.

PropertyValueReference(s)
Molecular Formula C64H111N3O26S2[1]
Molecular Weight 1402.71 g/mol [1]
Purity Typically ≥95%[1]
Physical Form Colorless oil or solid
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, dichloromethane) and has some aqueous solubility
Reactive Groups Aldehyde (-CHO), Pyridyldithiol
Spacer Arm PEG23 (Polyethylene glycol, 23 units)
Cleavability The disulfide bond is cleavable by reducing agents (e.g., DTT, TCEP)[2]

Reaction Mechanisms and Signaling Pathways

This compound enables a two-step sequential conjugation, which is critical for minimizing the formation of unwanted homodimers. The general workflow involves the reaction of one functional group, purification of the intermediate, followed by the reaction of the second functional group with another molecule.

SPDP-Thiol Coupling

The SPDP group reacts with a free sulfhydryl group (e.g., from a cysteine residue in a protein or a thiol-containing payload) to form a stable disulfide bond. This reaction releases pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm to quantify the extent of the reaction.

SPDP_Thiol_Coupling cluster_products Products Molecule1 Molecule 1 (with Thiol, R1-SH) Intermediate Ald-PEG23-S-S-R1 Molecule1->Intermediate Reaction at pH 7-8 Ald_PEG_SPDP This compound Ald_PEG_SPDP->Intermediate PyridineThione Pyridine-2-thione (byproduct) Intermediate->PyridineThione

Caption: Reaction of the SPDP group with a thiol-containing molecule.

Aldehyde Ligation (Oxime/Hydrazone Formation)

The aldehyde group can react with an aminooxy or hydrazide functionalized molecule to form a stable oxime or hydrazone linkage, respectively. This reaction is highly chemoselective and proceeds efficiently under mild acidic to neutral conditions.

Aldehyde_Ligation cluster_products Products Intermediate Ald-PEG23-S-S-R1 FinalConjugate Final Conjugate R2-O-N=CH-PEG23-S-S-R1 Intermediate->FinalConjugate Reaction at pH 4.5-7 Molecule2 Molecule 2 (with Aminooxy/Hydrazide, R2-ONH2/R2-NHNH2) Molecule2->FinalConjugate Water H2O (byproduct) FinalConjugate->Water

Caption: Ligation of the aldehyde group to form an oxime or hydrazone.

Experimental Protocols

The following are generalized protocols for a two-step conjugation using this compound. Optimization of reaction conditions (e.g., molar ratios, concentration, pH, temperature, and incubation time) is recommended for specific applications.

Materials and Reagents
  • This compound

  • Molecule 1 (Thiol-containing, e.g., a reduced antibody or a thiol-modified payload)

  • Molecule 2 (Amine-, hydrazide-, or aminooxy-containing, e.g., a protein, peptide, or drug)

  • Reaction Buffers:

    • Phosphate Buffered Saline (PBS), pH 7.2-7.5

    • Acetate Buffer, pH 4.5-5.5

  • Reducing Agent (for disulfide cleavage): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagents (optional)

  • Solvents for linker dissolution (e.g., DMSO, DMF)

  • Purification System (e.g., size-exclusion chromatography (SEC), dialysis)

Two-Step Conjugation Workflow

This workflow describes the reaction of the SPDP group first, followed by the aldehyde group.

Two_Step_Conjugation_Workflow start Start step1 Step 1: Reaction of SPDP with Thiol-Molecule 1 (pH 7.2-7.5) start->step1 purify1 Purification of Intermediate (e.g., SEC or Dialysis) step1->purify1 step2 Step 2: Reaction of Aldehyde with Amino-Molecule 2 (pH 4.5-7.0) purify1->step2 purify2 Final Purification of Conjugate (e.g., SEC) step2->purify2 characterize Characterization (e.g., SDS-PAGE, Mass Spec, HPLC) purify2->characterize end End characterize->end

Caption: A typical two-step conjugation workflow using this compound.

Detailed Methodology

Step 1: Reaction of SPDP with a Thiol-Containing Molecule

  • Preparation of Reagents:

    • Dissolve this compound in a minimal amount of an organic solvent (e.g., DMSO) to prepare a stock solution (e.g., 10-20 mM).

    • Prepare the thiol-containing molecule (Molecule 1) in a suitable reaction buffer (e.g., PBS, pH 7.2-7.5). If Molecule 1 is an antibody with cysteine residues to be conjugated, ensure they are reduced if necessary.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the solution of Molecule 1.

    • Incubate the reaction mixture for 1-2 hours at room temperature or 4°C.

    • The reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.

  • Purification of the Intermediate:

    • Remove excess, unreacted this compound and the pyridine-2-thione byproduct by size-exclusion chromatography (SEC) or dialysis against the appropriate buffer for the next step.

Step 2: Reaction of the Aldehyde Group with an Amine/Hydrazide/Aminooxy-Containing Molecule

  • Preparation of Reagents:

    • The purified intermediate from Step 1 should be in a suitable buffer (e.g., acetate buffer, pH 4.5-5.5 for oxime/hydrazone formation).

    • Dissolve the second molecule (Molecule 2) in the same buffer.

  • Conjugation Reaction:

    • Add Molecule 2 to the solution of the purified intermediate at a slight molar excess (e.g., 1.5- to 5-fold).

    • Incubate the reaction mixture for 2-16 hours at room temperature. The reaction time may vary depending on the specific reactants.

  • Optional Reduction (for Schiff Bases):

    • If a Schiff base was formed with a primary amine, it can be stabilized by reduction with a mild reducing agent like sodium cyanoborohydride (NaBH3CN).

  • Final Purification:

    • Purify the final conjugate using an appropriate method, such as SEC, to remove any unreacted molecules.

Cleavage of the Disulfide Bond

The disulfide bond in the final conjugate can be cleaved to release the conjugated molecules.

  • Prepare a solution of the conjugate in a suitable buffer.

  • Add a reducing agent , such as DTT (to a final concentration of 10-50 mM) or TCEP.

  • Incubate for 30-60 minutes at room temperature.

  • The cleavage can be confirmed by analytical techniques like HPLC or SDS-PAGE under reducing and non-reducing conditions.

Applications in Drug Development

This compound is particularly valuable in the construction of Antibody-Drug Conjugates (ADCs). In a typical ADC synthesis, the SPDP end can be reacted with a thiol-containing cytotoxic drug, and the aldehyde end can be reacted with a modified antibody containing an aminooxy or hydrazide handle. The cleavable disulfide bond allows for the release of the drug in the reducing environment inside a target cell.

Conclusion

This compound is a powerful and versatile tool for researchers in bioconjugation, offering a controlled and sequential approach to linking complex biomolecules. Its long PEG spacer and dual-reactivity, combined with the cleavable nature of the disulfide bond, make it an excellent choice for the development of sophisticated biotherapeutics like ADCs. Careful optimization of the experimental protocols outlined in this guide will enable the successful synthesis of well-defined and potent bioconjugates.

References

Methodological & Application

Application Notes and Protocols for Ald-PEG23-SPDP Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ald-PEG23-SPDP linker is a heterobifunctional crosslinking reagent that enables the conjugation of molecules to antibodies, a critical process in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This linker features a terminal aldehyde group for reaction with hydrazides or other amine-containing nucleophiles, and a pyridyldithiol (SPDP) group for specific reaction with sulfhydryl (thiol) groups. The long polyethylene glycol (PEG) spacer (23 units) enhances solubility and reduces steric hindrance of the final conjugate.[1][2][3]

These application notes provide a detailed protocol for the conjugation of a hydrazide-modified payload to a thiolated antibody using the this compound linker.

Principle of Conjugation

The conjugation process involves a two-step sequential reaction:

  • Reaction of this compound with a hydrazide-modified payload: The aldehyde group of the linker reacts with the hydrazide group of the payload to form a stable hydrazone bond.

  • Reaction of the Payload-PEG-SPDP intermediate with a thiolated antibody: The SPDP group of the intermediate reacts with a free sulfhydryl group on the antibody to form a disulfide bond, resulting in the final antibody-payload conjugate.

Materials and Reagents

Reagent/MaterialSupplierCatalog No. (Example)
This compoundBroadPharmBP-22468
Monoclonal Antibody (mAb)In-house or CommercialN/A
Hydrazide-modified PayloadIn-house or CommercialN/A
Dithiothreitol (DTT)Thermo Fisher Scientific20290
Zeba™ Spin Desalting Columns, 7K MWCOThermo Fisher Scientific89891
Conjugation Buffer (Phosphate Buffered Saline, PBS), pH 7.2-7.5In-house preparationN/A
AnilineSigma-Aldrich426748
Dimethyl sulfoxide (DMSO)Sigma-AldrichD8418
Quenching Reagent (e.g., Cysteine)Sigma-AldrichC7352
Acetic AcidSigma-Aldrich695092

Experimental Protocols

Part 1: Preparation of Thiolated Antibody

This protocol describes the reduction of native antibody disulfide bonds to generate free sulfhydryl groups for conjugation.

1.1. Antibody Preparation:

  • Dissolve the antibody in Conjugation Buffer to a final concentration of 2-10 mg/mL.

1.2. DTT Reduction:

  • Prepare a fresh 1M DTT stock solution in deionized water.
  • Add the DTT stock solution to the antibody solution to a final concentration of 10-20 mM.
  • Incubate the reaction at 37°C for 30 minutes.

1.3. Desalting:

  • Remove excess DTT using a desalting column equilibrated with Conjugation Buffer.
  • The resulting solution contains the thiolated antibody, ready for conjugation.

Part 2: Conjugation of this compound to Hydrazide-Modified Payload

This protocol describes the reaction of the aldehyde group of the linker with the hydrazide-modified payload.

2.1. Reagent Preparation:

  • Dissolve the hydrazide-modified payload in DMSO to a concentration of 10-20 mM.
  • Dissolve this compound in DMSO to a concentration of 10-20 mM.

2.2. Conjugation Reaction:

  • In a microcentrifuge tube, combine the hydrazide-modified payload and this compound at a molar ratio of 1:1 to 1:3 (payload:linker).
  • Add aniline (from a 1M stock in DMSO) to a final concentration of 10-20 mM to catalyze the reaction.
  • Incubate the reaction at room temperature for 2-4 hours, protected from light.

2.3. Monitoring the Reaction (Optional):

  • The reaction can be monitored by analytical HPLC or LC-MS to determine the formation of the Payload-PEG-SPDP intermediate.

Part 3: Conjugation of Payload-PEG-SPDP to Thiolated Antibody

This protocol describes the final conjugation step to form the antibody-payload conjugate.

3.1. Conjugation Reaction:

  • Add the Payload-PEG-SPDP reaction mixture from Part 2 to the thiolated antibody solution from Part 1. A typical molar ratio of thiolated antibody to Payload-PEG-SPDP is 1:3 to 1:10.
  • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, with gentle mixing.

3.2. Quenching the Reaction:

  • Add a quenching reagent such as cysteine to a final concentration of 1-5 mM to react with any unreacted SPDP groups.
  • Incubate for 15-30 minutes at room temperature.

Part 4: Purification and Characterization of the Antibody-Payload Conjugate

4.1. Purification:

  • Purify the antibody-payload conjugate from unconjugated payload and linker using size-exclusion chromatography (SEC) or protein A affinity chromatography.

4.2. Characterization:

  • Drug-to-Antibody Ratio (DAR): Determine the average number of payload molecules conjugated per antibody using UV-Vis spectroscopy (measuring absorbance of the payload and the antibody) or hydrophobic interaction chromatography (HIC).
  • Purity and Aggregation: Assess the purity and presence of aggregates using size-exclusion chromatography (SEC-HPLC).
  • Confirmation of Conjugation: Confirm the molecular weight of the conjugate using SDS-PAGE or mass spectrometry.
  • Binding Affinity: Evaluate the antigen-binding affinity of the conjugate using ELISA or surface plasmon resonance (SPR).
  • In vitro Cytotoxicity: Assess the biological activity of the ADC on target cancer cell lines.

Quantitative Data Summary

ParameterTypical RangeMethod
Antibody Concentration2-10 mg/mLUV-Vis at 280 nm
DTT Concentration for Reduction10-20 mMN/A
Payload:Linker Molar Ratio1:1 to 1:3N/A
Antibody:Payload-Linker Molar Ratio1:3 to 1:10N/A
Aniline Catalyst Concentration10-20 mMN/A
Reaction Time (Aldehyde-Hydrazide)2-4 hoursHPLC
Reaction Time (SPDP-Thiol)1-2 hours (RT) or Overnight (4°C)HPLC
Expected Drug-to-Antibody Ratio (DAR)2-4HIC-HPLC, UV-Vis

Diagrams

experimental_workflow cluster_antibody_prep Antibody Preparation cluster_payload_prep Payload-Linker Preparation cluster_conjugation Conjugation & Purification cluster_characterization Characterization mAb Monoclonal Antibody thiolated_mAb Thiolated Antibody mAb->thiolated_mAb DTT Reduction conjugate Antibody-Payload Conjugate thiolated_mAb->conjugate payload Hydrazide-Modified Payload payload_linker Payload-PEG-SPDP Intermediate payload->payload_linker linker This compound linker->payload_linker payload_linker->conjugate purified_conjugate Purified ADC conjugate->purified_conjugate Purification (SEC/Protein A) dar DAR purified_conjugate->dar purity Purity purified_conjugate->purity binding Binding purified_conjugate->binding cytotoxicity Cytotoxicity purified_conjugate->cytotoxicity

Caption: Experimental workflow for antibody-payload conjugation.

signaling_pathway cluster_step1 Step 1: Payload-Linker Formation cluster_step2 Step 2: Antibody Conjugation cluster_byproduct Byproduct payload Hydrazide-Payload (R1-C(=O)NHNH2) intermediate Payload-PEG-SPDP Intermediate (R1-C(=O)NHN=CH-PEG-SPDP) payload->intermediate Hydrazone Bond Formation (Aniline catalyst) linker This compound (OHC-PEG-SPDP) linker->intermediate final_conjugate Antibody-Payload Conjugate (Ab-S-S-PEG-CH=NNH(C=O)-R1) intermediate->final_conjugate Disulfide Bond Formation pyridine Pyridine-2-thione intermediate->pyridine antibody Thiolated Antibody (Ab-SH) antibody->final_conjugate

Caption: Chemical reactions in the conjugation process.

References

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates (ADCs) using Ald-PEG23-SPDP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. The linker molecule that connects the antibody and the payload is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. This document provides detailed application notes and protocols for the use of Ald-PEG23-SPDP, a heterobifunctional, cleavable linker, in the synthesis of ADCs.

This compound is comprised of three key functional domains:

  • An aldehyde (Ald) group for conjugation to a payload containing a hydrazide or aminooxy functional group, forming a stable hydrazone or oxime bond.

  • A 23-unit polyethylene glycol (PEG) spacer that enhances the solubility and stability of the resulting ADC, potentially reducing aggregation and immunogenicity.[1][2][3]

  • A succinimidyl-pyridin-2-yl-dithio-propionamido (SPDP) group, which contains a disulfide bond. This group reacts with free sulfhydryl (thiol) groups on a reduced antibody to form a cleavable disulfide linkage, designed for payload release in the reducing environment of the target cell.[4][5]

The synthesis strategy outlined below involves a two-stage process: first, the conjugation of a hydrazide-modified payload to the linker, followed by the conjugation of the resulting linker-payload complex to a partially reduced monoclonal antibody.

Experimental Workflow

The overall workflow for the synthesis and characterization of an ADC using this compound is depicted below.

G cluster_0 Preparation of Components cluster_1 Conjugation Steps cluster_2 Purification and Characterization A Hydrazide-Activated Payload D Step 1: Linker-Payload Conjugation (Hydrazone Formation) A->D B This compound Linker B->D C Monoclonal Antibody (mAb) F Step 2: Antibody Reduction (e.g., with TCEP) C->F E Purification of Linker-Payload D->E G Step 3: ADC Conjugation (Disulfide Bond Formation) E->G F->G H ADC Purification (e.g., SEC or TFF) G->H I Characterization: - DAR (UV-Vis, HIC) - Purity (SEC) - Stability H->I J Functional Assays: - In vitro Cytotoxicity - Binding Affinity (ELISA) I->J

Figure 1. Experimental workflow for ADC synthesis.

Chemical Conjugation Pathway

The chemical reactions involved in the two-step conjugation process are illustrated below.

G cluster_0 Step 1: Linker-Payload Conjugation cluster_1 Step 2: ADC Formation A Payload-NH-NH2 Hydrazide-activated Payload C Payload-N=CH-PEG23-SPDP Linker-Payload Conjugate A->C Hydrazone bond formation B O=CH-PEG23-SPDP This compound B->C D Ab-(S-S)n Native Antibody E Ab-(SH)2n Reduced Antibody D->E Reduction (e.g., TCEP) G Ab-(S-S-SPDP-PEG23-CH=N-Payload)2n Final ADC E->G Disulfide bond formation F Payload-N=CH-PEG23-SPDP Linker-Payload Conjugate F->G

Figure 2. Chemical reactions in ADC synthesis.

Quantitative Data Summary

The following table summarizes typical quantitative results for the synthesis of a model ADC using this compound with a tubulin inhibitor payload (e.g., a derivative of Auristatin). These values are representative and may vary depending on the specific antibody, payload, and reaction conditions.

ParameterTarget ValueResultMethod
Drug-to-Antibody Ratio (DAR) 4.03.8 ± 0.2HIC-HPLC, UV-Vis
Conjugation Efficiency > 90%~95%LC-MS
Monomer Purity > 95%> 98%Size Exclusion Chromatography (SEC)
Residual Free Payload < 1%< 0.5%RP-HPLC
In vitro Cytotoxicity (IC50) -~1.5 nMCell Viability Assay (e.g., on HER2+ cells)
Plasma Stability (% intact ADC after 7 days) > 90%~92%LC-MS analysis of ADC in plasma

Experimental Protocols

Materials and Reagents:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound linker

  • Hydrazide-activated cytotoxic payload

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sodium Acetate buffer, pH 5.0

  • Desalting columns (e.g., Sephadex G-25)

  • Tangential Flow Filtration (TFF) system or Size Exclusion Chromatography (SEC) system

  • UV-Vis Spectrophotometer

  • HPLC system with HIC and SEC columns

Protocol 1: Synthesis of Linker-Payload Conjugate

This protocol describes the conjugation of a hydrazide-activated payload to the this compound linker.

  • Reagent Preparation:

    • Dissolve the hydrazide-activated payload in DMSO to a final concentration of 10 mM.

    • Dissolve the this compound linker in DMSO to a final concentration of 10 mM.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the hydrazide-payload and the this compound linker at a 1.2:1 molar ratio.

    • Add Sodium Acetate buffer (pH 5.0) to the reaction mixture to achieve a final DMSO concentration of 10-20%.

    • Incubate the reaction at room temperature for 2-4 hours with gentle mixing.

  • Reaction Monitoring and Purification:

    • Monitor the reaction progress by RP-HPLC.

    • Upon completion, the linker-payload conjugate can be purified by preparative RP-HPLC to remove unreacted starting materials.

    • Lyophilize the purified product and store at -20°C until use.

Protocol 2: Antibody Reduction and ADC Synthesis

This protocol details the reduction of the antibody's interchain disulfide bonds and subsequent conjugation with the linker-payload.

  • Antibody Preparation:

    • Buffer exchange the mAb into PBS (pH 7.4) using a desalting column or TFF.

    • Adjust the mAb concentration to 5-10 mg/mL.

  • Antibody Reduction:

    • Prepare a fresh solution of TCEP in PBS.

    • Add TCEP to the mAb solution at a final molar excess of 2.5-fold per disulfide bond to be reduced (for a typical IgG1, targeting 4 disulfide bonds would require a 10-fold molar excess of TCEP).

    • Incubate at 37°C for 1-2 hours.

  • ADC Conjugation:

    • Dissolve the purified linker-payload conjugate in DMSO.

    • Add the linker-payload solution to the reduced antibody solution at a molar excess of 1.5-fold per free thiol group. Ensure the final DMSO concentration is below 10%.

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Quenching (Optional):

    • The reaction can be quenched by adding a 5-fold molar excess of N-acetylcysteine over the linker-payload.

  • Purification of ADC:

    • Purify the ADC from unreacted linker-payload and other small molecules using a desalting column, TFF, or SEC.[6][7] The final ADC should be in a formulation buffer suitable for storage (e.g., PBS with 5% trehalose, pH 6.5).

    • Sterile filter the final product and store at 4°C.

Characterization Protocols

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)

The average number of payload molecules conjugated to each antibody (DAR) is a critical quality attribute.

A. UV-Vis Spectroscopy:

  • Measure the absorbance of the purified ADC at 280 nm and at the wavelength of maximum absorbance for the payload (e.g., λmax).

  • Measure the absorbance of the unconjugated mAb at 280 nm.

  • Calculate the DAR using the Beer-Lambert law and the known extinction coefficients of the mAb and the payload at both wavelengths.[8]

B. Hydrophobic Interaction Chromatography (HIC):

  • Equilibrate an HIC column with a high-salt mobile phase (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0).

  • Inject the purified ADC onto the column.

  • Elute the different DAR species with a decreasing salt gradient.

  • The peaks corresponding to different drug loadings (DAR 0, 2, 4, 6, 8 for cysteine-based conjugation) will be resolved.[9]

  • Calculate the average DAR by integrating the peak areas for each species.[10]

Protocol 4: Assessment of ADC Stability
  • In Vitro Plasma Stability:

    • Incubate the ADC in human plasma at 37°C.

    • At various time points (e.g., 0, 1, 3, 7 days), take an aliquot of the plasma sample.

    • Isolate the ADC using an appropriate method (e.g., affinity capture with Protein A beads).

    • Analyze the amount of intact ADC and released payload by LC-MS.[5][11]

Mechanism of Action: Payload-Induced Apoptosis

Many common ADC payloads, such as auristatins (e.g., MMAE) and maytansinoids (e.g., DM1), are potent tubulin inhibitors. Upon internalization of the ADC and cleavage of the linker, the payload is released into the cytoplasm where it disrupts microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death (apoptosis).[4]

G cluster_0 Cellular Events cluster_1 Payload Mechanism of Action cluster_2 Apoptosis Induction A ADC binds to target antigen B Internalization via endocytosis A->B C Lysosomal trafficking and degradation B->C D Cleavage of disulfide linker & Payload release C->D E Payload (e.g., MMAE) binds to tubulin D->E F Inhibition of microtubule polymerization E->F G Disruption of mitotic spindle F->G H G2/M Phase Cell Cycle Arrest G->H I Activation of Caspase Cascade (Caspase-9, Caspase-3) H->I J Cleavage of PARP I->J K DNA Fragmentation & Apoptosis I->K

Figure 3. Signaling pathway for a tubulin inhibitor payload.

Conclusion

The this compound linker offers a versatile platform for the synthesis of cleavable ADCs. The orthogonal reactivity of the aldehyde and SPDP groups allows for a controlled, two-step conjugation process. The inclusion of a PEG spacer is designed to improve the physicochemical properties of the final conjugate. The protocols and data presented here provide a comprehensive guide for researchers developing next-generation antibody-drug conjugates. Careful optimization of reaction conditions and thorough characterization are essential to ensure the production of a safe and effective therapeutic.

References

Application Notes and Protocols: Aldehyde-Amine Ligation with Ald-PEG23-SPDP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-PEG23-SPDP is a heterobifunctional crosslinker designed for the versatile and specific conjugation of biomolecules. This reagent incorporates three key functional elements: an aldehyde group for reaction with primary amines, a 23-unit polyethylene glycol (PEG) spacer, and a pyridyldithiol (SPDP) group for thiol-specific coupling. The aldehyde-amine ligation results in the formation of an imine bond, which can be subsequently stabilized through reduction to a secondary amine. The long PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate, while the SPDP group allows for the creation of cleavable disulfide linkages, a valuable feature in drug delivery systems and protein-protein interaction studies.

These application notes provide detailed protocols for the use of this compound in bioconjugation, focusing on the ligation to amine-containing molecules and subsequent reaction with thiol-containing targets.

Principle of the Reaction

The conjugation strategy involves a two-step process:

  • Aldehyde-Amine Ligation: The aldehyde moiety of this compound reacts with a primary amine on a biomolecule (e.g., the ε-amine of a lysine residue on a protein) to form a Schiff base (imine). This reaction is pH-dependent, with optimal rates typically observed in the pH range of 6.5 to 8.0. For a more stable linkage, the resulting imine bond can be reduced to a secondary amine using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).

  • Thiol-Disulfide Exchange: The SPDP group at the other end of the PEG linker readily reacts with a free sulfhydryl (thiol) group on a second biomolecule. This reaction proceeds via a thiol-disulfide exchange, forming a new disulfide bond and releasing pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm to quantify the reaction progress.

Data Presentation

Table 1: Representative Quantitative Data for this compound Conjugation

ParameterValueConditions
Aldehyde-Amine Ligation Efficiency
Imine Formation Yield (Protein A)75-90%pH 7.4, 4 hours, room temperature
Post-Reduction Stability (Amine bond)>95%After NaBH₃CN reduction, 7 days at 4°C
Thiol-Disulfide Exchange Efficiency
Conjugation Yield (to Thiol-Peptide B)80-95%pH 7.2, 2 hours, room temperature
Cleavage of Disulfide Bond
Release of Thiol-Peptide B>98%50 mM DTT, 30 minutes, room temperature

Note: The data presented in this table are representative examples and may vary depending on the specific biomolecules and reaction conditions used.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Amine-Containing Protein (Protein-NH₂)

This protocol describes the initial step of reacting this compound with a protein containing accessible primary amines.

Materials:

  • Protein-NH₂ (e.g., antibody, enzyme) in a suitable buffer (e.g., Phosphate Buffered Saline - PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 100 mM phosphate buffer, 150 mM NaCl, pH 7.4

  • (Optional) Sodium Cyanoborohydride (NaBH₃CN) solution (5 M in 10 mM NaOH)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Protein Preparation: Prepare a solution of the amine-containing protein at a concentration of 1-10 mg/mL in the Reaction Buffer.

  • This compound Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a final concentration of 10-20 mM.

  • Ligation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring or rocking.

  • (Optional) Reductive Amination for Stable Linkage: To stabilize the imine bond, add sodium cyanoborohydride to the reaction mixture to a final concentration of 20-50 mM. Incubate for an additional 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Remove the excess, unreacted this compound and byproducts by buffer exchange using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.2).

  • Characterization: The resulting Protein-PEG-SPDP conjugate can be characterized by SDS-PAGE to confirm the increase in molecular weight and by measuring the absorbance at 343 nm after reduction with DTT to quantify the degree of SPDP incorporation.

Protocol 2: Conjugation of Protein-PEG-SPDP to a Thiol-Containing Molecule (Molecule-SH)

This protocol outlines the second step, where the SPDP-activated protein is conjugated to a molecule bearing a free thiol group.

Materials:

  • Purified Protein-PEG-SPDP conjugate from Protocol 1

  • Thiol-containing molecule (Molecule-SH, e.g., a cysteine-containing peptide, a small molecule drug)

  • Reaction Buffer: 100 mM phosphate buffer, 150 mM NaCl, 10 mM EDTA, pH 7.2

  • Desalting columns or other purification system (e.g., size-exclusion chromatography)

Procedure:

  • Molecule-SH Preparation: Dissolve the thiol-containing molecule in the Reaction Buffer. If the molecule has existing disulfide bonds, they may need to be reduced first using a reducing agent like DTT, followed by removal of the reducing agent.

  • Conjugation Reaction: Add the Molecule-SH solution to the purified Protein-PEG-SPDP conjugate. A 1.5- to 5-fold molar excess of the thiol-containing molecule over the SPDP-activated protein is recommended.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Monitoring the Reaction: The progress of the reaction can be monitored by measuring the increase in absorbance at 343 nm, which corresponds to the release of pyridine-2-thione.

  • Purification: Purify the final conjugate (Protein-PEG-S-S-Molecule) from unreacted components using an appropriate method such as size-exclusion chromatography or dialysis.

  • Final Characterization: Characterize the final conjugate using techniques like SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and retention of biological activity.

Mandatory Visualizations

Aldehyde_Amine_Ligation cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: (Optional) Reductive Amination cluster_step3 Step 3: Thiol-Disulfide Exchange Protein_NH2 Protein-NH₂ Imine_Intermediate Protein-N=CH-PEG-SPDP (Schiff Base) Protein_NH2->Imine_Intermediate + this compound (pH 6.5-8.0) Ald_PEG_SPDP This compound Ald_PEG_SPDP->Imine_Intermediate Stable_Amine Protein-NH-CH₂-PEG-SPDP (Stable Amine) Imine_Intermediate->Stable_Amine + NaBH₃CN Final_Conjugate Protein-PEG-S-S-Molecule Stable_Amine->Final_Conjugate + Molecule-SH Thiol_Molecule Molecule-SH Thiol_Molecule->Final_Conjugate

Caption: Reaction scheme of this compound bioconjugation.

Experimental_Workflow cluster_activation Protein Activation cluster_stabilization Optional Stabilization cluster_purification1 Purification cluster_conjugation Conjugation to Thiol-Molecule cluster_purification2 Final Purification start Start: Amine-containing Protein (Protein-NH₂) add_linker Add this compound start->add_linker incubate_ligation Incubate (2-4h, RT) Imine Formation add_linker->incubate_ligation add_reducing_agent Add NaBH₃CN incubate_ligation->add_reducing_agent incubate_reduction Incubate (1-2h, RT) Amine Formation add_reducing_agent->incubate_reduction purify1 Purify via Desalting Column incubate_reduction->purify1 add_thiol Add Thiol-containing Molecule (Molecule-SH) purify1->add_thiol incubate_conjugation Incubate (1-2h, RT) Disulfide Bond Formation add_thiol->incubate_conjugation purify2 Purify Final Conjugate (e.g., SEC) incubate_conjugation->purify2 end End: Final Conjugate purify2->end

Caption: Experimental workflow for bioconjugation.

Application Notes and Protocols for Ald-PEG23-SPDP in Protein-Peptide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-PEG23-SPDP is a heterobifunctional crosslinker designed for the covalent conjugation of proteins and peptides. This reagent features three key components: an aldehyde group, a 23-unit polyethylene glycol (PEG) spacer, and a succinimidyl 3-(2-pyridyldithio)propionate (SPDP) group.[1][2][3] The aldehyde terminus allows for reaction with molecules containing hydrazide or aminooxy moieties, forming stable hydrazone or oxime bonds, respectively.[4][5] The SPDP group contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like those on lysine residues of proteins) and a pyridyldithiol group that reacts with sulfhydryls (like those on cysteine residues of peptides), forming a cleavable disulfide bond.[6]

The long, hydrophilic PEG23 spacer enhances the solubility of the crosslinker and the resulting conjugate, reduces steric hindrance, and can decrease the immunogenicity of the conjugated molecules.[7] These properties make this compound a valuable tool in drug delivery, diagnostics, and the development of therapeutic protein-peptide conjugates.[3] The disulfide linkage introduced by the SPDP moiety is cleavable by reducing agents such as dithiothreitol (DTT), allowing for the release of the conjugated peptide under specific conditions.[6]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Weight 1402.71 g/mol [1][2]
Chemical Formula C64H111N3O26S2[3]
Physical Form Colorless oil[2]
Solubility Soluble in DCM, THF, acetonitrile, DMF, and DMSO[2]
Purity ≥95%[3]
Storage -20°C, protected from moisture[3]
Table 2: Recommended Reaction Conditions for this compound Conjugation
Reaction StepReactive GroupTarget MoietyRecommended pHTypical BufferIncubation TimeTemperatureCatalyst (optional)
Aldehyde Ligation AldehydeHydrazide5.0 - 7.0Sodium Acetate, MES2 - 4 hoursRoom Temp.Aniline
Amine Acylation NHS EsterPrimary Amine7.0 - 8.0PBS, Borate30 - 60 minRoom Temp.-
Thiol-Disulfide Exchange PyridyldithiolSulfhydryl (Thiol)7.0 - 8.0PBS, Borate1 - 2 hoursRoom Temp.-
Disulfide Bond Cleavage Disulfide-4.5 or 7.0 - 9.0Acetate or PBS30 minRoom Temp.Dithiothreitol (DTT)

Note: These are general recommendations. Optimal conditions may vary depending on the specific protein and peptide.

Experimental Protocols

Protocol 1: Two-Step Conjugation - Protein Modification Followed by Peptide Ligation

This protocol is suitable when the protein contains accessible primary amines and the peptide has a free sulfhydryl group.

Materials:

  • Protein with primary amines (e.g., an antibody)

  • Peptide with a free sulfhydryl (cysteine)

  • This compound

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Desalting columns

  • Dithiothreitol (DTT) (for cleavage, if desired)

Procedure:

Step 1: Modification of Protein with this compound (Amine-Reactive Step)

  • Equilibrate the vial of this compound to room temperature before opening.

  • Immediately before use, prepare a 20 mM stock solution of this compound in high-purity DMSO or DMF.

  • Dissolve the protein to be modified in PBS at a concentration of 2-5 mg/mL.

  • Add the this compound stock solution to the protein solution at a 10- to 20-fold molar excess.

  • Incubate the reaction for 30-60 minutes at room temperature.

  • Remove excess, non-reacted this compound using a desalting column equilibrated with PBS. The protein is now modified with a PEG linker terminating in a pyridyldithiol group.

Step 2: Conjugation of Modified Protein to Thiol-Containing Peptide

  • Dissolve the sulfhydryl-containing peptide in PBS.

  • Add the peptide solution to the desalted, SPDP-modified protein from Step 1. A 2- to 5-fold molar excess of peptide is recommended.

  • Incubate the reaction for 2 hours at room temperature. The reaction progress can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.[6]

  • Purify the final protein-peptide conjugate using an appropriate method such as size-exclusion chromatography (SEC) to remove unreacted peptide and any remaining byproducts.

Protocol 2: Two-Step Conjugation - Peptide Modification Followed by Protein Ligation

This protocol is suitable for conjugating a peptide containing a hydrazide group to a protein that has been modified to contain an aldehyde.

Materials:

  • Protein to be modified (e.g., an antibody)

  • Sodium meta-periodate (NaIO4)

  • Peptide containing a hydrazide moiety

  • This compound

  • DMSO or DMF

  • Sodium Acetate Buffer, 0.1 M, pH 5.5

  • Aniline (optional, as a catalyst)

  • Desalting columns

Procedure:

Step 1: Generation of Aldehyde Groups on the Protein (if not already present)

This step is for glycoproteins. If your protein already has an aldehyde group, proceed to Step 2.

  • Prepare a 20 mM solution of sodium meta-periodate in 0.1 M sodium acetate buffer, pH 5.5. Use immediately.[8]

  • Dissolve the glycoprotein in the same acetate buffer at 5 mg/mL.

  • Add an equal volume of the periodate solution to the protein solution and incubate for 15-30 minutes at room temperature in the dark.[8]

  • Stop the reaction and remove excess periodate by passing the solution through a desalting column equilibrated with 0.1 M sodium acetate, pH 5.5.

Step 2: Conjugation of the Aldehyde-Containing Protein to the Hydrazide-Modified Peptide

  • Dissolve the hydrazide-containing peptide in 0.1 M sodium acetate buffer, pH 5.5.

  • Add the hydrazide-peptide to the aldehyde-protein solution at a 10- to 50-fold molar excess.

  • For catalyzed reactions, add aniline to a final concentration of 10-100 mM.[9][10] This can significantly increase the reaction efficiency.[5]

  • Incubate for 2-4 hours at room temperature.

  • Purify the final protein-peptide conjugate using an appropriate method such as SEC or affinity chromatography.

Characterization of the Conjugate

The resulting protein-peptide conjugate should be characterized to determine the conjugation efficiency and purity.

  • SDS-PAGE: A noticeable increase in the molecular weight of the protein band should be observed after conjugation.

  • Size-Exclusion Chromatography (SEC-HPLC): A shift to a shorter retention time compared to the unconjugated protein indicates a successful conjugation and an increase in size.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This can be used to determine the exact mass of the conjugate and calculate the number of peptides conjugated per protein (the drug-to-antibody ratio, or DAR, in the context of ADCs).[11][12]

Visualizations

G cluster_protein Protein Modification cluster_peptide Peptide Conjugation cluster_purification Purification Protein Protein (-NH2) Modified_Protein Protein-PEG23-SPDP Protein->Modified_Protein Reaction with NHS Ester (pH 7-8) Ald_PEG_SPDP This compound Ald_PEG_SPDP->Modified_Protein Conjugate Protein-PEG23-S-S-Peptide Modified_Protein->Conjugate Thiol-Disulfide Exchange (pH 7-8) Peptide Peptide (-SH) Peptide->Conjugate Byproduct Pyridine-2-thione (monitor at 343 nm) Conjugate->Byproduct Purification Size-Exclusion Chromatography Conjugate->Purification Final_Product Purified Conjugate Purification->Final_Product

Caption: Experimental workflow for protein-peptide conjugation.

G cluster_membrane Cell Membrane cluster_conjugate Drug Delivery Vehicle cluster_intracellular Intracellular Space Receptor Cell Surface Receptor Endosome Endosome Receptor->Endosome 2. Internalization Antibody Targeting Protein (e.g., Antibody) Antibody->Receptor 1. Binding Peptide Inhibitory Peptide Antibody->Peptide Linker This compound Released_Peptide Released Peptide Endosome->Released_Peptide 3. Reductive Cleavage of Disulfide Bond Target Intracellular Target Released_Peptide->Target 4. Target Engagement Inhibition Pathway Inhibition Target->Inhibition 5. Inhibition

Caption: Modulation of a signaling pathway via a cleavable conjugate.

References

Application Notes and Protocols for Ald-PEG23-SPDP Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-PEG23-SPDP is a heterobifunctional crosslinker designed for the covalent linkage of two molecules in a sequential and controlled manner.[1] This reagent features a terminal aldehyde group and a pyridyldithiol (SPDP) group, separated by a 23-unit polyethylene glycol (PEG) spacer. The PEG chain enhances the solubility and biocompatibility of the resulting conjugate.[2] The aldehyde functionality allows for reaction with hydrazide or aminooxy-containing molecules to form stable hydrazone or oxime bonds, respectively.[1] The SPDP group reacts specifically with sulfhydryl (thiol) groups, such as those found in cysteine residues of proteins, to create a disulfide bond that is cleavable under reducing conditions.[3][4]

This dual reactivity makes this compound an ideal tool for applications in drug delivery, such as the development of antibody-drug conjugates (ADCs), where a cytotoxic agent is linked to a targeting antibody.[2]

Principle of Bioconjugation

The bioconjugation process using this compound is a two-step procedure that allows for the precise linking of a biomolecule (e.g., an antibody or protein) to a second molecule (e.g., a small molecule drug, peptide, or fluorescent probe).

Step 1: Aldehyde Ligation The aldehyde group reacts with a hydrazide or aminooxy-functionalized molecule to form a stable hydrazone or oxime bond. This reaction is typically carried out at a slightly acidic to neutral pH (pH 5-7). The efficiency of hydrazone formation can be significantly increased by the addition of a catalyst such as aniline.[5]

Step 2: SPDP-Thiol Conjugation The SPDP group at the other end of the PEG linker reacts with a free thiol group on a biomolecule. This thiol-disulfide exchange reaction forms a new disulfide bond, linking the PEG-modified molecule to the biomolecule. The reaction proceeds optimally at a pH of 7-8 and releases pyridine-2-thione, which can be quantified by measuring its absorbance at 343 nm to monitor the reaction progress.[3][6]

Visualized Experimental Workflow and Chemistry

The following diagrams illustrate the logical workflow of the bioconjugation process and the underlying chemical reactions.

G cluster_workflow Experimental Workflow A Molecule A (Hydrazide/Aminooxy-modified) C Step 1: Aldehyde Ligation (pH 5-7, optional catalyst) A->C B This compound Linker B->C D Intermediate Conjugate (Molecule A-PEG-SPDP) C->D E Purification (Removal of excess linker) D->E G Step 2: SPDP-Thiol Conjugation (pH 7-8) E->G F Biomolecule B (Thiol-containing, e.g., Protein) F->G H Final Bioconjugate (Molecule A-PEG-S-S-Biomolecule B) G->H I Final Purification & Characterization H->I

Caption: Overall workflow for the two-step bioconjugation.

G cluster_reaction Chemical Reaction Pathway cluster_step1 Step 1: Aldehyde Ligation cluster_step2 Step 2: SPDP-Thiol Conjugation R1 R1-NH-NH2 (Hydrazide) Plus1 + Linker1 O=CH-PEG23-SPDP Arrow1 pH 5-7 Aniline (optional) Intermediate R1-NH-N=CH-PEG23-SPDP (Hydrazone Intermediate) Intermediate2 R1-NH-N=CH-PEG23-SPDP Plus2 + Protein HS-Protein Arrow2 pH 7-8 Final R1-NH-N=CH-PEG23-S-S-Protein Plus3 + Byproduct Pyridine-2-thione (Abs @ 343 nm) Intermediate_node Intermediate Conjugate cluster_step2 cluster_step2 cluster_step1 cluster_step1

Caption: Chemical reactions in the this compound conjugation.

Experimental Protocols

This section provides detailed methodologies for the bioconjugation procedure. It is recommended to perform the ligation with the smaller molecule first (Protocol 1) before conjugating the resulting intermediate to the larger biomolecule (Protocol 2).

Materials and Reagents
  • This compound

  • Hydrazide or aminooxy-modified molecule (Molecule A)

  • Thiol-containing biomolecule (Biomolecule B, e.g., protein, antibody)

  • Aldehyde Ligation Buffer: 100 mM MES or phosphate buffer, pH 5.0-7.0.

  • SPDP Conjugation Buffer: 100 mM phosphate buffer, 150 mM NaCl, 1 mM EDTA, pH 7.2-8.0.

  • Organic Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

  • (Optional) Catalyst: Aniline solution in the ligation buffer.

  • (Optional) Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reducing protein disulfide bonds.

  • Quenching Reagent: Tris buffer or cysteine solution.

  • Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns), dialysis cassettes, or a size-exclusion chromatography (SEC) system.

Protocol 1: Ligation of a Hydrazide-Modified Molecule to this compound
  • Prepare Reagents:

    • Equilibrate this compound and the hydrazide-modified molecule to room temperature before opening.

    • Prepare a stock solution of this compound (e.g., 10-20 mM) in anhydrous DMSO or DMF.

    • Dissolve the hydrazide-modified molecule in the Aldehyde Ligation Buffer. If solubility is an issue, a small amount of a co-solvent like DMSO can be used.

  • Perform Ligation:

    • Add a 5 to 20-fold molar excess of the this compound stock solution to the solution of the hydrazide-modified molecule.

    • (Optional) For improved efficiency, add aniline to a final concentration of 10-100 mM.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification of Intermediate:

    • Remove the excess unreacted this compound linker. For small molecule intermediates, this can be done using reverse-phase HPLC. For larger intermediates, use a desalting column or dialysis against the SPDP Conjugation Buffer.

    • Confirm the formation of the intermediate (Molecule A-PEG-SPDP) using an appropriate analytical technique, such as LC-MS.

Protocol 2: Conjugation of Intermediate to a Thiol-Containing Biomolecule
  • Prepare Biomolecule:

    • Dissolve the thiol-containing biomolecule (e.g., protein) in the SPDP Conjugation Buffer at a concentration of 1-10 mg/mL. The buffer must be free of any thiol-containing reagents.

    • If the protein's cysteine residues are in the form of disulfide bonds, they must be reduced. Add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before proceeding. If using DTT, it must be removed via a desalting column prior to adding the SPDP-containing intermediate.

  • Perform Conjugation:

    • Add the purified Molecule A-PEG-SPDP intermediate to the thiol-containing biomolecule solution. A 5 to 20-fold molar excess of the intermediate over the biomolecule is recommended as a starting point.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Monitor Reaction:

    • The progress of the reaction can be monitored by measuring the absorbance of the solution at 343 nm, which corresponds to the released pyridine-2-thione byproduct (ε = 8080 M⁻¹cm⁻¹).[3][6]

  • Quench Reaction:

    • (Optional) To stop the reaction, add a small molecule thiol, such as cysteine or 2-mercaptoethanol, to react with any remaining SPDP groups.

Protocol 3: Final Purification and Characterization
  • Purification:

    • Remove excess intermediate and reaction byproducts from the final conjugate using size-exclusion chromatography (SEC). This method is effective at separating the larger bioconjugate from smaller, unreacted molecules.

    • Alternatively, dialysis against an appropriate storage buffer can be used.

  • Characterization:

    • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a band shift corresponding to the increased molecular weight of the conjugate compared to the unconjugated biomolecule.

    • Mass Spectrometry (MS): Use LC-MS to confirm the identity and purity of the final conjugate and to determine the degree of labeling.

    • UV-Vis Spectroscopy: Confirm the presence of both components of the conjugate if they have distinct absorbance profiles.

Data Presentation: Reaction Parameters and Expected Outcomes

The following table summarizes typical reaction conditions and expected yields for the two-step conjugation process. Note that these values are representative and should be optimized for each specific application.

ParameterStep 1: Aldehyde LigationStep 2: SPDP-Thiol Conjugation
pH 5.0 - 7.07.2 - 8.0
Buffer MES, PhosphatePhosphate, HEPES (Thiol-free)
Molar Ratio (Linker:Molecule) 5:1 to 20:15:1 to 20:1
Temperature 4°C to 25°C4°C to 25°C
Reaction Time 2 - 16 hours2 - 16 hours
Catalyst Aniline (10-100 mM)None
Expected Yield/Efficiency >80% with catalyst70 - 95%

Disclaimer: The expected yields are based on literature values for similar bioconjugation reactions and may vary depending on the specific molecules and reaction conditions used.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Yield (Step 1) - Inefficient aldehyde-hydrazide reaction. - Hydrolysis of the aldehyde group.- Add aniline catalyst (10-100 mM). - Optimize pH (try a range from 5.0 to 6.5). - Increase reaction time or temperature. - Use freshly prepared linker solution.
Low Conjugation Yield (Step 2) - Insufficient free thiols on the biomolecule. - Oxidation of free thiols. - Competing thiol-containing species in the buffer.- Ensure complete reduction of disulfide bonds with TCEP or DTT. - Degas buffers to remove oxygen. - Use thiol-free buffers for the conjugation reaction.
Precipitation of Conjugate - Low solubility of the final conjugate. - Aggregation of the biomolecule.- The PEG linker should improve solubility, but if issues persist, try a lower protein concentration. - Include solubility-enhancing excipients in the buffer.
Multiple Species in Final Product - Incomplete reaction. - Non-specific binding. - Heterogeneity in the starting biomolecule.- Increase the molar excess of the linker-intermediate. - Optimize purification steps (e.g., use a high-resolution SEC column). - Characterize the starting biomolecule for purity.

References

Application Notes and Protocols for Ald-PEG23-SPDP Crosslinker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-PEG23-SPDP is a heterobifunctional crosslinking reagent that contains an aldehyde group and a pyridyldithiol-activated thiol group. This reagent is particularly useful in bioconjugation and drug delivery for its ability to link molecules containing aminooxy/hydrazide and thiol functionalities, respectively. The polyethylene glycol (PEG) spacer (n=23) enhances solubility and reduces steric hindrance of the conjugated molecules. This document provides detailed protocols and buffer conditions for the effective use of this compound in your research.

Reaction Chemistries

The this compound linker possesses two distinct reactive ends, enabling sequential or one-pot conjugation strategies:

  • Aldehyde Group: Reacts with aminooxy-containing molecules to form a stable oxime linkage, or with hydrazide-containing molecules to form a hydrazone linkage. Oxime linkages are generally more stable than hydrazone linkages.

  • SPDP Group (Succinimidyl 3-(2-pyridyldithio)propionate): This end contains a 2-pyridyldithio group that reacts with free sulfhydryls (thiols) via a disulfide exchange reaction, forming a stable disulfide bond. This reaction releases pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm.

Data Presentation: Reaction Buffer Conditions

The optimal buffer conditions for each reactive group of the this compound linker are summarized below for easy comparison.

Functional GroupReactive PartnerRecommended BuffersOptimal pHTemperature (°C)Notes
Aldehyde AminooxyAcetate, MES4.0 - 5.525 - 37Uncatalyzed reaction.
Phosphate6.5 - 7.525 - 37Requires a catalyst (e.g., aniline) for efficient reaction.[1][2]
HydrazideAcetate, MES4.5 - 6.025 - 37Generally faster than oxime formation but the resulting bond is less stable.[3]
Phosphate6.0 - 7.525 - 37Aniline catalysis can accelerate the reaction.[4]
SPDP (2-pyridyldithio) Sulfhydryl (Thiol)Phosphate, Borate, Bicarbonate7.0 - 8.04 - 25Buffer must be free of thiols.[2][5]

Experimental Protocols

Protocol 1: Two-Step Conjugation - Aldehyde Reaction Followed by Thiol Reaction

This protocol is ideal for conjugating a thiol-containing molecule (Molecule A) to an aminooxy/hydrazide-containing molecule (Molecule B).

Materials:

  • This compound

  • Molecule A (containing a free thiol group)

  • Molecule B (containing an aminooxy or hydrazide group)

  • Reaction Buffer A (for aldehyde reaction, e.g., 100 mM Sodium Acetate, pH 4.5)

  • Reaction Buffer B (for thiol reaction, e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2)

  • Aniline (optional, for catalyzed aldehyde reaction at neutral pH)

  • Quenching reagent (e.g., hydroxylamine for aldehyde, L-cysteine for SPDP)

  • Purification column (e.g., size-exclusion chromatography)

  • DMSO or DMF (for dissolving this compound)

Procedure:

Step 1: Reaction of this compound with Aminooxy/Hydrazide Molecule (Molecule B)

  • Dissolve Molecule B in Reaction Buffer A to a final concentration of 1-10 mg/mL.

  • Prepare a stock solution of this compound in DMSO or DMF (e.g., 10 mM).

  • Add a 5-20 fold molar excess of the this compound stock solution to the solution of Molecule B.

  • Incubate the reaction at room temperature for 2-4 hours, or overnight at 4°C. For reactions at neutral pH, add aniline to a final concentration of 10-100 mM to catalyze the reaction.[2][6]

  • (Optional) Quench the reaction by adding a 10-fold molar excess of hydroxylamine over the starting aldehyde concentration and incubate for 30 minutes.

  • Purify the resulting Molecule B-PEG-SPDP conjugate using a desalting or size-exclusion chromatography column equilibrated with Reaction Buffer B.

Step 2: Reaction of Molecule B-PEG-SPDP with Thiol-containing Molecule (Molecule A)

  • Dissolve Molecule A in Reaction Buffer B to a final concentration of 1-10 mg/mL.

  • Add the purified Molecule B-PEG-SPDP to the solution of Molecule A at a 1:1 to 5:1 molar ratio.

  • Incubate the reaction at room temperature for 1-2 hours. The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.

  • (Optional) Quench the reaction by adding a 10-fold molar excess of L-cysteine and incubate for 30 minutes.

  • Purify the final conjugate Molecule B-PEG-Molecule A using size-exclusion chromatography.

Protocol 2: Two-Step Conjugation - Thiol Reaction Followed by Aldehyde Reaction

This protocol is an alternative two-step method, which may be preferable depending on the stability of the molecules involved.

Procedure:

Step 1: Reaction of this compound with Thiol-containing Molecule (Molecule A)

  • Dissolve Molecule A in Reaction Buffer B to a final concentration of 1-10 mg/mL.

  • Prepare a stock solution of this compound in DMSO or DMF (e.g., 10 mM).

  • Add a 5-20 fold molar excess of the this compound stock solution to the solution of Molecule A.

  • Incubate the reaction at room temperature for 1-2 hours.

  • Purify the resulting Molecule A-PEG-Aldehyde conjugate using a desalting or size-exclusion chromatography column equilibrated with Reaction Buffer A.

Step 2: Reaction of Molecule A-PEG-Aldehyde with Aminooxy/Hydrazide Molecule (Molecule B)

  • Dissolve Molecule B in Reaction Buffer A to a final concentration of 1-10 mg/mL.

  • Add the purified Molecule A-PEG-Aldehyde to the solution of Molecule B at a 1:1 to 5:1 molar ratio.

  • Incubate the reaction at room temperature for 2-4 hours, or overnight at 4°C.

  • Purify the final conjugate Molecule A-PEG-Molecule B using size-exclusion chromatography.

Visualizations

Ald_PEG23_SPDP_Workflow cluster_step1 Step 1: First Conjugation cluster_purification1 Purification cluster_step2 Step 2: Second Conjugation Molecule_A Molecule A (Thiol-containing) Intermediate_A Molecule A-PEG-Aldehyde Molecule_A->Intermediate_A  Thiol Reaction (pH 7.0-8.0) Ald_PEG_SPDP This compound Ald_PEG_SPDP->Intermediate_A Intermediate_B Molecule B-PEG-SPDP Ald_PEG_SPDP->Intermediate_B Molecule_B Molecule B (Aminooxy/Hydrazide) Molecule_B->Intermediate_B  Aldehyde Reaction (pH 4.0-7.5) Purify_A Purify Intermediate_A->Purify_A Purify_B Purify Intermediate_B->Purify_B Molecule_B2 Molecule B (Aminooxy/Hydrazide) Final_Conjugate Final Conjugate (Molecule A-PEG-Molecule B) Purify_A->Final_Conjugate  Aldehyde Reaction (pH 4.0-7.5) Molecule_A2 Molecule A (Thiol-containing) Purify_B->Final_Conjugate  Thiol Reaction (pH 7.0-8.0) Molecule_B2->Final_Conjugate Molecule_A2->Final_Conjugate Reaction_Mechanisms cluster_aldehyde Aldehyde Reaction cluster_spdp SPDP (Thiol) Reaction Aldehyde R'-CHO (Aldehyde) Oxime R'-CH=N-O-R'' (Oxime Linkage) Aldehyde->Oxime Hydrazone R'-CH=N-NH-R'' (Hydrazone Linkage) Aldehyde->Hydrazone Aminooxy R''-ONH2 (Aminooxy) Aminooxy->Oxime Hydrazide R''-NHNH2 (Hydrazide) Hydrazide->Hydrazone SPDP R'-S-S-Py (Pyridyldithiol) Disulfide R'-S-S-R'' (Disulfide Linkage) SPDP->Disulfide PyThione Pyridine-2-thione (Byproduct) SPDP->PyThione Thiol R''-SH (Thiol) Thiol->Disulfide

References

Application Notes and Protocols for Drug-Linker Conjugation using Ald-PEG23-SPDP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker molecule that connects the antibody and the drug is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy. Ald-PEG23-SPDP is a heterobifunctional linker designed for the development of ADCs with a cleavable disulfide bond.[1][2]

This linker possesses two distinct reactive moieties:

  • An aldehyde (Ald) group that can react with hydrazide- or aminooxy-functionalized molecules to form a stable hydrazone or oxime bond, respectively.[3]

  • A succinimidyl pyridyl dithio (SPDP) group that reacts with thiol (sulfhydryl) groups to form a cleavable disulfide bond.[4]

The polyethylene glycol (PEG) spacer of 23 units enhances the solubility and reduces the immunogenicity of the resulting ADC.[5] These application notes provide detailed protocols for the use of this compound in the synthesis of ADCs and methods for their characterization.

Data Presentation

Disclaimer: The following tables contain representative data for illustrative purposes and may not reflect the actual results obtained with this compound. Experimental outcomes can vary depending on the specific antibody, drug, and reaction conditions.

Table 1: Representative Drug-to-Antibody Ratio (DAR) and Conjugation Efficiency

ParameterValueMethod of Determination
Target DAR4Stoichiometric ratio of linker-drug to antibody
Achieved Average DAR3.8Hydrophobic Interaction Chromatography (HIC)
Conjugation Efficiency95%UV-Vis Spectroscopy
Percentage of Unconjugated Antibody< 5%HIC, Reversed-Phase HPLC (RP-HPLC)

Table 2: Representative Stability of ADC in Human Serum

Time PointPercentage of Intact ADCMethod of Determination
0 hours100%Size Exclusion Chromatography (SEC)
24 hours95%SEC, Enzyme-Linked Immunosorbent Assay (ELISA)
72 hours88%SEC, ELISA
120 hours80%SEC, ELISA

Experimental Protocols

Protocol 1: Two-Step Conjugation via Thiolated Antibody

This protocol describes the conjugation of a hydrazide-modified drug to a thiolated antibody using this compound.

Materials:

  • Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Hydrazide-modified drug

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns

  • Reaction buffers (e.g., Phosphate Buffered Saline - PBS, pH 7.4; Acetate buffer, pH 4.5)

Procedure:

Step 1: Antibody Thiolation

  • Prepare a solution of the antibody at a concentration of 5-10 mg/mL in PBS, pH 7.4.

  • Add a 10- to 20-fold molar excess of DTT to the antibody solution.

  • Incubate for 30 minutes at 37°C to reduce the interchain disulfide bonds.

  • Remove excess DTT using a desalting column equilibrated with PBS, pH 7.4.

Step 2: Preparation of this compound-Drug Conjugate

  • Dissolve this compound and a 1.5-fold molar excess of the hydrazide-modified drug in anhydrous DMF or DMSO.

  • Incubate the mixture for 2 hours at room temperature to form the hydrazone bond.

Step 3: Conjugation to Thiolated Antibody

  • Add the this compound-drug conjugate solution from Step 2 to the thiolated antibody solution from Step 1. A 5- to 10-fold molar excess of the linker-drug conjugate over the antibody is recommended.

  • Incubate the reaction mixture for 4 hours at room temperature with gentle stirring.

  • Quench the reaction by adding a 10-fold molar excess of N-acetylcysteine over the linker-drug conjugate and incubate for 30 minutes.

Step 4: Purification

  • Purify the resulting ADC using a desalting column to remove unreacted linker-drug and quenching reagent.

  • For higher purity, size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) can be employed.[6]

Protocol 2: Two-Step Conjugation via Antibody Modification with Linker

This protocol describes the conjugation of a thiol-containing drug to an antibody that has been pre-modified with this compound.

Materials:

  • Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Thiol-containing drug

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns

  • Reaction buffers (e.g., PBS, pH 7.4)

Procedure:

Step 1: Modification of Antibody with this compound

  • This step requires the antibody to have a functional group that can react with the aldehyde end of the linker, for instance, an engineered hydrazide or aminooxy group.

  • Dissolve the antibody at 5-10 mg/mL in a suitable reaction buffer (e.g., acetate buffer, pH 4.5 for hydrazide reaction).

  • Dissolve this compound in DMF or DMSO and add a 5- to 10-fold molar excess to the antibody solution.

  • Incubate for 2-4 hours at room temperature.

  • Remove excess linker using a desalting column equilibrated with PBS, pH 7.4.

Step 2: Conjugation with Thiol-Containing Drug

  • Add a 3- to 5-fold molar excess of the thiol-containing drug to the linker-modified antibody solution.

  • Incubate for 4 hours at room temperature with gentle stirring. The SPDP group on the linker will react with the thiol group of the drug to form a disulfide bond.

Step 3: Purification

  • Purify the ADC using a desalting column to remove the unreacted drug.

  • Further purification can be achieved using SEC or HIC.[6]

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of an antibody-drug conjugate using this compound, as detailed in Protocol 1.

experimental_workflow Antibody Antibody Reduction Reduction (e.g., DTT) Antibody->Reduction ThiolatedAb Thiolated Antibody Reduction->ThiolatedAb Conjugation Conjugation ThiolatedAb->Conjugation Linker This compound LinkerDrug Linker-Drug Conjugate Linker->LinkerDrug Drug Hydrazide-Drug Drug->LinkerDrug LinkerDrug->Conjugation ADC Antibody-Drug Conjugate (ADC) Conjugation->ADC Purification Purification (e.g., SEC, HIC) ADC->Purification FinalADC Purified ADC Purification->FinalADC

Caption: General workflow for ADC synthesis using this compound.

Generalized ADC Signaling Pathway

The specific signaling pathway affected by an ADC is dependent on the cytotoxic drug payload. The following diagram illustrates a generalized pathway of ADC action, from binding to a cancer cell to inducing apoptosis.

adc_pathway ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion DrugRelease Drug Release (Disulfide Cleavage) Lysosome->DrugRelease Drug Free Drug DrugRelease->Drug Target Intracellular Target (e.g., DNA, Tubulin) Drug->Target Action Apoptosis Cell Death (Apoptosis) Target->Apoptosis

References

Application Notes and Protocols for the Synthesis of Cleavable ADCs with Ald-PEG23-SPDP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC. This document provides detailed application notes and protocols for the synthesis of a cleavable ADC utilizing Ald-PEG23-SPDP, a heterobifunctional linker designed for controlled drug release within the target cell.

The this compound linker features a terminal aldehyde group for conjugation to the antibody and an N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) group, which contains a disulfide bond. The polyethylene glycol (PEG) spacer enhances solubility and reduces aggregation. The disulfide bond is designed to be cleaved in the reducing environment of the intracellular space, releasing the cytotoxic payload precisely at the site of action. This targeted release mechanism minimizes systemic toxicity and enhances the therapeutic window of the ADC.

Principle of the Method

The synthesis of a cleavable ADC using this compound is a two-part process:

  • Drug-Linker Conjugation: The cytotoxic payload, modified to contain a reactive thiol (-SH) group, is conjugated to the SPDP end of the this compound linker.

  • Antibody-Drug-Linker Conjugation: The aldehyde group on the payload-linker construct is then conjugated to the antibody via reductive amination of lysine residues.

This methodology allows for the creation of ADCs with a defined drug-to-antibody ratio (DAR), which is a critical quality attribute influencing the ADC's efficacy and safety.

Experimental Protocols

Materials and Reagents
  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound linker

  • Thiol-modified cytotoxic payload (e.g., Thiol-MMAE, Thiol-PBD dimer)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sodium cyanoborohydride (NaBH₃CN)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 50 mM Tris-HCl, pH 8.0

  • Purification columns: Size-Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC)

  • Analytical instruments: UV-Vis spectrophotometer, HPLC system (with SEC and HIC columns), Mass Spectrometer

Part 1: Synthesis of the Payload-Linker Intermediate

This protocol describes the conjugation of a thiol-modified cytotoxic payload to the this compound linker.

  • Dissolve the this compound linker: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Dissolve the thiol-modified payload: Prepare a stock solution of the thiol-modified payload in anhydrous DMSO (e.g., 20 mM).

  • Reaction Setup: In a microcentrifuge tube, add the this compound solution to the thiol-modified payload solution. A typical molar excess of the payload is 1.5 to 2-fold.

  • Reaction Conditions: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Monitoring the Reaction: The progress of the reaction can be monitored by observing the release of pyridine-2-thione, a byproduct of the SPDP reaction, which absorbs at 343 nm.

  • Purification: The resulting payload-linker intermediate can be purified using reverse-phase HPLC if necessary, although for many applications, the crude product can be used directly in the next step after quantifying the concentration.

Part 2: Conjugation of the Payload-Linker to the Antibody

This protocol details the reductive amination process to conjugate the aldehyde-functionalized payload-linker to the antibody.

  • Antibody Preparation: Buffer exchange the monoclonal antibody into a suitable reaction buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL.

  • Reaction Setup: Add the payload-linker intermediate solution from Part 1 to the antibody solution. The molar ratio of the payload-linker to the antibody will determine the final drug-to-antibody ratio (DAR). A common starting point is a 5 to 10-fold molar excess of the payload-linker.

  • Initiation of Reductive Amination: Prepare a fresh stock solution of sodium cyanoborohydride (NaBH₃CN) in the reaction buffer (e.g., 1 M). Add the NaBH₃CN solution to the antibody-payload-linker mixture to a final concentration of approximately 25 mM.

  • Reaction Conditions: Incubate the reaction mixture at 37°C for 12-24 hours with gentle agitation.

  • Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50 mM Tris to consume any unreacted aldehyde groups. Incubate for 30 minutes at room temperature.

  • Purification of the ADC: The resulting ADC is purified from unconjugated payload-linker and other reagents using Size-Exclusion Chromatography (SEC). The column should be equilibrated with a formulation buffer suitable for the antibody (e.g., PBS, pH 7.4).

Characterization of the ADC

Thorough characterization of the synthesized ADC is crucial to ensure its quality, efficacy, and safety.

Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of ADCs. The addition of the hydrophobic payload-linker increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.

Typical HIC-HPLC Conditions:

ParameterValue
Column Butyl-NPR, TSKgel Butyl-NPR, or similar
Mobile Phase A 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 6.95
Mobile Phase B 25 mM Sodium Phosphate, 25% Isopropanol, pH 6.95
Gradient 0-100% B over 30 minutes
Flow Rate 0.8 mL/min
Detection UV at 280 nm and at a wavelength specific to the payload

The average DAR is calculated from the peak areas of the different drug-loaded species.

Aggregation Analysis by Size-Exclusion Chromatography (SEC)

SEC is used to assess the level of aggregation in the final ADC product. Aggregation is an undesirable quality attribute that can affect the efficacy and immunogenicity of the ADC.

Typical SEC-HPLC Conditions:

ParameterValue
Column TSKgel G3000SWxl or similar
Mobile Phase 0.1 M Sodium Phosphate, 0.1 M Sodium Sulfate, pH 6.8
Flow Rate 0.5 mL/min
Detection UV at 280 nm

The percentage of monomer, aggregate, and fragment is determined by integrating the respective peaks.

Intact Mass Analysis by Mass Spectrometry

Mass spectrometry (MS) is used to confirm the identity of the ADC and to determine the distribution of different drug-loaded species.

Typical Mass Spectrometry Conditions:

ParameterValue
Instrument Q-TOF or Orbitrap mass spectrometer
Ionization Source Electrospray Ionization (ESI)
Analysis Mode Intact protein analysis under denaturing or native conditions

The deconvoluted mass spectrum will show a series of peaks corresponding to the antibody with different numbers of conjugated payload-linkers.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis and characterization of cleavable ADCs. Note that specific values may vary depending on the antibody, payload, and precise reaction conditions used.

ParameterTypical Value/RangeMethod of Determination
Drug-to-Antibody Ratio (DAR) 2 - 4HIC-HPLC
Conjugation Efficiency > 90%HIC-HPLC
Monomer Purity > 95%SEC-HPLC
Aggregate Content < 5%SEC-HPLC
Endotoxin Levels < 0.5 EU/mgLAL Assay

Visualizations

Signaling Pathway of a Cleavable ADC

ADC_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC (this compound) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome (Reducing Environment) Endosome->Lysosome 3. Trafficking Payload Released Payload (Cytotoxic Drug) Lysosome->Payload 4. Cleavage (Disulfide Reduction) Apoptosis Apoptosis Payload->Apoptosis 5. Cytotoxicity

Caption: Mechanism of action of a cleavable ADC.

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_linker_payload Part 1: Payload-Linker Synthesis cluster_adc_synthesis Part 2: ADC Conjugation cluster_purification_characterization Purification & Characterization ThiolPayload Thiol-modified Payload PayloadLinker Payload-Linker Intermediate ThiolPayload->PayloadLinker AldPEGSPDP This compound Linker AldPEGSPDP->PayloadLinker ReductiveAmination Reductive Amination (with NaBH₃CN) PayloadLinker->ReductiveAmination Antibody Monoclonal Antibody (mAb) Antibody->ReductiveAmination CrudeADC Crude ADC ReductiveAmination->CrudeADC Purification Purification (SEC) CrudeADC->Purification PureADC Purified ADC Purification->PureADC Characterization Characterization (HIC, SEC, MS) PureADC->Characterization

Caption: Workflow for ADC synthesis with this compound.

Logical Relationship of ADC Components

Caption: Components of a cleavable ADC.

Troubleshooting & Optimization

Technical Support Center: Ald-PEG23-SPDP Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ald-PEG23-SPDP conjugation. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their conjugation protocols and troubleshooting common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the chemical reactivity of this compound?

A1: this compound is a heterobifunctional crosslinker with two distinct reactive groups separated by a polyethylene glycol (PEG) spacer. The aldehyde group (Ald) reacts with primary amines (-NH2) to form an imine bond (Schiff base). The succinimidyl 3-(2-pyridyldithio)propionate (SPDP) group contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, and a pyridyldithiol group that reacts with sulfhydryls (-SH).

Q2: What are the optimal pH conditions for conjugation?

A2: The optimal pH depends on which reactive group you are utilizing.

  • Aldehyde-Amine Conjugation: The formation of an imine bond is most efficient at a mildly acidic pH, typically between 4.5 and 6.0.[1] At a lower pH, the amine becomes protonated and non-nucleophilic, while at a higher pH, the dehydration step is hindered.[2][3]

  • SPDP (NHS-ester)-Amine Conjugation: The reaction of the NHS ester with primary amines is most efficient at a pH between 7.2 and 8.5.[4] Hydrolysis of the NHS ester increases significantly at higher pH values.[5]

  • SPDP (Pyridyldithiol)-Thiol Conjugation: The reaction of the 2-pyridyldithio group with sulfhydryls is optimal between pH 7 and 8.[5][6][7]

Q3: How can I monitor the success of my conjugation reaction?

A3: The release of pyridine-2-thione during the reaction of the SPDP group with a thiol-containing molecule can be monitored by measuring the absorbance at 343 nm.[5][6][7] For the overall conjugate, techniques like SDS-PAGE, size-exclusion chromatography (SEC), and mass spectrometry can be used to confirm the increase in molecular weight and assess the purity of the conjugate.[8]

Q4: Can I cleave the bond formed by the SPDP linker?

A4: Yes, the disulfide bond within the SPDP linker can be cleaved using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[5][9][10] This is a useful feature for applications requiring the release of a conjugated molecule.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conjugation Efficiency Suboptimal pH: The reaction buffer pH is outside the optimal range for the specific reactive group being used.Verify and adjust the pH of your reaction buffer. Refer to the optimal pH ranges in the FAQs.[1][2][5]
Hydrolysis of NHS-ester: The SPDP NHS-ester has a limited half-life in aqueous solutions, especially at higher pH.[5][6]Prepare the this compound solution immediately before use. Avoid prolonged storage in aqueous buffers.
Inactive Aldehyde Group: The aldehyde may have oxidized to a carboxylic acid.Use fresh reagent. Ensure proper storage conditions (-20°C, protected from moisture).[9][10]
Presence of Competing Molecules: The reaction buffer may contain primary amines (e.g., Tris) or thiols that compete with your target molecule.[4][6]Use amine-free and thiol-free buffers such as phosphate-buffered saline (PBS) or borate buffer for the conjugation step.
Steric Hindrance: The conjugation site on your molecule of interest may be sterically hindered, preventing efficient reaction.Consider using a longer PEG spacer if available. You may also explore different conjugation strategies targeting other functional groups.
Precipitation of Conjugate High Degree of Conjugation: Excessive modification of the protein surface can lead to aggregation and precipitation.Optimize the molar ratio of this compound to your molecule. Perform a titration to find the optimal ratio that maintains solubility.
Change in Isoelectric Point: The conjugation can alter the isoelectric point of the protein, leading to reduced solubility at the reaction pH.Adjust the pH of the buffer to be further away from the new isoelectric point of the conjugate.
Non-specific Binding Hydrophobic Interactions: The PEG linker can sometimes lead to non-specific binding.Include a non-ionic detergent (e.g., Tween-20) at a low concentration in your purification buffers.
Inconsistent Results Batch-to-Batch Variability of Reagent: The purity and reactivity of the this compound may vary between batches.Qualify each new batch of the crosslinker before use in large-scale experiments.
Variability in Protein/Molecule Quality: The concentration and purity of your target molecule may not be consistent.Accurately determine the concentration and purity of your starting materials before each experiment.

Experimental Protocols

General Protocol for Aldehyde-Amine Conjugation
  • Buffer Preparation: Prepare a conjugation buffer such as MES or acetate buffer at a pH of 4.5-6.0.

  • Molecule Preparation: Dissolve your amine-containing molecule in the conjugation buffer.

  • Crosslinker Preparation: Immediately before use, dissolve the this compound in an appropriate organic solvent (e.g., DMSO or DMF) and then dilute it into the conjugation buffer.[6][9][10]

  • Reaction: Add the desired molar excess of the crosslinker solution to the molecule solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours.

  • (Optional) Reduction: To form a stable secondary amine bond, a reducing agent like sodium cyanoborohydride can be added.

  • Purification: Remove excess crosslinker and byproducts by size-exclusion chromatography or dialysis.

General Protocol for SPDP-Thiol Conjugation
  • Buffer Preparation: Prepare a thiol-free reaction buffer such as phosphate-buffered saline (PBS) at a pH of 7.0-8.0.

  • Molecule Preparation: Dissolve your thiol-containing molecule in the reaction buffer. If your molecule has protected thiols, they must be deprotected first using a reducing agent, followed by removal of the reducing agent.

  • Crosslinker Preparation: Prepare the this compound solution as described above.

  • Reaction: Add the desired molar excess of the crosslinker solution to the thiol-containing molecule solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress by measuring the absorbance of the released pyridine-2-thione at 343 nm.

  • Purification: Purify the conjugate using size-exclusion chromatography or dialysis.

Quantitative Data Summary

ParameterAldehyde-Amine ConjugationSPDP (NHS-ester)-Amine ConjugationSPDP (Pyridyldithiol)-Thiol Conjugation
Optimal pH Range 4.5 - 6.0[1]7.2 - 8.5[4]7.0 - 8.0[5][6][7]
Typical Reaction Time 1 - 4 hours0.5 - 4 hours[4]1 - 2 hours
Recommended Buffers MES, AcetatePBS, Borate, HEPES[4]PBS, Borate, Bicarbonate[6]
Incompatible Buffers Buffers with primary amines (e.g., Tris)Buffers with primary amines (e.g., Tris)[4]Buffers containing thiols (e.g., DTT)[6]

Visualizations

Caption: Sequential conjugation workflow using this compound.

Troubleshooting_Decision_Tree Start Low Conjugation Yield? Check_pH Is pH optimal for the reaction chemistry? Start->Check_pH Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No Check_Reagents Are reagents fresh and stored correctly? Check_pH->Check_Reagents Yes Adjust_pH->Check_Reagents Use_Fresh_Reagents Use fresh this compound Check_Reagents->Use_Fresh_Reagents No Check_Buffer Does the buffer contain competing amines or thiols? Check_Reagents->Check_Buffer Yes Use_Fresh_Reagents->Check_Buffer Change_Buffer Switch to a non-interfering buffer Check_Buffer->Change_Buffer Yes Optimize_Ratio Optimize molar ratio of reactants Check_Buffer->Optimize_Ratio No Change_Buffer->Optimize_Ratio Success Yield Improved Optimize_Ratio->Success

Caption: Troubleshooting decision tree for low conjugation yield.

Chemical_Reactions cluster_aldehyde_reaction Aldehyde-Amine Reaction cluster_spdp_reaction SPDP-Thiol Reaction R1-CHO Molecule-CHO Imine Molecule-CH=N-Molecule + H₂O R1-CHO->Imine + H2N-R2 H₂N-Molecule H2N-R2:n->Imine:n pH 4.5-6.0 R3-SPDP Molecule-SPDP Disulfide Molecule-S-S-Molecule + Pyridine-2-thione R3-SPDP->Disulfide + HS-R4 HS-Molecule HS-R4:n->Disulfide:n pH 7.0-8.0

Caption: Chemical reactions of this compound functional groups.

References

Ald-PEG23-SPDP solubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ald-PEG23-SPDP, focusing on solubility challenges in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a heterobifunctional crosslinker used in bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs).[1][2] It contains an aldehyde group, which can react with hydrazides or aminooxy groups to form hydrazones or oximes, and a pyridyldithiol (SPDP) group, which reacts with free sulfhydryls (thiols) to form a cleavable disulfide bond.[3] The 23-unit polyethylene glycol (PEG) spacer is designed to increase the hydrophilicity and solubility of the conjugate.[3][4]

Q2: What are the physical and chemical properties of this compound?

A2: this compound is typically a colorless oil.[5] Its chemical formula is C64H111N3O26S2 with a molecular weight of approximately 1402.71 g/mol .[5][6]

Q3: In which solvents is this compound soluble?

A3: this compound is readily soluble in many organic solvents, including Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Dichloromethane (DCM), Tetrahydrofuran (THF), and acetonitrile.[5] Its solubility in purely aqueous buffers is limited, which is a common issue with some PEGylated crosslinkers that also possess hydrophobic components.[7]

Q4: How should I store this compound?

A4: It is recommended to store this compound at -20°C.[5] To prevent degradation from moisture, it is advisable to equilibrate the vial to room temperature before opening.[8] For stock solutions in organic solvents, store at -20°C and minimize freeze-thaw cycles.

Troubleshooting Guide: Solubility Issues in Aqueous Buffer

Problem: My this compound is not dissolving or is precipitating out of my aqueous reaction buffer.

This is a common challenge. While the PEG chain enhances water solubility, the overall molecule may still have limited solubility in aqueous solutions, especially at higher concentrations. Here are the likely causes and step-by-step solutions.

Possible Cause 1: Direct Dissolution in Aqueous Buffer

Attempting to dissolve this compound, which is an oil, directly into an aqueous buffer is often unsuccessful.

  • Solution: Use a Co-solvent. The recommended method is to first dissolve the crosslinker in a water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution, and then add this stock solution dropwise to your aqueous buffer while vortexing.[7][8]

Possible Cause 2: Incompatible Buffer Components

The composition of your aqueous buffer can significantly impact the solubility and stability of the crosslinker.

  • Solution: Buffer Selection. Avoid buffers containing primary amines, such as Tris or glycine, as they can react with other reactive groups you might be introducing in your overall scheme.[8] Phosphate-buffered saline (PBS) is a commonly used buffer for these types of conjugations.[9]

Possible Cause 3: Suboptimal pH

The pH of the buffer can affect the stability of the different components of your reaction.

  • Solution: pH Optimization. For reactions involving the SPDP group with thiols, a pH of 6.5-7.5 is generally recommended. The aldehyde group's reactivity is also pH-dependent. Ensure your buffer's pH is optimized for your specific conjugation reaction.

Possible Cause 4: Concentration is Too High

You may be exceeding the solubility limit of the crosslinker in your final reaction volume, even when using a co-solvent.

  • Solution: Adjust Concentrations.

    • Lower the final concentration of the this compound in the reaction mixture.

    • Increase the percentage of the organic co-solvent. However, be mindful that high concentrations of organic solvents (typically >10%) can denature proteins. It is crucial to keep the final organic solvent concentration as low as possible.[8]

Data Summary

PropertyValueSource(s)
Chemical Formula C64H111N3O26S2[5][6]
Molecular Weight ~1402.71 g/mol [5]
Physical Form Colorless Oil[5]
Recommended Storage -20°C[5]
Soluble In DMSO, DMF, DCM, THF, Acetonitrile[5]
Limited Solubility In Aqueous Buffers[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the recommended method for preparing a stock solution of this compound for use in aqueous reactions.

  • Equilibrate Reagent: Allow the vial of this compound to come to room temperature before opening to prevent moisture condensation.

  • Add Solvent: Add a precise volume of anhydrous DMSO or DMF to the vial to create a stock solution of a known concentration (e.g., 10-50 mM).

  • Mix Thoroughly: Vortex the solution until the oily reagent is completely dissolved. This clear, concentrated stock solution is now ready to be added to your aqueous reaction.

  • Storage: Store the stock solution at -20°C in a desiccated container.

Protocol 2: General Procedure for Adding this compound to an Aqueous Reaction

This protocol outlines the steps for introducing the crosslinker into an aqueous solution containing a biomolecule (e.g., an antibody).

  • Prepare Biomolecule Solution: Ensure your protein or other biomolecule is in an appropriate, amine-free buffer (e.g., PBS, pH 7.2-7.4).

  • Calculate Volume: Determine the volume of the this compound stock solution needed to achieve the desired final molar excess in your reaction.

  • Add Dropwise: While gently vortexing or stirring the biomolecule solution, add the calculated volume of the crosslinker stock solution slowly and dropwise. This gradual addition is critical to prevent localized high concentrations that can lead to precipitation.

  • Incubate: Proceed with your reaction incubation as planned (e.g., 1-2 hours at room temperature).

  • Purification: After the reaction, remove excess, unreacted crosslinker using a desalting column or dialysis.

Visual Guides

experimental_workflow cluster_prep Stock Solution Preparation cluster_reaction Aqueous Reaction Setup reagent This compound (Oil) stock 10-50 mM Stock Solution reagent->stock Dissolve dmso Anhydrous DMSO/DMF dmso->stock reaction Final Reaction Mixture stock->reaction Add dropwise while vortexing buffer Biomolecule in Aqueous Buffer (e.g., PBS) buffer->reaction purification Purified Conjugate reaction->purification Incubate & Purify

Caption: Workflow for solubilizing and using this compound.

logical_troubleshooting start Precipitation Issue with This compound q1 Did you dissolve directly in aqueous buffer? start->q1 ans1_yes Yes q1->ans1_yes ans1_no No q1->ans1_no sol1 Solution: Dissolve in DMSO/DMF first, then add dropwise to buffer. ans1_yes->sol1 q2 Is the final concentration too high? ans1_no->q2 ans2_yes Yes q2->ans2_yes ans2_no No q2->ans2_no sol2 Solution: Lower the final crosslinker concentration. ans2_yes->sol2 q3 Are you using an incompatible buffer (e.g., Tris)? ans2_no->q3 sol3 Solution: Switch to a non-reactive buffer like PBS. q3->sol3 Yes

Caption: Troubleshooting logic for this compound solubility.

References

Technical Support Center: Ald-PEG23-SPDP Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ald-PEG23-SPDP conjugation. This guide provides detailed answers, troubleshooting advice, and protocols to help you successfully use this heterobifunctional crosslinker in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a heterobifunctional crosslinker containing two distinct reactive groups at the ends of a 23-unit polyethylene glycol (PEG) spacer.[1][2]

  • Aldehyde Group (Ald): This group reacts with primary amines (e.g., the side chain of lysine residues in proteins) to form a Schiff base (or imine bond).[3][4]

  • SPDP Group (Succinimidyl 3-(2-pyridyldithio)propionate): The reactive end of this group is the 2-pyridyldithio moiety, which specifically reacts with sulfhydryl groups (thiols, e.g., from cysteine residues) to form a stable, yet cleavable, disulfide bond.[5][6][7]

The PEG chain enhances the solubility of the linker and the resulting conjugate.[8][9]

Q2: Why is pH control so critical for reactions with this linker?

The two reactive ends of the this compound linker have conflicting optimal pH requirements.

  • The aldehyde-amine reaction is most efficient under mildly acidic conditions, typically around pH 4.0-5.0.[3][4][10][11]

  • The pyridyldithio-sulfhydryl reaction is most efficient at a neutral to slightly basic pH, typically between 7.0 and 8.0.[5][6][7][8]

Attempting the conjugation in a single step at an intermediate pH will result in very low efficiency for both reactions. Therefore, a sequential, two-step reaction is mandatory for successful conjugation.

Q3: What is the recommended reaction strategy?

A two-step sequential conjugation is necessary. You must first react one end of the linker with your first molecule, purify the intermediate, and then react the other end of the linker with your second molecule under its optimal pH condition. The order depends on the stability of your molecules at the required pH values. A common approach is to perform the SPDP-thiol reaction first at neutral pH, followed by the aldehyde-amine reaction at acidic pH.

Q4: How can I monitor the progress of the SPDP-thiol reaction?

The reaction of the 2-pyridyldithio group with a sulfhydryl releases a byproduct, pyridine-2-thione. This molecule has a distinct absorbance at 343 nm.[5][6][8] You can monitor the reaction's progress by measuring the increase in absorbance at this wavelength.

Reaction Parameters Summary

The following table summarizes the key quantitative parameters for optimizing your this compound reactions.

ParameterAldehyde-Amine ReactionPyridyldithio-Sulfhydryl ReactionNotes
Optimal pH Range 4.0 - 5.0[3][4][10]7.0 - 8.0[5][6][7][8]Using a pH outside these ranges will significantly decrease reaction rates.
Reaction Monitoring N/A (Typically monitored by chromatography, e.g., SEC, HIC)Measure absorbance of pyridine-2-thione at 343 nm[5][6][8]The extinction coefficient of pyridine-2-thione at 343 nm is 8080 M⁻¹cm⁻¹.
Recommended Buffers MES, AcetatePhosphate, Borate, Bicarbonate[5][6][8]Ensure buffers do not contain primary amines (e.g., Tris) or thiols.
Cleavage Condition Schiff base is reversible under acidic conditions[3][4]Disulfide bond is cleaved by reducing agents (e.g., DTT, TCEP)[7][12]Cleavage with 25 mM DTT at pH 4.5 can often be done without reducing native protein disulfides.[6][7][12]

Diagrams

cluster_step1 Step 1: SPDP-Thiol Coupling cluster_step2 Step 2: Aldehyde-Amine Coupling MoleculeA Molecule A (with -SH group) Intermediate Molecule A-SPDP-PEG23-Ald MoleculeA->Intermediate pH 7.0 - 8.0 Linker This compound Linker->Intermediate Purification Purification Step (e.g., Desalting Column) Intermediate->Purification MoleculeB Molecule B (with -NH2 group) FinalConjugate Final Conjugate (Molecule A-S-S-PEG-Imine-Molecule B) MoleculeB->FinalConjugate PurifiedIntermediate Purified Intermediate PurifiedIntermediate->FinalConjugate pH 4.0 - 5.0 Purification->PurifiedIntermediate

Caption: Sequential reaction workflow for this compound conjugation.

Troubleshooting Guide

Problem: Low or no final conjugation yield.

Start Low Conjugation Yield Q1 Did you perform a sequential two-step reaction? Start->Q1 A1_No Perform a two-step reaction. A one-pot reaction will fail. Q1->A1_No No A1_Yes Check pH for each step. Q1->A1_Yes Yes Q2_pH1 Was Step 1 (SPDP-thiol) performed at pH 7.0-8.0? A1_Yes->Q2_pH1 Q3_pH2 Was Step 2 (Aldehyde-amine) performed at pH 4.0-5.0? Q2_pH1->Q3_pH2 Yes A2_pH_Bad Adjust buffer pH to the optimal range for each reaction. Q2_pH1->A2_pH_Bad No Q3_pH2->A2_pH_Bad No Q4_Purify Did you purify the intermediate after the first step? Q3_pH2->Q4_Purify Yes A4_No Purify to remove unreacted reagents before Step 2. Q4_Purify->A4_No No Q5_Other Check for other issues: - Buffer contamination (amines/thiols)? - Reagent degradation? - Incorrect molar ratios? Q4_Purify->Q5_Other Yes A5_Solve Use fresh, appropriate buffers. Verify reagent quality. Optimize molar ratios. Q5_Other->A5_Solve

Caption: Troubleshooting workflow for low conjugation yield.

Q: My protein precipitates during the reaction. What should I do?

  • A: This can happen during the second step at acidic pH (4.0-5.0) if your protein is not stable at that pH.

    • Solution 1: Try to reverse the order of the reaction. React the aldehyde end first with the more stable protein at pH 4.0-5.0, purify, and then react the SPDP end at pH 7.0-8.0.

    • Solution 2: Increase the PEG length of the crosslinker if possible to enhance the solubility of the conjugate.

    • Solution 3: Reduce the protein concentration during the reaction.

Q: The reaction seems to start but then stops, based on monitoring at 343 nm. Why?

  • A: This indicates an issue with the SPDP-thiol reaction.

    • Check for reducing agents: Ensure your buffers and protein stocks are completely free of any reducing agents like DTT or TCEP, which would cleave the disulfide bond.[5][6]

    • Sulfhydryl availability: Confirm that the sulfhydryl group on your molecule is accessible and not already oxidized or buried within the protein's structure.

    • pH Drift: Verify that the pH of the reaction mixture remains stable in the 7.0-8.0 range throughout the incubation period.

Q: I am using a buffer containing Tris. Is this acceptable?

  • A: No. Tris (tris(hydroxymethyl)aminomethane) contains a primary amine and will compete with your target molecule in the aldehyde-amine reaction, leading to low or no yield. Use non-amine-containing buffers like phosphate, borate, or MES.[5][8]

Experimental Protocols

Protocol 1: Two-Step Conjugation (SPDP-Thiol Reaction First)

This protocol assumes the conjugation of Protein A (containing a free sulfhydryl) to Protein B (containing primary amines).

A. Materials and Buffers

  • Protein A Stock: In a thiol-free buffer (e.g., PBS: 100mM sodium phosphate, 150mM NaCl, pH 7.5).

  • Protein B Stock: In a buffer suitable for pH 4.5 (e.g., MES buffer).

  • This compound: Dissolve immediately before use in an organic solvent like DMSO or DMF.[8]

  • Reaction Buffer (Step 1): 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.5.

  • Reaction Buffer (Step 2): 100 mM MES, 150 mM NaCl, pH 4.5.

  • Desalting Columns: To separate protein from unreacted crosslinker.

B. Step 1: Reaction of this compound with Protein A (-SH)

  • Prepare Protein A at a concentration of 1-5 mg/mL in Reaction Buffer (Step 1).

  • Prepare a 10-20 mM stock solution of this compound in DMSO.

  • Add a 10 to 20-fold molar excess of the this compound solution to the Protein A solution.

  • Incubate at room temperature for 60-90 minutes.

  • Monitor the reaction by measuring the absorbance of the released pyridine-2-thione at 343 nm (optional).

  • Remove excess, unreacted this compound by passing the reaction mixture through a desalting column equilibrated with Reaction Buffer (Step 2). This buffer exchange prepares the intermediate for the next step.

C. Step 2: Reaction of Intermediate with Protein B (-NH2)

  • Immediately after purification, determine the concentration of the intermediate (Protein A-SPDP-PEG23-Ald).

  • Add Protein B to the purified intermediate solution at a 1:1 to 1:3 molar ratio (Intermediate:Protein B).

  • Ensure the final pH of the mixture is 4.5. Adjust with MES buffer if necessary.

  • Incubate at room temperature for 2-4 hours, or overnight at 4°C.

  • The final conjugate (Protein A-S-S-PEG-Imine-Protein B) is now formed.

  • Purify the final conjugate from unreacted components using an appropriate chromatography method (e.g., size-exclusion or ion-exchange chromatography).

References

Technical Support Center: Purification of Ald-PEG23-SPDP Conjugated Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting common issues encountered during the purification of antibodies conjugated with the Ald-PEG23-SPDP linker.

Frequently Asked Questions (FAQs)

Q1: What is an this compound linker and what are its reactive groups?

A1: this compound is a heterobifunctional crosslinker used in bioconjugation.[1][2][3][4] It consists of three main components:

  • An aldehyde group (Ald) that reacts with primary amines (e.g., on another molecule or a surface) or hydrazide-modified molecules to form a stable C-N bond (imine or hydrazone).

  • A polyethylene glycol (PEG) spacer (PEG23) which is 23 units long. This spacer increases the solubility and reduces steric hindrance of the conjugated molecule.[2]

  • A succinimidyl 3-(2-pyridyldithio)propionate (SPDP) group. The N-hydroxysuccinimide (NHS) ester end of the SPDP reacts with primary amines (like those on lysine residues of an antibody), while the pyridyldithio group reacts with thiol (sulfhydryl) groups to form a cleavable disulfide bond.[5][6]

Q2: What are the main applications of the this compound linker in antibody conjugation?

A2: This linker is versatile and can be used for several applications, including:

  • Antibody-Drug Conjugates (ADCs): The antibody is first modified with the SPDP end of the linker, and then a thiol-containing drug is attached. The aldehyde can be used to conjugate another molecule or for immobilization.

  • Immobilization of Antibodies: The aldehyde group can be used to covalently attach the antibody conjugate to a solid support containing amine or hydrazide groups.

  • Crosslinking of Biomolecules: It can be used to link an antibody to another protein or molecule that has a free thiol group.

Q3: What are the most common methods for purifying antibodies after conjugation with this compound?

A3: The choice of purification method depends on the specific conjugate and the impurities to be removed.[7] Common techniques include:

  • Size Exclusion Chromatography (SEC): This is a widely used method to separate the larger antibody conjugate from smaller, unreacted linker and other low molecular weight impurities.

  • Ion Exchange Chromatography (IEX): This method separates molecules based on their net charge. It can be effective in separating unconjugated antibody from the conjugated form, as the PEG linker can alter the overall charge of the antibody.

  • Hydrophobic Interaction Chromatography (HIC): The addition of the PEG-SPDP linker can change the hydrophobicity of the antibody, allowing for separation of conjugated and unconjugated species.

  • Affinity Chromatography (e.g., Protein A or Protein G): This can be used as an initial capture step to purify the antibody (both conjugated and unconjugated) from the reaction mixture, followed by a polishing step with SEC or IEX to separate the conjugate.

  • PEG Precipitation: This method can be used to precipitate antibodies and remove smaller impurities.[8]

Q4: How can I determine the degree of conjugation (linker-to-antibody ratio)?

A4: The degree of conjugation can be determined using a few different methods:

  • UV-Vis Spectroscopy: The release of pyridine-2-thione upon reaction of the SPDP group with a thiol-containing molecule can be measured at 343 nm to quantify the number of available SPDP groups.[6]

  • Mass Spectrometry (MS): This technique can be used to determine the exact mass of the conjugated antibody, and thus the number of attached linkers.

  • Hydrophobic Interaction Chromatography (HIC): HIC can often resolve antibody species with different numbers of conjugated linkers, allowing for quantification of the different species.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Conjugation Efficiency 1. Suboptimal reaction pH: The NHS ester reaction of SPDP is most efficient at a pH of 7.2-8.0.[6]1. Ensure the reaction buffer is within the optimal pH range. Use amine-free buffers such as phosphate-buffered saline (PBS).
2. Presence of primary amines in the buffer: Buffers like Tris can compete with the antibody for reaction with the NHS ester.2. Use a buffer that does not contain primary amines, such as PBS or HEPES.
3. Hydrolysis of the NHS ester: The NHS ester is moisture-sensitive and can hydrolyze over time.3. Use fresh linker and dissolve it in a dry organic solvent like DMSO or DMF immediately before use.[6]
Antibody Aggregation 1. High degree of conjugation: The attachment of multiple PEG linkers can alter the surface properties of the antibody, leading to aggregation.1. Optimize the molar ratio of linker to antibody to achieve a lower degree of conjugation.
2. Inappropriate buffer conditions: The pH and ionic strength of the buffer can influence antibody stability.2. Screen different buffer conditions (pH, salt concentration) to find one that minimizes aggregation. Consider adding stabilizing excipients like arginine or glycerol.
3. Freeze-thaw cycles: Repeated freezing and thawing can cause protein aggregation.3. Aliquot the conjugated antibody and store at -80°C to avoid multiple freeze-thaw cycles.
Low Recovery After Purification 1. Non-specific binding to chromatography resin: The conjugated antibody may be interacting with the column matrix.1. For ion-exchange, adjust the salt concentration or pH of the buffers. For HIC, modify the salt gradient. For SEC, ensure the column is properly equilibrated.
2. Precipitation on the column: Aggregates can precipitate and clog the column.2. Centrifuge the sample to remove any visible precipitates before loading onto the column.
Presence of Unconjugated Antibody 1. Incomplete reaction: The conjugation reaction may not have gone to completion.1. Increase the reaction time or the molar excess of the linker.
2. Inefficient purification: The chosen purification method may not be able to resolve the conjugated and unconjugated forms.2. Use a high-resolution chromatography technique like IEX or HIC. It may be necessary to use a multi-step purification process.[9]
Cleavage of Disulfide Bond 1. Presence of reducing agents: The disulfide bond in the SPDP linker is susceptible to reduction.1. Ensure all buffers and reagents are free of reducing agents like DTT or TCEP, unless cleavage is intended.

Experimental Protocols

Protocol 1: General Two-Step Conjugation of a Thiolated Molecule to an Antibody using this compound

Materials:

  • Antibody in amine-free buffer (e.g., PBS, pH 7.2-7.4) at 1-10 mg/mL.

  • This compound linker.

  • Anhydrous DMSO or DMF.

  • Thiol-containing molecule to be conjugated.

  • Desalting columns (e.g., Sephadex G-25).

  • Reaction buffer: Phosphate Buffered Saline (PBS), pH 7.2.

  • Quenching buffer: 1 M Tris-HCl, pH 8.0.

Procedure:

Step 1: Antibody Modification with this compound

  • Prepare the Linker: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching (Optional): To stop the reaction, you can add a small amount of quenching buffer (e.g., to a final concentration of 50 mM Tris) and incubate for an additional 15 minutes.

  • Purification: Remove excess, unreacted linker using a desalting column equilibrated with PBS.

Step 2: Conjugation of the Thiolated Molecule

  • Prepare the Thiolated Molecule: Dissolve the thiol-containing molecule in a suitable buffer. If the molecule has a protected thiol group, it will need to be deprotected first.

  • Reaction: Add the thiolated molecule to the SPDP-modified antibody at a 1.5- to 5-fold molar excess over the antibody.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature. The progress of the reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm.

  • Final Purification: Purify the final conjugate using a suitable chromatography method (e.g., SEC or IEX) to remove any unreacted antibody, thiolated molecule, and other byproducts.

Protocol 2: Purification of this compound Conjugated Antibody using Size Exclusion Chromatography (SEC)

Materials:

  • SEC column with an appropriate molecular weight exclusion limit for antibodies (e.g., Superdex 200 or equivalent).

  • Chromatography system (e.g., ÄKTA).

  • Mobile phase: PBS, pH 7.4.

  • Conjugated antibody sample.

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase (PBS) at the desired flow rate.

  • Sample Preparation: Centrifuge the conjugated antibody sample at 14,000 x g for 10 minutes to remove any aggregates.

  • Sample Injection: Inject the clarified sample onto the equilibrated column.

  • Elution: Elute the sample with the mobile phase at a constant flow rate.

  • Fraction Collection: Collect fractions corresponding to the different peaks observed on the chromatogram. The first major peak should correspond to the high molecular weight conjugated antibody.

  • Analysis: Analyze the collected fractions by SDS-PAGE and UV-Vis spectroscopy to confirm the presence and purity of the conjugated antibody.

Visualizations

experimental_workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Conjugation Ab Antibody Reaction1 Incubate (RT, 1-2h) Ab->Reaction1 Linker This compound Linker->Reaction1 Purification1 Desalting Column Reaction1->Purification1 Ab_Linker SPDP-Modified Antibody Purification1->Ab_Linker Reaction2 Incubate (RT, 2-4h) Ab_Linker->Reaction2 Thiol_Molecule Thiolated Molecule Thiol_Molecule->Reaction2 Purification2 Chromatography (SEC/IEX) Reaction2->Purification2 Final_Conjugate Purified Conjugate Purification2->Final_Conjugate

Caption: Workflow for two-step conjugation using this compound.

troubleshooting_logic cluster_aggregation Aggregation Issues cluster_conjugation Conjugation Issues Start Low Yield of Purified Conjugate Check_Aggregation Check for Aggregation (SEC, DLS) Start->Check_Aggregation Check_Conjugation Assess Conjugation Efficiency (UV-Vis, MS) Start->Check_Conjugation High_Aggregation High Aggregation Check_Aggregation->High_Aggregation Yes Low_Aggregation Low/No Aggregation Check_Aggregation->Low_Aggregation No Low_Conjugation Low Conjugation Check_Conjugation->Low_Conjugation Low Good_Conjugation Good Conjugation Check_Conjugation->Good_Conjugation Good Optimize_Purification Optimize Purification Protocol Optimize_Conjugation Optimize Conjugation Ratio High_Aggregation->Optimize_Conjugation Optimize_Buffer Optimize Buffer Conditions High_Aggregation->Optimize_Buffer Low_Aggregation->Check_Conjugation Optimize_Reaction Optimize Reaction (pH, time, ratio) Low_Conjugation->Optimize_Reaction Good_Conjugation->Optimize_Purification

Caption: Decision tree for troubleshooting low conjugate yield.

References

Technical Support Center: Controlling Drug-to-Antibody Ratio with Ald-PEG23-SPDP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Ald-PEG23-SPDP linker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively controlling the drug-to-antibody ratio (DAR) and troubleshooting common issues encountered during the synthesis of antibody-drug conjugates (ADCs) using this versatile linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional crosslinker used in bioconjugation, particularly for the creation of ADCs.[1][2][3][4] It features two distinct reactive groups:

  • An aldehyde (Ald) group , which reacts with hydrazide or aminooxy-modified molecules to form a hydrazone or oxime bond, respectively. This linkage is often designed to be pH-sensitive, allowing for drug release in the acidic environment of endosomes and lysosomes.[][6]

  • A succinimidyl pyridyl-dithio (SPDP) group , which reacts with free thiol (sulfhydryl) groups, typically on cysteine residues of an antibody, to form a cleavable disulfide bond.[7][8]

The linker also contains a 23-unit polyethylene glycol (PEG) spacer. This hydrophilic spacer enhances the solubility of the ADC, reduces aggregation, and minimizes steric hindrance during conjugation.[9][10] Its primary application is in the precise, multi-step synthesis of ADCs where controlled drug loading is critical.

Q2: How does this compound help in controlling the Drug-to-Antibody Ratio (DAR)?

This compound facilitates a two-step sequential conjugation strategy, which offers greater control over the final DAR compared to a one-step approach. By separating the antibody modification from the drug conjugation, each step can be optimized and purified independently. This minimizes side reactions and allows for a more homogenous final product.

Q3: What are the key factors influencing the final DAR when using this linker?

Several factors can impact the DAR:

  • Molar ratio of linker to antibody: The stoichiometry of the this compound to the antibody in the first reaction step is a primary determinant of the number of linkers attached to the antibody.

  • Antibody reduction: For cysteine conjugation, the extent of interchain disulfide bond reduction determines the number of available thiol groups for reaction with the SPDP group. Incomplete or variable reduction can lead to inconsistent linker loading.

  • Reaction conditions: pH, temperature, and reaction time for both the antibody-linker and linker-drug conjugation steps must be carefully controlled.[11]

  • Purity of reactants: The purity of the antibody, linker, and drug is crucial for consistent results.

  • Purification efficiency: Inefficient removal of excess reactants and byproducts at each stage can affect the accuracy of DAR measurements and the homogeneity of the final ADC.[12]

Q4: What causes ADC aggregation and how can the PEG spacer in this compound help?

ADC aggregation is often caused by the increased hydrophobicity of the conjugate, especially with hydrophobic drug payloads.[13][] High DAR values can exacerbate this issue. Aggregation can lead to reduced efficacy, altered pharmacokinetics, and potential immunogenicity.[9]

The long, hydrophilic PEG23 spacer in the this compound linker helps to mitigate aggregation by increasing the overall hydrophilicity of the ADC, effectively shielding the hydrophobic drug from the aqueous environment and preventing intermolecular interactions that lead to aggregation.[9][10]

Troubleshooting Guides

This section addresses specific issues that may arise during your ADC conjugation experiments using this compound.

Problem 1: Low or Inconsistent Drug-to-Antibody Ratio (DAR)
Possible CausesTroubleshooting Steps
Incomplete Antibody Reduction - Optimize the concentration of the reducing agent (e.g., TCEP, DTT).- Ensure the reaction is performed under anaerobic conditions to prevent re-oxidation of thiols.- Verify the activity of the reducing agent.
Suboptimal SPDP-Thiol Reaction - Control the pH of the reaction buffer (typically pH 7.0-8.0 for SPDP-thiol reaction).[7][8]- Optimize the molar excess of the linker to the antibody.- Increase the reaction time or temperature within the antibody's stability limits.
Inefficient Aldehyde-Hydrazide Reaction - Adjust the pH of the reaction buffer (hydrazone formation is often favored at slightly acidic pH, e.g., 5.0-6.0).- Ensure the drug-hydrazide is fully dissolved before adding to the reaction.- Increase the molar excess of the drug-hydrazide.
Hydrolysis of Linker - Prepare linker solutions immediately before use.- Avoid prolonged exposure to aqueous buffers, especially at high pH for the SPDP group.
Inaccurate Concentration Measurement - Use accurate methods for determining the concentrations of the antibody, linker, and drug (e.g., UV-Vis spectroscopy, HPLC).
Problem 2: High Levels of Aggregation in the Final ADC Product
Possible CausesTroubleshooting Steps
High Hydrophobicity of the ADC - Reduce the target DAR by lowering the molar excess of the linker and/or drug.- If possible, use a more hydrophilic drug derivative.
Suboptimal Buffer Conditions - Screen different formulation buffers with varying pH and excipients to find conditions that minimize aggregation.- Include aggregation inhibitors such as polysorbates in the final formulation.
Harsh Reaction or Purification Conditions - Perform conjugation and purification steps at lower temperatures (e.g., 4°C).- Avoid harsh pH conditions that could denature the antibody.
Inefficient Removal of Unconjugated Drug - Optimize the purification method (e.g., size exclusion chromatography, hydrophobic interaction chromatography) to effectively remove hydrophobic, unconjugated drug molecules that can promote aggregation.[12]

Experimental Protocols

General Two-Step Protocol for ADC Synthesis using this compound

This protocol outlines a general workflow. Optimal conditions (e.g., molar ratios, reaction times, temperatures) should be determined empirically for each specific antibody and drug combination.

Step 1: Antibody Modification with this compound

  • Antibody Preparation:

    • Start with a purified antibody solution (e.g., 5-10 mg/mL) in a suitable buffer (e.g., PBS, pH 7.2-7.5).

    • If targeting native cysteine residues, perform a controlled reduction of the interchain disulfide bonds using a reducing agent like TCEP or DTT. The molar excess of the reducing agent will influence the number of available thiol groups.

    • Remove the excess reducing agent by buffer exchange using a desalting column or tangential flow filtration (TFF).

  • Conjugation of this compound to the Antibody:

    • Dissolve the this compound linker in an appropriate organic solvent (e.g., DMSO) to prepare a stock solution.

    • Add the linker stock solution to the antibody solution at a desired molar excess.

    • Incubate the reaction at room temperature or 4°C for 1-4 hours.

    • Monitor the reaction progress by measuring the release of pyridine-2-thione at 343 nm.[7]

  • Purification of the Antibody-Linker Conjugate:

    • Remove the excess linker and reaction byproducts using a desalting column, TFF, or size exclusion chromatography (SEC).

    • Characterize the purified antibody-linker conjugate to determine the linker-to-antibody ratio (LAR) using methods like UV-Vis spectroscopy or mass spectrometry.

Step 2: Drug Conjugation to the Antibody-Linker

  • Drug Preparation:

    • Prepare a stock solution of the hydrazide- or aminooxy-modified drug in a suitable solvent.

  • Conjugation of the Drug to the Antibody-Linker:

    • Adjust the pH of the antibody-linker solution to the optimal range for hydrazone or oxime bond formation (typically pH 5.0-6.0 for hydrazone).

    • Add the drug stock solution to the antibody-linker solution at a molar excess.

    • Incubate the reaction at room temperature or 37°C for 4-24 hours. Protect from light if the drug is light-sensitive.

  • Final Purification of the ADC:

    • Purify the final ADC to remove excess drug, unconjugated antibody, and aggregates. Common methods include SEC and hydrophobic interaction chromatography (HIC).[12][15] HIC is particularly useful for separating different DAR species.

    • Perform a buffer exchange into the final formulation buffer.

  • Characterization of the Final ADC:

    • Determine the final DAR using UV-Vis spectroscopy, HIC, or mass spectrometry.

    • Assess the level of aggregation using SEC.

    • Evaluate the purity and integrity of the ADC using SDS-PAGE.

    • Perform functional assays to confirm the binding affinity and cytotoxicity of the ADC.

Quantitative Data Summary

The following tables provide illustrative data for typical ADC characterization experiments. The exact values will vary depending on the specific antibody, drug, and conjugation conditions.

Table 1: Example of Reaction Parameters and Resulting DAR

Molar Ratio (Linker:Ab)Molar Ratio (Drug:Linker)Reaction Time (h)Average DAR
3:15:1122.1
5:15:1123.8
7:15:1125.2
5:110:1244.1

Table 2: Representative HIC Profile for DAR Species Separation

PeakElution Time (min)IdentityRelative Abundance (%)
18.5DAR 0 (Unconjugated Ab)5
212.2DAR 225
315.8DAR 455
418.3DAR 610
520.1DAR 85

Visualizations

experimental_workflow Experimental Workflow for ADC Synthesis with this compound cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Drug Conjugation Ab Purified Antibody Reduction Antibody Reduction (optional) Ab->Reduction AddLinker Add this compound Reduction->AddLinker Incubate1 Incubate AddLinker->Incubate1 Purify1 Purify Ab-Linker Incubate1->Purify1 Characterize1 Characterize LAR Purify1->Characterize1 AddDrug Add Drug to Ab-Linker Characterize1->AddDrug Drug Hydrazide-Drug Drug->AddDrug Incubate2 Incubate AddDrug->Incubate2 Purify2 Purify Final ADC Incubate2->Purify2 Characterize2 Characterize Final ADC Purify2->Characterize2 troubleshooting_logic Troubleshooting Logic for Low DAR Start Low/Inconsistent DAR Observed CheckReduction Verify Antibody Reduction Efficiency? Start->CheckReduction CheckLinkerReaction Optimize SPDP-Thiol Reaction Conditions? CheckReduction->CheckLinkerReaction No OptimizeReduction Adjust Reducing Agent Concentration/Time CheckReduction->OptimizeReduction Yes CheckDrugReaction Optimize Aldehyde-Hydrazide Reaction? CheckLinkerReaction->CheckDrugReaction No OptimizeLinker Adjust pH, Molar Ratio, Time CheckLinkerReaction->OptimizeLinker Yes CheckPurity Assess Reactant Purity and Stability? CheckDrugReaction->CheckPurity No OptimizeDrug Adjust pH, Molar Ratio, Time CheckDrugReaction->OptimizeDrug Yes UseFresh Use Fresh Reagents CheckPurity->UseFresh Yes Success DAR Controlled CheckPurity->Success No OptimizeReduction->CheckLinkerReaction OptimizeLinker->CheckDrugReaction OptimizeDrug->CheckPurity UseFresh->Success

References

stability of Ald-PEG23-SPDP in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ald-PEG23-SPDP. This guide is designed to provide researchers, scientists, and drug development professionals with comprehensive information on the stability of this compound in various solvents, along with troubleshooting tips and frequently asked questions to ensure the successful use of this reagent in your experiments.

Stability of this compound in Different Solvents

The stability of this compound is influenced by its two reactive functional groups: the aldehyde (Ald) and the pyridyldithio (SPDP) group. The polyethylene glycol (PEG) spacer is generally stable and does not hydrolyze, though it can be susceptible to oxidative degradation.[1]

Key Stability Considerations:

  • Aldehyde Group: Aldehyde-functionalized PEGs are sensitive to oxidation and light.[2] For optimal stability, they should be stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[2]

  • Pyridyldithio (SPDP) Group: The pyridyldithio group is reactive towards sulfhydryls, a reaction that is most efficient at a pH between 7 and 8.[3] The disulfide bond within the SPDP moiety can be cleaved by reducing agents.

  • Moisture: While this compound does not contain the highly moisture-sensitive NHS ester, it is still recommended to protect the compound from moisture to prevent potential side reactions.

Summary of Solvent Stability and Handling Recommendations:

Solvent CategoryRecommended SolventsGeneral Stability & Handling Guidelines
Aprotic Organic Solvents Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Recommended for stock solutions. These solvents are suitable for dissolving this compound for immediate use in reactions. For short-term storage of solutions, it is best to keep them at low temperatures (-20°C to -80°C) and under an inert atmosphere. Avoid repeated freeze-thaw cycles.
Aqueous Buffers Phosphate-buffered saline (PBS), Acetate bufferUse immediately after preparation. The stability of the pyridyldithio group is pH-dependent. Reactions with sulfhydryls are optimal at pH 7-8.[3] The aldehyde group can also react in aqueous solutions. Long-term storage in aqueous buffers is not recommended due to the potential for hydrolysis and other degradation pathways.
Protic Organic Solvents Ethanol, MethanolUse with caution. While PEGs are soluble in many polar organic solvents, the reactivity of the aldehyde and SPDP groups in these solvents over time is not well-documented.[1] It is recommended to prepare fresh solutions for each experiment.

Experimental Protocols

Protocol 2.1: Preparation of this compound Stock Solution

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Under an inert atmosphere (e.g., in a glove box or using a nitrogen/argon balloon), add the desired volume of anhydrous DMSO or DMF to the vial to achieve the target concentration.

  • Vortex briefly to ensure complete dissolution.

  • For immediate use, proceed with your experimental protocol.

  • For short-term storage, aliquot the stock solution into smaller volumes in tightly sealed vials, backfill with an inert gas, and store at -20°C or below, protected from light.

Protocol 2.2: General Procedure for Assessing Aldehyde Group Integrity

The integrity of the aldehyde group can be assessed by reacting it with a fluorescently labeled hydrazide or aminooxy compound, followed by analysis using techniques like HPLC or spectrophotometry.

  • Prepare a solution of this compound in a suitable buffer (e.g., PBS, pH 6.5-7.5).

  • Add a molar excess of a fluorescent hydrazide or aminooxy probe.

  • Incubate the reaction mixture at room temperature for 1-2 hours.

  • Analyze the reaction product by reverse-phase HPLC with fluorescence detection to quantify the extent of labeling. A decrease in the formation of the fluorescent conjugate over time indicates degradation of the aldehyde group.

Protocol 2.3: General Procedure for Assessing SPDP Group Integrity

The integrity of the pyridyldithio group can be determined by measuring the release of pyridine-2-thione upon reaction with a reducing agent like dithiothreitol (DTT).

  • Prepare a solution of this compound in a suitable buffer (e.g., PBS, pH 7.5).

  • Measure the baseline absorbance of the solution at 343 nm.

  • Add a molar excess of DTT to the solution.

  • Incubate at room temperature for 30 minutes.

  • Measure the absorbance at 343 nm. The increase in absorbance is proportional to the amount of intact pyridyldithio groups.

Visualizations

cluster_storage Storage & Handling cluster_solvents Solvent Selection Storage Store at -20°C to -40°C Protect from light Inert atmosphere (N2 or Ar) Handling Equilibrate to RT before opening Use anhydrous solvents Prepare fresh solutions Aprotic Recommended for Stock: DMSO, DMF Aqueous Use Immediately: PBS, Acetate Buffer Protic Use with Caution: Ethanol, Methanol

Caption: Recommended storage and solvent selection workflow.

cluster_degradation Potential Degradation Pathways Ald_PEG_SPDP This compound Oxidation Aldehyde Oxidation (to Carboxylic Acid) Ald_PEG_SPDP->Oxidation O2, light Hydrolysis Disulfide Bond Cleavage (in presence of reducing agents) Ald_PEG_SPDP->Hydrolysis Reducing Agents Side_Reactions Side Reactions in Protic Solvents (e.g., acetal formation) Ald_PEG_SPDP->Side_Reactions Protic Solvents

Caption: Potential degradation pathways for this compound.

Troubleshooting Guide & FAQs

Q1: I dissolved my this compound in an aqueous buffer and stored it for a week at 4°C. Now my conjugation efficiency is low. What happened?

A1: Long-term storage of this compound in aqueous buffers is not recommended. The pyridyldithio group can undergo slow hydrolysis or reaction with other components in the buffer. Additionally, the aldehyde group may not be stable over extended periods in an aqueous environment. For best results, always prepare fresh solutions of this compound in aqueous buffers immediately before use.

Q2: My stock solution of this compound in DMSO has turned yellow. Can I still use it?

A2: A yellow discoloration can indicate degradation of the compound, possibly due to oxidation of the aldehyde group or other side reactions. It is recommended to perform a quality control check, such as the one described in Protocol 2.2, to assess the integrity of the aldehyde group. If significant degradation is suspected, it is best to use a fresh vial of the reagent. To prevent this, ensure stock solutions are stored under an inert atmosphere and protected from light.

Q3: I am seeing poor reactivity of the SPDP group with my thiol-containing molecule. What could be the issue?

A3: There are several potential reasons for low reactivity of the SPDP group:

  • pH of the reaction buffer: The reaction between the pyridyldithio group and a sulfhydryl is optimal at a pH of 7-8.[3] Ensure your reaction buffer is within this range.

  • Presence of reducing agents: If your buffer contains reducing agents, they will cleave the disulfide bond in the SPDP group, rendering it inactive for conjugation.

  • Degradation of the SPDP group: If the this compound has been stored improperly (e.g., not protected from moisture or stored for extended periods in solution), the SPDP group may have degraded.

  • Oxidation of the thiol: The sulfhydryl group on your molecule may have oxidized to form a disulfide, preventing it from reacting with the SPDP group.

Q4: Can I store my this compound stock solution in DMF at room temperature?

A4: Storing stock solutions at room temperature is not recommended as it can accelerate degradation.[4] For optimal stability, stock solutions in anhydrous aprotic solvents like DMF or DMSO should be stored at -20°C or colder, under an inert atmosphere, and protected from light.[2]

Q5: What is the best way to handle the solid this compound reagent?

A5: The solid reagent should be stored at -20°C or colder, protected from light and moisture.[2] Before opening the vial, allow it to warm to room temperature to prevent condensation of moisture inside the vial, which can lead to hydrolysis. Handle the solid in a dry, inert environment if possible.

References

Technical Support Center: Challenges with Heterobifunctional PEG Linkers in Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered when using heterobifunctional PEG linkers in conjugation experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are heterobifunctional PEG linkers and why are they used in bioconjugation?

A1: Heterobifunctional PEG (Polyethylene Glycol) linkers are specialized molecules that feature two different reactive functional groups at either end of a PEG chain.[1] This dual-functionality allows for the precise and stable attachment of two different molecules, such as a therapeutic drug and a targeting antibody, to form a controlled bioconjugate.[1] They are widely used in the development of Antibody-Drug Conjugates (ADCs), Proteolysis-Targeting Chimeras (PROTACs), and other targeted therapies.[1]

Key benefits of using heterobifunctional PEG linkers include:

  • Improved Solubility: The hydrophilic nature of the PEG chain enhances the solubility of hydrophobic drugs and proteins in aqueous environments.[1]

  • Enhanced Stability and Pharmacokinetics: PEGylation can protect biomolecules from enzymatic degradation, leading to a longer circulation half-life in the body.

  • Reduced Immunogenicity: The PEG chain can "shield" the conjugated molecule from the immune system, reducing the risk of an immune response.[1]

  • Precise Spatial Control: The length of the PEG chain can be customized to control the distance between the two conjugated molecules, which is often critical for biological activity.[1]

Q2: What are the most common chemistries used in heterobifunctional PEG linkers?

A2: The most common reactive groups on heterobifunctional PEG linkers are N-hydroxysuccinimide (NHS) esters for targeting primary amines (like the side chain of lysine residues) and maleimides for targeting free thiols (sulfhydryl groups from cysteine residues). Other chemistries include those for "click chemistry" (e.g., alkynes and azides), which offer very high specificity and reaction efficiency.

Q3: What are the general challenges I might face during a PEGylation experiment?

A3: Despite their advantages, working with heterobifunctional PEG linkers can present several challenges, including:

  • Low Conjugation Yield: This can be due to a variety of factors such as suboptimal reaction conditions (pH, temperature, molar ratio of reactants), instability of the linker, or issues with the biomolecule itself.[2]

  • Side Reactions: The reactive functional groups on the linkers can sometimes react with non-target functional groups on the biomolecule, leading to a heterogeneous product mixture.

  • Purification Difficulties: Separating the desired PEGylated conjugate from unreacted starting materials and side products can be challenging due to the similar physicochemical properties of the different species in the reaction mixture.

  • Product Heterogeneity: The conjugation process can result in a mixture of products with varying numbers of PEG linkers attached (e.g., mono-, di-, and multi-PEGylated species) and at different sites on the biomolecule (positional isomers).

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting advice for common problems encountered during conjugation reactions with heterobifunctional PEG linkers.

Troubleshooting NHS-Ester Based Conjugation

NHS esters are highly reactive towards primary amines, but are also susceptible to hydrolysis, which is a major competing reaction.

Q: Why is my conjugation yield low or non-existent?

A: Low or no yield in an NHS-ester conjugation can be attributed to several factors. A systematic approach to troubleshooting is recommended.

dot

low_yield_nhs start Low Conjugation Yield check_reagent 1. Check NHS-Ester Reagent Activity start->check_reagent reagent_inactive Reagent Hydrolyzed check_reagent->reagent_inactive Inactive reagent_ok Reagent Active check_reagent->reagent_ok Active solution_reagent Solution: Use fresh, anhydrous DMSO/DMF to dissolve. Store properly at -20°C with desiccant. reagent_inactive->solution_reagent check_ph 2. Verify Reaction pH reagent_ok->check_ph ph_low pH too low (<7.2) (amines protonated) check_ph->ph_low ph_high pH too high (>8.5) (rapid hydrolysis) check_ph->ph_high ph_ok pH Optimal (7.2-8.5) check_ph->ph_ok solution_ph Solution: Adjust pH to 8.3-8.5 for optimal balance. ph_low->solution_ph ph_high->solution_ph check_buffer 3. Check Buffer Composition ph_ok->check_buffer buffer_amines Buffer contains primary amines (e.g., Tris, Glycine) check_buffer->buffer_amines buffer_ok Amine-free buffer check_buffer->buffer_ok solution_buffer Solution: Use amine-free buffers like PBS, HEPES, or borate. Perform buffer exchange if necessary. buffer_amines->solution_buffer check_conditions 4. Review Other Conditions buffer_ok->check_conditions conditions_issue Suboptimal molar ratio, temperature, or reaction time check_conditions->conditions_issue solution_conditions Solution: Optimize molar excess of linker (start with 20-fold). Optimize reaction time and temperature. conditions_issue->solution_conditions

Caption: Troubleshooting Workflow for Low Yield in NHS-Ester Conjugation.

Q: I'm observing unexpected side products. What are they and how can I minimize them?

A: While NHS esters are highly selective for primary amines, side reactions can occur with other nucleophilic amino acid residues, especially under non-optimal conditions.

  • Reaction with Tyrosine, Serine, and Threonine: The hydroxyl groups on these residues can be acylated by NHS esters, forming unstable ester linkages. This is more prevalent at higher pH.

    • Solution: Lowering the reaction pH towards 7.5 can disfavor reactions with hydroxyl groups. Post-reaction treatment with hydroxylamine can be used to selectively cleave these unstable ester bonds while leaving the stable amide bonds intact.

  • Reaction with Histidine and Cysteine: The imidazole group of histidine and the sulfhydryl group of cysteine can also react with NHS esters, although this is less common.

    • Solution: Maintaining the pH within the optimal range of 7.2-8.5 generally minimizes these side reactions. If your protein has a particularly reactive cysteine, it may need to be blocked prior to conjugation.

Q: My final conjugate is not stable. What could be the cause?

A: The amide bond formed between an NHS ester and a primary amine is generally very stable. If you are observing instability, it is likely due to the formation of less stable linkages from side reactions (as described above) or instability of the other functional group on your heterobifunctional linker.

Troubleshooting Maleimide-Thiol Based Conjugation

The reaction between a maleimide and a thiol (sulfhydryl) group is highly specific and efficient under mild conditions, forming a stable thioether bond.

Q: Why am I observing low or no conjugation efficiency?

A: Low efficiency in maleimide-thiol conjugations often points to issues with the availability of free thiols or the stability of the maleimide group.

dot

low_yield_maleimide start Low Conjugation Yield check_thiol 1. Verify Availability of Free Thiols start->check_thiol thiol_oxidized Thiols are oxidized (disulfide bonds) check_thiol->thiol_oxidized thiol_ok Free thiols present check_thiol->thiol_ok solution_thiol Solution: Reduce disulfide bonds with TCEP or DTT. Degas buffers and add EDTA to prevent re-oxidation. thiol_oxidized->solution_thiol check_maleimide 2. Check Maleimide Reagent Stability thiol_ok->check_maleimide maleimide_hydrolyzed Maleimide hydrolyzed check_maleimide->maleimide_hydrolyzed maleimide_ok Maleimide active check_maleimide->maleimide_ok solution_maleimide Solution: Store maleimide reagents in a dry environment. Prepare fresh solutions in anhydrous solvent (DMSO/DMF). maleimide_hydrolyzed->solution_maleimide check_ph 3. Verify Reaction pH maleimide_ok->check_ph ph_issue pH outside optimal range (6.5-7.5) check_ph->ph_issue ph_ok pH is optimal check_ph->ph_ok solution_ph Solution: Adjust pH to 6.5-7.5 for optimal reaction rate and specificity. ph_issue->solution_ph check_conditions 4. Review Other Conditions ph_ok->check_conditions conditions_issue Suboptimal molar ratio or presence of competing thiols check_conditions->conditions_issue solution_conditions Solution: Optimize molar ratio of maleimide to thiol. Remove any competing thiols (e.g., DTT) before adding maleimide reagent. conditions_issue->solution_conditions

Caption: Troubleshooting Workflow for Low Yield in Maleimide-Thiol Conjugation.

Q: My final product is unstable. What is the cause?

A: The thioether bond formed in a maleimide-thiol reaction can undergo a retro-Michael reaction, leading to dissociation of the conjugate. This is more likely to occur in the presence of other thiols (e.g., glutathione in vivo).

  • Solution: Some newer maleimide-based linkers are designed to undergo hydrolysis of the succinimide ring after conjugation, which stabilizes the thioether bond and prevents the retro-Michael reaction. Alternatively, performing the conjugation at a slightly acidic pH can help to stabilize the conjugate.

Q: I am observing unexpected side products. How can I identify and minimize them?

A: The primary side reaction with maleimides is reaction with primary amines at higher pH.

  • Reaction with Amines: Above pH 7.5, maleimides can react with primary amines (e.g., lysine residues).

    • Solution: Maintain the reaction pH in the optimal range of 6.5-7.5 to ensure high selectivity for thiols. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.

Troubleshooting Purification of PEGylated Conjugates

Purification is often one of the most challenging steps in a PEGylation workflow due to the heterogeneity of the reaction mixture.

Q: What are the primary challenges in purifying PEGylated compounds?

A: The main challenge is the presence of multiple, closely related species in the reaction mixture, including:

  • Unreacted protein

  • Unreacted PEG linker

  • Mono-, di-, and multi-PEGylated species

  • Positional isomers (PEG attached at different sites)

  • Hydrolyzed linker

The addition of the PEG chain can alter the physicochemical properties of the protein in ways that make separation difficult. For example, the PEG chain can "shield" the surface charges of the protein, reducing the effectiveness of ion-exchange chromatography.

Q: How do I choose between Size Exclusion Chromatography (SEC) and Ion Exchange Chromatography (IEX)?

A: The choice of purification method depends on the specific properties of your conjugate and the impurities you need to remove.

  • Size Exclusion Chromatography (SEC): This method separates molecules based on their size (hydrodynamic radius). It is very effective at removing unreacted PEG and native protein from the larger PEGylated conjugate.[3]

  • Ion Exchange Chromatography (IEX): This method separates molecules based on their net charge. It can be effective for separating species with different degrees of PEGylation (mono- vs. di-PEGylated) and, in some cases, positional isomers, as the location of the PEG chain can affect the overall surface charge of the protein.[3]

purification_choice start Need to Purify PEGylated Conjugate primary_goal What is the primary separation goal? start->primary_goal remove_unreacted Remove unreacted protein and excess PEG linker primary_goal->remove_unreacted Size Difference separate_isomers Separate by degree of PEGylation or positional isomers primary_goal->separate_isomers Charge Difference use_sec Use Size Exclusion Chromatography (SEC) remove_unreacted->use_sec use_iex Use Ion Exchange Chromatography (IEX) separate_isomers->use_iex sec_pros Pros: Effective for large size differences. Cons: May not resolve species with similar hydrodynamic radii. use_sec->sec_pros iex_pros Pros: Can resolve based on charge differences. Cons: 'Charge shielding' by PEG can be an issue. use_iex->iex_pros

References

Technical Support Center: Characterization of Ald-PEG23-SPDP Conjugates by HIC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals characterizing Ald-PEG23-SPDP conjugates using Hydrophobic Interaction Chromatography (HIC).

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using HIC for characterizing this compound conjugates?

A1: Hydrophobic Interaction Chromatography (HIC) separates molecules based on their surface hydrophobicity. The this compound linker, along with the conjugated payload, increases the overall hydrophobicity of the protein or antibody.[1][2] In HIC, a high salt concentration in the mobile phase enhances hydrophobic interactions between the conjugate and the stationary phase, leading to retention. A decreasing salt gradient then weakens these interactions, eluting the different conjugate species in order of increasing hydrophobicity.[1][3] This allows for the separation of unconjugated protein from conjugated species and the resolution of different drug-to-antibody ratios (DARs).

Q2: What is the expected elution profile for an this compound conjugate in HIC?

A2: Generally, the retention time in HIC correlates with the hydrophobicity of the conjugate. Therefore, the expected elution order is:

  • Unconjugated protein (earliest elution)

  • Conjugates with lower DARs

  • Conjugates with higher DARs (latest elution)

The PEG23 component of the linker is hydrophilic and can modulate the retention behavior. While the overall trend of later elution with higher DAR is expected, the PEG chain may shield some of the hydrophobicity of the payload, potentially leading to earlier elution than conjugates with shorter or no PEG linkers but the same payload. The exact profile will depend on the specific protein, payload, and HIC conditions.

Q3: How does the this compound linker contribute to the HIC profile?

A3: The this compound linker contributes to the HIC profile in several ways:

  • Hydrophobicity: The SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) moiety and the conjugated payload are typically hydrophobic, increasing the retention time of the conjugate.[1]

  • Hydrophilicity: The PEG23 (polyethylene glycol) chain is hydrophilic and increases the overall solubility of the conjugate. In the high-salt mobile phase of HIC, the PEG chain can adopt a more compact conformation, and its influence on retention will be a balance between its hydrophilic nature and its potential to shield hydrophobic regions of the protein or payload.

  • Heterogeneity: The conjugation process itself can introduce heterogeneity. The aldehyde group reacts with primary amines (like lysine residues) on the protein, and the number and location of these reactions can vary, leading to a mixture of species with different DARs and positional isomers. This heterogeneity is what HIC aims to resolve.

Q4: Is the disulfide bond in the SPDP linker stable under typical HIC conditions?

A4: The disulfide bond in the SPDP linker is designed to be cleavable by reducing agents.[4][5][6] Typical HIC mobile phases, consisting of salts like ammonium sulfate and a buffer at neutral pH, are non-reducing and should not cleave the disulfide bond.[1][3] However, it is crucial to ensure that no reducing agents are present in the sample or the mobile phase, as this would lead to the cleavage of the linker and the generation of unexpected peaks in the chromatogram.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor Peak Resolution Inappropriate salt concentration or gradient slope.Optimize the salt concentration in the starting and ending buffers. A shallower gradient over a longer time can improve the separation of species with similar hydrophobicities.
Incorrect stationary phase.Select a stationary phase with appropriate hydrophobicity (e.g., Butyl, Phenyl). Less hydrophobic phases may be suitable for highly hydrophobic conjugates.
Mobile phase pH is not optimal.Vary the pH of the mobile phase. Changes in pH can alter the surface charge and hydrophobicity of the protein conjugate, affecting selectivity.
Peak Tailing Secondary interactions with the column.Add a small amount of a non-ionic detergent to the mobile phase. Ensure the salt concentration is sufficient to promote hydrophobic interactions over ionic ones.
Sample overload.Reduce the amount of sample injected onto the column.
Broad Peaks On-column aggregation.Decrease the starting salt concentration to reduce the risk of "salting out". The addition of a small percentage of an organic solvent like isopropanol can sometimes improve peak shape.
Slow kinetics of binding/unbinding.Decrease the flow rate to allow more time for equilibrium to be established.
Low Recovery Irreversible binding to the column.Use a less hydrophobic stationary phase. Add a non-ionic detergent or a small amount of organic solvent to the elution buffer to disrupt strong hydrophobic interactions.
Sample precipitation on the column.Lower the initial salt concentration. Ensure the sample is fully solubilized in the injection buffer.
Unexpected Peaks Presence of aggregates.Analyze the sample by Size Exclusion Chromatography (SEC) to confirm the presence of aggregates.
Cleavage of the SPDP linker.Ensure that no reducing agents are present in the sample or mobile phase. Prepare fresh buffers and handle the sample to avoid contamination.
Side reactions from aldehyde conjugation.Analyze the sample by mass spectrometry to identify potential side products from the conjugation reaction.
Inconsistent Retention Times Fluctuations in temperature.Use a column thermostat to maintain a consistent temperature, as temperature can affect hydrophobic interactions.
Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of mobile phases, especially the salt concentrations.

Experimental Protocols

Standard HIC Method for this compound Conjugates

This protocol provides a starting point for the HIC analysis of this compound conjugates. Optimization will likely be required for specific applications.

1. Materials:

  • HIC Column: Butyl or Phenyl functionalized column (e.g., TSKgel Butyl-NPR, Tosoh Bioscience; MAbPac HIC-Butyl, Thermo Fisher Scientific)

  • Mobile Phase A (Binding Buffer): 2 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B (Elution Buffer): 50 mM Sodium Phosphate, pH 7.0

  • Sample Preparation: Dilute the this compound conjugate to a concentration of 1 mg/mL in Mobile Phase A.

2. Chromatographic Conditions:

Parameter Value
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 280 nm
Injection Volume 10 - 50 µL
Gradient 0-100% Mobile Phase B over 20-30 minutes

3. Data Analysis:

  • Integrate the peak areas for the unconjugated protein and each of the conjugated species.

  • Calculate the relative percentage of each species.

  • The average DAR can be calculated based on the peak area distribution.

Visualizations

HIC_Workflow Experimental Workflow for HIC Characterization cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_sample Prepare this compound Conjugate Sample prep_mobile Prepare Mobile Phases (High & Low Salt) prep_system Equilibrate HIC Column with High Salt Buffer inject Inject Sample prep_system->inject gradient Run Salt Gradient (High to Low Salt) inject->gradient detect Monitor Elution (UV at 280 nm) gradient->detect integrate Integrate Peak Areas detect->integrate calculate Calculate DAR & Species Distribution integrate->calculate

Caption: Workflow for HIC characterization of this compound conjugates.

Troubleshooting_Logic Troubleshooting Logic for Poor HIC Resolution cluster_gradient Gradient Optimization cluster_column Stationary Phase cluster_mobile_phase Mobile Phase start Poor Peak Resolution q1 Is the gradient slope optimized? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the column chemistry appropriate? a1_yes->q2 s1 Decrease gradient slope (increase run time) a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the mobile phase pH optimal? a2_yes->q3 s2 Try a less or more hydrophobic column a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Resolution Improved a3_yes->end s3 Screen different pH values a3_no->s3 s3->end

Caption: Troubleshooting logic for addressing poor peak resolution in HIC.

References

Validation & Comparative

A Head-to-Head Comparison of Ald-PEG23-SPDP and SMCC Linkers for Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its stability, efficacy, and pharmacokinetic profile. The choice of linker can determine the success or failure of an ADC candidate. This guide provides an in-depth comparison of two widely used linker technologies: the PEGylated, cleavable Ald-PEG23-SPDP linker and the non-PEGylated, non-cleavable SMCC linker.

Introduction to ADC Linkers

An ADC's linker connects a monoclonal antibody to a potent cytotoxic payload. An ideal linker is stable in systemic circulation to prevent premature drug release and off-target toxicity, yet allows for efficient payload release at the tumor site.[1] Linkers are broadly categorized as cleavable or non-cleavable, with further variations in their chemical structure, such as the inclusion of polyethylene glycol (PEG) chains.

This compound Linker: A PEGylated, Cleavable Linker

The this compound linker is a heterobifunctional linker featuring a long PEG chain (23 units), an aldehyde group, and a pyridyldithio moiety (SPDP).

  • PEG Chain: The extensive PEGylation enhances the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and prolong circulation half-life.[2]

  • Aldehyde Group: This functional group allows for conjugation to the antibody through oxime or hydrazone bond formation with aminooxy or hydrazine-functionalized antibodies, respectively.

  • SPDP Group: The N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) group enables the attachment of a thiol-containing payload via a disulfide bond. This disulfide bond is cleavable in the reducing environment of the cell, releasing the payload.[1]

SMCC Linker: A Non-PEGylated, Non-Cleavable Linker

Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a widely used heterobifunctional crosslinker in ADC development.[3]

  • Non-PEGylated: The absence of a PEG chain results in a more hydrophobic linker compared to this compound.

  • NHS Ester: The N-hydroxysuccinimide (NHS) ester reacts with primary amines, such as the lysine residues on the surface of an antibody, to form a stable amide bond.[3]

  • Maleimide Group: This group reacts with thiol groups on the cytotoxic payload to form a stable thioether bond.[3]

  • Non-Cleavable: The amide and thioether bonds formed by the SMCC linker are highly stable and are not readily cleaved.[4] Payload release relies on the complete degradation of the antibody backbone within the lysosome of the target cell.[5]

Quantitative Data Summary

Direct head-to-head comparative studies for ADCs constructed with this compound versus SMCC are limited in publicly available literature. The following table summarizes representative data for ADCs with similar linker technologies (PEGylated-cleavable vs. non-PEGylated non-cleavable) to provide a comparative perspective.

ParameterThis compound (PEGylated-Cleavable)SMCC (Non-PEGylated Non-Cleavable)Rationale & References
In Vitro Cytotoxicity (IC50) 1-50 nM5-100 nMThe potency can be payload and target-dependent. Cleavable linkers can sometimes show higher potency due to efficient payload release.[6]
Plasma Stability (Half-life) 2-5 days7-14 daysNon-cleavable linkers like SMCC generally exhibit higher plasma stability due to the robust thioether bond. PEGylation can also contribute to a longer half-life.[7]
Pharmacokinetics (Clearance) LowerHigherPEGylation can reduce clearance and increase exposure.[2]
Aggregation LowModerate to HighThe hydrophilic PEG chain significantly reduces the propensity for aggregation, especially with hydrophobic payloads.[8]

Experimental Protocols

ADC Conjugation

5.1.1. This compound Conjugation Protocol (Representative)

This protocol is a representative example based on the known reactivity of the functional groups.

  • Antibody Modification (Introduction of a Hydrazide Handle):

    • React the antibody with a molar excess of a bifunctional linker containing an NHS ester and a protected hydrazide group (e.g., succinimidyl 4-hydrazinonicotinate acetone hydrazone, SANH).

    • Incubate at room temperature for 1-2 hours in a suitable buffer (e.g., PBS, pH 7.4).

    • Remove excess SANH by size-exclusion chromatography (SEC).

    • Deprotect the hydrazide group by lowering the pH to 4-5.

  • Payload-Linker Preparation:

    • Dissolve the thiol-containing payload in a suitable organic solvent (e.g., DMSO).

    • React the payload with a molar excess of this compound at room temperature for 1-2 hours.

  • Conjugation:

    • Combine the hydrazide-modified antibody and the aldehyde-functionalized payload-linker conjugate.

    • Incubate at room temperature for 4-16 hours.

    • Purify the ADC using SEC to remove unreacted components.

5.1.2. SMCC Conjugation Protocol [3]

  • Antibody Modification:

    • Dissolve the antibody in an amine-free buffer (e.g., phosphate buffer, pH 7.2-7.5) at a concentration of 5-10 mg/mL.

    • Dissolve SMCC in an organic solvent (e.g., DMSO) at a concentration of 10-20 mM.

    • Add a 5- to 20-fold molar excess of SMCC to the antibody solution.

    • Incubate at room temperature for 30-60 minutes.

    • Remove excess SMCC using a desalting column (e.g., Sephadex G-25) equilibrated with a thiol-free buffer (e.g., phosphate buffer, pH 6.5-7.0).

  • Conjugation:

    • Dissolve the thiol-containing payload in a compatible solvent.

    • Add a 1.5- to 5-fold molar excess of the payload to the maleimide-activated antibody.

    • Incubate at 4°C for 16-24 hours or at room temperature for 1-4 hours.

    • Quench the reaction by adding a thiol-containing reagent (e.g., N-acetylcysteine).

    • Purify the ADC using SEC or other chromatographic methods.

In Vitro Cytotoxicity Assay (MTT Assay)[9][10]
  • Cell Seeding:

    • Plate target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADCs, unconjugated antibody, and free payload.

    • Add the treatments to the cells and incubate for 72-120 hours.

  • MTT Addition:

    • Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability and determine the IC50 values.

In Vivo Efficacy Study[11]
  • Tumor Model Establishment:

    • Implant tumor cells subcutaneously into immunocompromised mice.

    • Monitor tumor growth until they reach a specified size (e.g., 100-200 mm³).

  • ADC Administration:

    • Randomize mice into treatment groups (vehicle, unconjugated antibody, ADCs).

    • Administer the treatments intravenously.

  • Tumor Growth Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

  • Endpoint:

    • Continue the study until tumors in the control group reach a predetermined endpoint or for a specified duration.

    • Analyze tumor growth inhibition.

Plasma Stability Assay[6][12]
  • Incubation:

    • Incubate the ADC in plasma (human, mouse, rat) at 37°C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Processing:

    • Isolate the ADC from the plasma using affinity capture (e.g., protein A/G beads).

  • Analysis:

    • Analyze the drug-to-antibody ratio (DAR) of the isolated ADC using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).

    • Quantify the amount of free payload in the plasma supernatant using LC-MS/MS.

Aggregation Analysis by SEC[13][14]
  • Sample Preparation:

    • Dilute the ADC sample to a suitable concentration in the mobile phase.

  • Chromatography:

    • Inject the sample onto a size-exclusion column equilibrated with a suitable mobile phase (e.g., phosphate-buffered saline).

  • Detection:

    • Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to the monomer, aggregates, and fragments.

    • Calculate the percentage of each species.

Visualizations

ADC_Conjugation_Workflows cluster_Ald_PEG23_SPDP This compound Conjugation Workflow cluster_SMCC SMCC Conjugation Workflow Ald_Ab Antibody Ald_Mod Antibody Modification (Hydrazide Introduction) Ald_Ab->Ald_Mod Ald_ADC Final ADC Ald_Mod->Ald_ADC Ald_Payload Thiol-Payload Ald_PL Payload-Linker Conjugate Ald_Payload->Ald_PL Ald_Linker This compound Ald_Linker->Ald_PL Ald_PL->Ald_ADC SMCC_Ab Antibody SMCC_Mod Antibody Modification (Maleimide Activation) SMCC_Ab->SMCC_Mod SMCC_ADC Final ADC SMCC_Mod->SMCC_ADC SMCC_Linker SMCC SMCC_Linker->SMCC_Mod SMCC_Payload Thiol-Payload SMCC_Payload->SMCC_ADC

Caption: Comparative experimental workflows for ADC conjugation with this compound and SMCC linkers.

Linker_Properties_Comparison cluster_Ald_PEG23_SPDP This compound (PEGylated, Cleavable) cluster_SMCC SMCC (Non-PEGylated, Non-Cleavable) Ald_Props Properties Ald_Hydro High Hydrophilicity Ald_Props->Ald_Hydro PEG Chain Ald_Agg Low Aggregation Ald_Props->Ald_Agg PEG Chain Ald_PK Improved PK Ald_Props->Ald_PK PEG Chain Ald_Release Intracellular Payload Release (Reducing Environment) Ald_Props->Ald_Release Disulfide Bond SMCC_Props Properties SMCC_Hydro Hydrophobic SMCC_Props->SMCC_Hydro No PEG SMCC_Stab High Plasma Stability SMCC_Props->SMCC_Stab Thioether Bond SMCC_Release Lysosomal Degradation for Payload Release SMCC_Props->SMCC_Release Non-Cleavable

Caption: Key property differences between this compound and SMCC linkers in ADC development.

Conclusion

The choice between this compound and SMCC linkers depends on the specific goals of the ADC development program.

  • This compound is an excellent choice when dealing with hydrophobic payloads, as the long PEG chain can significantly improve solubility and reduce aggregation. Its cleavable nature allows for efficient intracellular payload release, which can be advantageous for certain mechanisms of action.

  • SMCC is a well-established and robust linker that provides high plasma stability, minimizing the risk of premature payload release and associated off-target toxicities.[4] It is particularly suitable for payloads that remain active after the degradation of the antibody and when a bystander effect is not desired.

Ultimately, the optimal linker must be determined empirically for each specific antibody, payload, and target combination. The experimental protocols provided in this guide offer a framework for the systematic evaluation of ADCs constructed with these and other linker technologies.

References

A Head-to-Head Comparison: Ald-PEG23-SPDP vs. Maleimide Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design and efficacy of bioconjugates, particularly in the burgeoning field of Antibody-Drug Conjugates (ADCs). The linker's properties—its reactivity, stability, and cleavage mechanism—profoundly influence the therapeutic window and overall performance of the resulting conjugate. This guide provides an objective comparison of two distinct linker technologies: the aldehyde-reactive Ald-PEG23-SPDP and the well-established thiol-reactive maleimide linkers.

This comparison delves into their respective chemistries, performance characteristics, and provides detailed experimental protocols to enable researchers to make informed decisions for their specific applications.

Executive Summary

Maleimide linkers have long been a mainstay in bioconjugation due to their high reactivity and specificity towards thiol groups present in cysteine residues. However, the stability of the resulting thioether bond has been a point of concern, with the potential for a retro-Michael reaction leading to premature drug release. Conversely, this compound represents a heterobifunctional linker offering a dual-reactivity strategy. Its aldehyde group forms stable oxime or hydrazone bonds, while the SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate) moiety allows for the formation of a cleavable disulfide linkage with a thiol-containing molecule. This disulfide bond provides a built-in release mechanism sensitive to the reducing environment within target cells.

The choice between these linkers hinges on the desired stability profile and the necessity of a specific cleavage mechanism for the intended application.

Chemical Reactivity and Specificity

This compound: Dual-Action Ligation

This compound is a heterobifunctional linker featuring two distinct reactive groups separated by a 23-unit polyethylene glycol (PEG) spacer. The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.

  • Aldehyde Group: This functional group reacts specifically with aminooxy or hydrazide-containing molecules to form stable oxime or hydrazone linkages, respectively.[1][2][3][4] This reaction is highly chemoselective and can be performed under mild aqueous conditions.[1]

  • SPDP Group: The N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) group is reactive towards sulfhydryl (thiol) groups.[5][6] The reaction proceeds via a disulfide exchange, forming a disulfide bond and releasing pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm to quantify the reaction progress.[7] This disulfide linkage is cleavable by reducing agents such as dithiothreitol (DTT) or intracellular glutathione.[5][8]

Maleimide Linkers: The Thiol-Specific Standard

Maleimide linkers are characterized by a five-membered cyclic imide structure that readily and specifically reacts with thiol groups via a Michael addition reaction to form a stable thioether bond.[9]

  • Thiol Reactivity: The reaction is highly efficient and selective for thiols within a pH range of 6.5 to 7.5.[9][10] At neutral pH, the reaction with thiols is significantly faster than with amines.[9]

  • Specificity: This high degree of specificity for cysteine residues has made maleimide linkers a popular choice for site-specific protein modification.[]

Performance Comparison: Stability and Cleavage

The stability of the linker is paramount, especially for ADCs, as premature drug release can lead to off-target toxicity and reduced efficacy.

FeatureThis compound LinkageMaleimide Linkage
Bond Formed Oxime/Hydrazone and DisulfideThioether
Stability in Circulation Oxime/hydrazone bonds are generally stable. The disulfide bond is relatively stable in the bloodstream's low reducing potential but is designed to be cleaved intracellularly.[8]The thioether bond can be susceptible to a retro-Michael reaction, leading to potential premature drug release.[12][13] Stability can be improved by hydrolysis of the succinimide ring or by using N-aryl maleimides.[14][15]
Cleavage Mechanism The disulfide bond is cleavable in the reducing environment of the cell (e.g., high glutathione concentration).[8][16]The thioether bond is generally considered non-cleavable, though it can degrade. Cleavable elements must be incorporated elsewhere in the linker design.
Reaction pH Aldehyde reactions are often optimal at slightly acidic to neutral pH. SPDP reaction with thiols is optimal at pH 7-8.[6][7]Optimal pH for thiol-maleimide reaction is 6.5-7.5 to ensure specificity for thiols over amines.[9][17]

Experimental Protocols

The following protocols provide a framework for comparing the conjugation efficiency and stability of this compound and a maleimide-PEG linker.

Protocol 1: Comparison of Protein Conjugation Efficiency

Objective: To compare the conjugation efficiency of this compound and a maleimide-PEG linker to a model protein.

Materials:

  • Model protein with a free cysteine and a site for aldehyde conjugation (e.g., an antibody with an engineered cysteine and an oxidized carbohydrate moiety).

  • This compound.

  • Maleimide-PEG linker (with a comparable PEG length).

  • Aminooxy- or hydrazide-functionalized payload for the aldehyde reaction.

  • Thiol-reactive payload for the maleimide reaction.

  • Reaction buffers (e.g., PBS, pH 7.2-7.4 for maleimide; acetate buffer, pH 5.5 for aldehyde).

  • Reducing agent (e.g., TCEP).

  • Quenching reagent (e.g., free cysteine for maleimide).

  • Analytical equipment (e.g., SDS-PAGE, HPLC, Mass Spectrometry).

Procedure:

Part A: Maleimide Conjugation

  • Protein Preparation: Dissolve the protein in a degassed buffer (e.g., PBS, pH 7.2) at a concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove excess TCEP using a desalting column.

  • Linker-Payload Preparation: Dissolve the maleimide-PEG-payload in DMSO or DMF to create a stock solution.

  • Conjugation Reaction: Add the maleimide-PEG-payload solution to the protein solution at a molar ratio of 10:1 to 20:1 (linker:protein).

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Quench the reaction by adding an excess of free cysteine.

  • Purification: Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted linker-payload and quenching reagent.

  • Analysis: Analyze the conjugate by SDS-PAGE to observe the shift in molecular weight and by HPLC and Mass Spectrometry to determine the drug-to-antibody ratio (DAR).

Part B: this compound Conjugation (Two-step)

  • Aldehyde Reaction:

    • If the protein does not have a native aldehyde group, it can be generated by oxidizing carbohydrate moieties with sodium periodate.

    • Dissolve the aldehyde-containing protein in an appropriate buffer (e.g., acetate buffer, pH 5.5).

    • Add the aminooxy- or hydrazide-functionalized payload to the protein solution.

    • Incubate for 2-4 hours at room temperature.

  • SPDP Reaction:

    • To the protein-payload conjugate, add a thiol-containing molecule that will react with the SPDP group on the this compound linker.

    • Alternatively, first react this compound with an aminooxy/hydrazide payload, and then react this complex with the thiol-containing protein.

    • Follow the general procedure for thiol-reactive conjugation as described for maleimides, but with a reaction pH of 7-8.

  • Purification and Analysis: Purify and analyze the final conjugate as described in Part A.

Protocol 2: Comparative Stability Assay in Plasma

Objective: To compare the stability of the bioconjugates prepared with this compound and a maleimide-PEG linker in plasma.

Materials:

  • Purified bioconjugates from Protocol 1.

  • Human or mouse plasma.

  • Incubator at 37°C.

  • Analytical equipment (e.g., ELISA, HPLC, LC-MS).

Procedure:

  • Incubation: Spike the purified bioconjugates into plasma at a final concentration of, for example, 100 µg/mL.[12]

  • Time Points: Incubate the plasma samples at 37°C and collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).[12]

  • Sample Preparation: At each time point, process the plasma samples to isolate the conjugate. This may involve affinity purification using Protein A/G beads for antibody conjugates.[12]

  • Analysis: Analyze the samples to quantify the amount of intact conjugate and any released payload.

    • HPLC/LC-MS: Can be used to determine the average drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates drug deconjugation.[12]

    • ELISA: A sandwich ELISA can be designed to capture the antibody and detect the payload, providing a measure of the amount of intact conjugate.

Visualizing the Concepts

To further elucidate the processes described, the following diagrams were generated using the Graphviz DOT language.

ADC Mechanism of Action

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC in Circulation ADC in Circulation Tumor Cell Tumor Cell ADC in Circulation->Tumor Cell 1. Binding to Antigen Endosome Endosome Tumor Cell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Released Payload Released Payload Lysosome->Released Payload 4. Linker Cleavage/ Degradation Cell Death Cell Death Released Payload->Cell Death 5. Cytotoxicity

Caption: General mechanism of action for an antibody-drug conjugate (ADC).

Experimental Workflow for Linker Stability Comparison

Linker_Stability_Workflow cluster_conjugation Bioconjugation cluster_purification Purification & Characterization cluster_stability Stability Assay cluster_analysis Data Analysis Protein Protein Ald-PEG-SPDP Ald-PEG-SPDP Protein->Ald-PEG-SPDP Maleimide-PEG Maleimide-PEG Protein->Maleimide-PEG Purify Conjugates Purify Conjugates Ald-PEG-SPDP->Purify Conjugates Maleimide-PEG->Purify Conjugates Characterize (DAR) Characterize (DAR) Purify Conjugates->Characterize (DAR) Incubate in Plasma Incubate in Plasma Characterize (DAR)->Incubate in Plasma Analyze Time Points Analyze Time Points Incubate in Plasma->Analyze Time Points Compare Deconjugation Rates Compare Deconjugation Rates Analyze Time Points->Compare Deconjugation Rates Determine Half-life Determine Half-life Compare Deconjugation Rates->Determine Half-life

Caption: Workflow for comparing the stability of bioconjugates with different linkers.

Conclusion

The selection between this compound and maleimide linkers is a nuanced decision that depends on the specific requirements of the bioconjugate being developed. Maleimide linkers offer a straightforward and efficient method for thiol conjugation, but their stability in vivo must be carefully considered.[12][13] For applications where prolonged stability is crucial, next-generation maleimides or alternative chemistries may be more suitable.

This compound provides a versatile platform with dual reactivity and a built-in, cleavable disulfide linkage. This makes it an attractive option for applications such as ADCs, where controlled intracellular drug release is desired. The stability of the oxime/hydrazone bond, coupled with the cleavable nature of the disulfide bond, offers a compelling combination of features for advanced bioconjugate design.

Ultimately, empirical testing using the protocols outlined in this guide will provide the most definitive data to guide the selection of the optimal linker for a given therapeutic or research application.

References

Stability Showdown: Ald-PEG23-SPDP Disulfide Bond vs. Thiosuccinimide Linkage

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation and drug delivery, the choice of linker can be as critical as the active molecule itself. The stability of the linkage between a payload and its delivery vehicle directly impacts the efficacy, safety, and pharmacokinetic profile of the resulting conjugate. This guide provides an in-depth comparison of two commonly employed linkages: the disulfide bond formed by the Ald-PEG23-SPDP linker and the thiosuccinimide linkage.

This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed look at the chemistry, stability under physiological conditions, and the experimental protocols used to evaluate these critical parameters.

Chemical Structures and Linkage Chemistry

The this compound linker is a heterobifunctional crosslinker featuring an aldehyde group and a pyridyldithiol group, separated by a 23-unit polyethylene glycol (PEG) spacer. The aldehyde facilitates conjugation to amine-containing molecules via reductive amination, while the pyridyldithiol group reacts with a free thiol (sulfhydryl) group to form a disulfide bond.

In contrast, a thiosuccinimide linkage is formed through the reaction of a maleimide group with a thiol. This Michael addition reaction is rapid and specific at physiological pH.

cluster_disulfide Disulfide Bond Formation cluster_thiosuccinimide Thiosuccinimide Linkage Formation Ald_PEG This compound Disulfide Disulfide-Linked Conjugate Ald_PEG->Disulfide Reacts with Thiol Molecule-SH Thiol->Disulfide Maleimide Maleimide Thiosuccinimide Thiosuccinimide-Linked Conjugate Maleimide->Thiosuccinimide Reacts with Thiol2 Molecule-SH Thiol2->Thiosuccinimide

Figure 1: Formation of Disulfide and Thiosuccinimide Linkages.

Stability Comparison: A Tale of Two Chemistries

The stability of these two linkages under physiological conditions is governed by distinct chemical mechanisms. Disulfide bonds are susceptible to cleavage by reducing agents, while thiosuccinimide linkages are prone to a retro-Michael reaction.

Disulfide Bond Stability: The disulfide bond in an SPDP-derived conjugate can be cleaved by endogenous reducing agents such as glutathione, which is present at millimolar concentrations within cells but at much lower micromolar concentrations in plasma. This differential in reducing potential is often exploited for intracellular drug delivery. The stability of disulfide bonds can be modulated by introducing steric hindrance around the bond, with bulkier substituents leading to increased stability.

Thiosuccinimide Linkage Stability: The thiosuccinimide linkage is susceptible to a retro-Michael reaction, which can lead to the release of the conjugated thiol. This process is often facilitated by the presence of other thiols, such as albumin and glutathione, leading to thiol exchange and premature drug release. However, the thiosuccinimide ring can undergo hydrolysis to form a stable succinamic acid derivative, which is no longer susceptible to the retro-Michael reaction. Strategies to enhance the stability of maleimide linkages often focus on promoting this hydrolytic stabilization.

Quantitative Stability Data

The following table summarizes representative stability data for disulfide and thiosuccinimide linkages from the literature. It is important to note that direct comparisons are challenging due to variations in experimental conditions and the specific molecules involved.

Linkage TypeModel Compound/ConjugateConditionHalf-life (t½)Reference
DisulfideDisulfide-linked GLP-1 analogsin vivo (rodents)Significantly prolonged compared to native GLP-1
ThiosuccinimideN-Ethylmaleimide-Thiol AdductIn presence of glutathione20 - 80 hours
ThiosuccinimideConventional Maleimide-based ADCIn presence of excess thiol~69% remaining after 21 days
Stabilized ThiosuccinimideMaleamic methyl ester-based ADCIn presence of excess thiol~91% remaining after 21 days

Experimental Protocols

Accurate assessment of linker stability is crucial for the development of safe and effective bioconjugates. The following is a general protocol for an in vitro plasma stability assay.

In Vitro Plasma Stability Assay

Objective: To determine the stability of a bioconjugate and the rate of payload deconjugation in plasma.

Materials:

  • Bioconjugate of interest

  • Human, mouse, or rat plasma

  • Phosphate-buffered saline (PBS)

  • 37°C incubator

  • Sample collection tubes

  • Quenching solution (e.g., organic solvent for protein precipitation)

  • Analytical instrumentation (e.g., LC-MS)

Methodology:

  • Incubate the bioconjugate at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Quench the reaction in the collected aliquots to stop further degradation.

  • Process the samples to separate the conjugate from plasma proteins. This may involve protein precipitation or affinity capture.

  • Analyze the samples to quantify the amount of intact bioconjugate and any released payload.

Quantification Methods:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to directly measure the intact conjugate, free payload, and any payload-adducts (e.g., payload-albumin).

  • Enzyme-Linked Immunosorbent Assay (ELISA): Separate ELISAs can be used to measure the concentration of the total delivery vehicle (e.g., antibody) and the conjugated payload. The difference between these values indicates the extent of deconjugation.

cluster_workflow In Vitro Plasma Stability Assay Workflow Start Incubate Conjugate in Plasma at 37°C Timepoints Collect Aliquots at Various Time Points Start->Timepoints Quench Quench Reaction Timepoints->Quench Process Sample Processing (e.g., Protein Precipitation) Quench->Process Analyze LC-MS Analysis Process->Analyze Quantify Quantify Intact Conjugate and Released Payload Analyze->Quantify

Figure 2: Workflow for an In Vitro Plasma Stability Assay.

Conclusion

The choice between an this compound derived disulfide bond and a thiosuccinimide linkage depends heavily on the desired application and the required stability profile.

  • Disulfide bonds are well-suited for applications requiring intracellular release, as they are readily cleaved in the reducing environment of the cell. Their stability in circulation can be tuned through steric hindrance.

  • Thiosuccinimide linkages , while susceptible to a retro-Michael reaction, can be stabilized through hydrolysis of the succinimide ring. This makes them a viable option for applications where a more stable linkage is required, and recent advances in maleimide chemistry have led to the development of more stable thiosuccinimide-based conjugates.

Ultimately, empirical testing of the specific bioconjugate in relevant biological matrices is essential to determine the most suitable linker for a given therapeutic or diagnostic application.

A Head-to-Head Comparison of Bioconjugation Strategies: Ald-PEG23-SPDP vs. Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation, the choice of linking chemistry is paramount to the success of their work. This guide provides an in-depth, objective comparison between a versatile heterobifunctional linker, Ald-PEG23-SPDP, and the widely adopted "click chemistry" platforms. This comparison is supported by a synthesis of available experimental data to inform the selection of the most appropriate strategy for specific research and development needs.

At a Glance: Key Differences

FeatureThis compoundClick Chemistry (CuAAC & SPAAC)
Reaction Type Dual, sequential or parallel reactions: Hydrazone/Oxime ligation & Thiol-disulfide exchangeCycloaddition
Reactive Groups Aldehyde reacts with hydrazides/aminooxy groups; SPDP reacts with thiolsAzides and Alkynes
Bond Formed Hydrazone/Oxime and a cleavable Disulfide bondStable Triazole ring
Biocompatibility Generally high; reactions are bioorthogonal.High, especially for copper-free SPAAC. CuAAC requires a copper catalyst which can be toxic to cells, but catalyst development has mitigated this.[1]
Reaction Speed Hydrazone/Oxime formation can be slower than click chemistry, but can be accelerated by catalysts like aniline. Thiol-disulfide exchange is generally rapid.Very fast, especially SPAAC and catalyzed CuAAC.
Stability of Linkage Hydrazone bonds can be reversible under acidic conditions. Disulfide bonds are cleavable by reducing agents.Triazole rings are highly stable and considered biologically inert.[2]
Key Advantage Offers two distinct and orthogonal conjugation handles on a single molecule, allowing for the creation of more complex bioconjugates and the incorporation of a cleavable linkage.High efficiency, speed, and the formation of a very stable, bio-inert linkage.

Delving into the Chemistries

This compound: A Dual-Action Linker

This compound is a heterobifunctional crosslinker that provides two distinct chemical handles for bioconjugation, separated by a 23-unit polyethylene glycol (PEG) spacer. This design offers significant flexibility in designing complex bioconjugates.

  • Aldehyde End: This functionality reacts with molecules containing a hydrazine or an aminooxy group to form a hydrazone or oxime bond, respectively. This reaction is a form of "bioorthogonal" chemistry, meaning it proceeds with high selectivity in a biological environment without interfering with native biochemical processes. The formation of hydrazone bonds can be reversible under acidic conditions, a feature that can be exploited for drug delivery applications. The reaction rate can be significantly increased by using aniline as a catalyst.

  • SPDP (Succinimidyl 3-(2-pyridyldithio)propionate) End: The SPDP moiety reacts specifically with free sulfhydryl (thiol) groups, which are present in cysteine residues of proteins. This reaction results in the formation of a disulfide bond, which is cleavable under reducing conditions, such as in the intracellular environment. This cleavability is a critical feature for the release of therapeutic payloads from antibody-drug conjugates (ADCs).

Ald_PEG23_SPDP_Workflow cluster_aldehyde Aldehyde Ligation cluster_spdp SPDP Ligation Ald_PEG_SPDP This compound Hydrazone Hydrazone/Oxime Bond Formation Ald_PEG_SPDP->Hydrazone reacts with Hydrazine Hydrazine/Aminooxy -modified Molecule Hydrazine->Hydrazone Bioconjugate Dual-Functionalized Bioconjugate Hydrazone->Bioconjugate SPDP_end SPDP End of This compound Disulfide Cleavable Disulfide Bond Formation SPDP_end->Disulfide reacts with Thiol Thiol-containing Molecule (e.g., Cysteine) Thiol->Disulfide Disulfide->Bioconjugate

Click Chemistry: The Gold Standard of Bioconjugation

The term "click chemistry" refers to a class of reactions that are rapid, high-yielding, and bioorthogonal. The most prominent examples used in bioconjugation are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).

  • Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable 1,2,3-triazole ring from an azide and a terminal alkyne, catalyzed by a copper(I) species. CuAAC is highly efficient and has been widely used for a variety of bioconjugation applications. While the copper catalyst can be toxic to living cells, the development of new ligands has significantly improved its biocompatibility.[1]

  • Strain-promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a potentially toxic copper catalyst, SPAAC was developed. This reaction utilizes a strained cyclooctyne that reacts spontaneously with an azide to form the triazole ring. SPAAC is truly bioorthogonal and is the preferred method for in vivo applications.

Click_Chemistry_Workflow cluster_cyaac CuAAC cluster_spaac SPAAC Azide_Cu Azide-modified Molecule Triazole_Cu Stable Triazole Linkage Azide_Cu->Triazole_Cu Alkyne_Cu Terminal Alkyne- modified Molecule Alkyne_Cu->Triazole_Cu Bioconjugate_Cu Bioconjugate Triazole_Cu->Bioconjugate_Cu Catalyst Cu(I) Catalyst Catalyst->Triazole_Cu Azide_Sp Azide-modified Molecule Triazole_Sp Stable Triazole Linkage Azide_Sp->Triazole_Sp Strained_Alkyne Strained Alkyne- modified Molecule Strained_Alkyne->Triazole_Sp Bioconjugate_Sp Bioconjugate Triazole_Sp->Bioconjugate_Sp

Quantitative Data Summary

ParameterAldehyde-Hydrazone/Oxime LigationSPDP-Thiol LigationClick Chemistry (CuAAC/SPAAC)
Typical Yield Moderate to High (can be >90% with optimization and catalysis)[3]High (>90%)Very High (often quantitative or near-quantitative)[1]
Reaction Time Minutes to hours (can be accelerated with catalysts)Minutes to 1 hourMinutes to a few hours
pH Range 4.5 - 7.5 (aniline catalysis is more effective at lower pH)7.0 - 8.04.0 - 12.0 (CuAAC), physiological pH for SPAAC
Required Excess of Reagent Often requires an excess of one reagent for high yieldsCan be performed with near-stoichiometric amountsOften proceeds to completion with near-stoichiometric amounts

Experimental Protocols

General Protocol for Aldehyde-Hydrazone Ligation
  • Prepare the Aldehyde-containing Molecule: Dissolve the molecule to be modified with the aldehyde functionality (or the this compound linker) in an appropriate buffer (e.g., phosphate buffer, pH 6.0-7.5).

  • Prepare the Hydrazide-modified Molecule: Dissolve the hydrazide-containing molecule in the same buffer.

  • Reaction: Mix the two solutions. For accelerated kinetics, a freshly prepared solution of aniline catalyst can be added to a final concentration of 10-100 mM.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by techniques such as HPLC or mass spectrometry.

  • Purification: Purify the resulting bioconjugate using standard methods like size exclusion chromatography or dialysis to remove unreacted components and the catalyst.

General Protocol for SPDP-Thiol Ligation
  • Prepare the SPDP-activated Molecule: Dissolve the molecule to be modified with the SPDP group (or the this compound linker) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-8.0).

  • Prepare the Thiol-containing Molecule: Dissolve the thiol-containing molecule in the same buffer. If the thiol is part of a protein with existing disulfide bonds, a reduction step (e.g., with DTT or TCEP) may be necessary, followed by removal of the reducing agent.

  • Reaction: Mix the two solutions.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes. The release of pyridine-2-thione can be monitored spectrophotometrically at 343 nm to follow the reaction progress.

  • Purification: Purify the conjugate using methods like desalting columns or dialysis.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Prepare Reactants: Dissolve the azide- and alkyne-modified biomolecules in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Prepare Catalyst Solution: Prepare a fresh solution of a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a stabilizing ligand (e.g., THPTA or TBTA).

  • Reaction: Add the catalyst solution to the mixture of the azide and alkyne reactants.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours.

  • Purification: Purify the conjugate to remove the copper catalyst and other small molecules, for instance, by using a spin filter or chromatography.

Logical Decision Workflow

Decision_Workflow Start Start: Choose a Bioconjugation Strategy Cleavable Is a cleavable linker required? Start->Cleavable Stability Is a highly stable, non-cleavable bond essential? Cleavable->Stability No Ald_SPDP Consider this compound (SPDP end) Cleavable->Ald_SPDP Yes Dual Need to conjugate two different molecules orthogonally? InVivo Application is in vivo? Dual->InVivo No Ald_SPDP_Dual This compound is an excellent choice Dual->Ald_SPDP_Dual Yes Stability->Dual No Click Click Chemistry (CuAAC or SPAAC) Stability->Click Yes SPAAC Prefer SPAAC (copper-free) InVivo->SPAAC Yes CuAAC CuAAC is a viable option InVivo->CuAAC No/In Vitro Click->InVivo

Conclusion

Both this compound and click chemistry represent powerful and versatile tools in the bioconjugation toolbox. The choice between them hinges on the specific requirements of the application.

Choose this compound when:

  • You require a cleavable linker for applications like drug delivery.

  • You need to perform dual, orthogonal conjugations to create complex, multi-functional biomolecules.

  • Your application can tolerate a potentially reversible hydrazone linkage .

Choose Click Chemistry when:

  • You need a highly stable and bio-inert linkage .

  • Rapid reaction kinetics and high yields are critical.

  • For in vivo applications , SPAAC provides a metal-free and highly bioorthogonal solution.

By carefully considering the factors outlined in this guide, researchers can make an informed decision to select the bioconjugation strategy that will best advance their scientific goals.

References

A Comparative Guide to the In Vivo Stability of Ald-PEG23-SPDP Linked Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index, directly influencing both its efficacy and toxicity.[1] An ideal linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity and a diminished therapeutic window. Conversely, the linker must be efficiently cleaved to release the payload within the target tumor cells.[1] This guide provides a comparative overview of the in vivo stability of ADCs featuring the Ald-PEG23-SPDP linker, alongside other commonly used linker technologies. The information is supported by experimental data and detailed methodologies to inform rational ADC design.

Linker Technologies: A Comparative Overview

ADC linkers are broadly categorized as cleavable or non-cleavable, a fundamental choice that dictates the mechanism of payload release.

Cleavable Linkers , such as the this compound linker, are designed to be selectively cleaved by specific triggers prevalent in the tumor microenvironment or within tumor cells.[1] This targeted release can enhance potency and enable a "bystander effect," where the released payload can eliminate neighboring antigen-negative tumor cells. Common cleavage mechanisms include:

  • Redox-sensitive (e.g., Disulfide Linkers like SPDP): These linkers are cleaved in the reducing environment of the cell's cytoplasm, where the concentration of glutathione (GSH) is significantly higher than in the bloodstream.[]

  • Enzyme-sensitive (e.g., Valine-Citrulline): These linkers are cleaved by proteases, such as cathepsins, that are overexpressed in the lysosomes of tumor cells.[1]

  • pH-sensitive (e.g., Hydrazones): These linkers are hydrolyzed in the acidic environment of endosomes and lysosomes.[1]

Non-cleavable Linkers rely on the complete degradation of the antibody backbone within the lysosome to release the payload. This generally results in greater plasma stability and a reduced risk of off-target toxicity.[3]

In Vivo Stability: A Head-to-Head Comparison

The in vivo stability of an ADC is a key pharmacokinetic parameter. The following tables summarize representative data from preclinical studies, comparing the stability of different linker types.

Note: Direct comparative in vivo stability data for ADCs specifically utilizing the this compound linker is limited in publicly available literature. The data presented for the disulfide linker is representative of sterically unhindered disulfide linkers, which are structurally analogous to the SPDP component of this compound.

Table 1: In Vivo Plasma Stability of Different ADC Linkers in Mice

Linker TypeADC Model% Intact ADC at 24h% Intact ADC at 168hReference
Disulfide (SPDP-like) Anti-HER2-DM1~60%~20%[4]
Hindered Disulfide Anti-HER2-DM4>80%~60%[4]
Peptide (MC-Val-Cit-PABC) Anti-CD30-MMAE>90%~75%[5]
Non-cleavable (MCC) Anti-HER2-DM1>95%~85%[4]

Table 2: Pharmacokinetic Parameters of ADCs with Different Linkers in Rats

Linker TypeADC ModelADC Clearance (mL/day/kg)ADC Half-life (days)Reference
Disulfide (SPP) Anti-CD22-DM115.42.1[4]
Non-cleavable (MCC) Anti-CD22-DM18.74.5[4]

Visualizing ADC Stability and Mechanism of Action

Mechanism of a Disulfide-Linked ADC

The following diagram illustrates the mechanism of action for an ADC linked with a disulfide-containing linker like this compound.

Mechanism of a Disulfide-Linked ADC ADC ADC in Circulation (Stable Disulfide Bond) TumorCell Tumor Cell Binding (Antigen Recognition) ADC->TumorCell Internalization Internalization (Endocytosis) TumorCell->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Cytoplasm Cytoplasm (High Glutathione) Lysosome->Cytoplasm PayloadRelease Disulfide Cleavage & Payload Release Cytoplasm->PayloadRelease Apoptosis Payload Induces Apoptosis PayloadRelease->Apoptosis

Caption: Mechanism of a Disulfide-Linked ADC.

Experimental Workflow for In Vivo Stability Assessment

The stability of an ADC in vivo is typically assessed by measuring the concentration of total antibody, conjugated antibody, and free payload in plasma over time.

Workflow for In Vivo ADC Stability Assessment cluster_animal_phase Animal Phase cluster_analysis_phase Analytical Phase cluster_data_analysis Data Analysis Dosing ADC Administration (e.g., IV injection) Sampling Blood Sampling (Time Course) Dosing->Sampling Plasma Plasma Isolation Sampling->Plasma ELISA ELISA for Total and Conjugated Antibody Plasma->ELISA LCMS LC-MS/MS for Free Payload and DAR Plasma->LCMS PK Pharmacokinetic Analysis ELISA->PK Stability Stability Profile (DAR over time) LCMS->Stability

Caption: Workflow for In Vivo ADC Stability Assessment.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ADC stability.

In Vivo Stability Study Design
  • Animal Model: Select an appropriate animal model, typically mice or rats.

  • ADC Administration: Administer a single intravenous (IV) dose of the ADC.[6]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours post-dose).[6]

  • Plasma Isolation: Process the blood samples to isolate plasma for subsequent analysis.[6]

ELISA for Total and Conjugated Antibody Quantification

This method is used to determine the concentration of the total antibody and the antibody that still has the drug conjugated.[6]

  • Plate Coating: Coat a 96-well plate with an antigen specific to the ADC's monoclonal antibody.

  • Blocking: Block the plate to prevent non-specific binding.

  • Sample Incubation: Add plasma samples and a standard curve of the ADC to the plate.

  • Detection:

    • For Total Antibody: Use an anti-human IgG antibody conjugated to an enzyme (e.g., HRP).

    • For Conjugated Antibody: Use an anti-drug antibody conjugated to an enzyme.

  • Substrate Addition: Add a substrate that produces a colorimetric signal in the presence of the enzyme.

  • Data Analysis: Measure the absorbance and calculate the concentrations based on the standard curve.

LC-MS/MS for Free Payload and Drug-to-Antibody Ratio (DAR) Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying the free payload and determining the average DAR.[7]

  • Sample Preparation:

    • Free Payload: Precipitate proteins from the plasma sample to isolate the small molecule payload.[1]

    • DAR Analysis: Purify the ADC from the plasma using affinity chromatography.[8]

  • LC Separation: Separate the components of the sample using liquid chromatography.

  • MS/MS Detection: Ionize the separated components and detect specific parent and fragment ions for the payload or the intact/reduced antibody chains.

  • Data Analysis:

    • Free Payload: Quantify the amount of free payload by comparing its signal to a standard curve.[1]

    • DAR Analysis: Determine the relative abundance of different drug-loaded antibody species to calculate the average DAR.[8]

Conclusion

The in vivo stability of an ADC is a multifactorial property influenced by the linker chemistry, conjugation site, and the specific payload. While disulfide linkers like SPDP offer a mechanism for tumor-specific payload release, their stability can be lower compared to hindered disulfide, peptide, or non-cleavable linkers. The inclusion of a PEG spacer in the this compound linker may enhance hydrophilicity and potentially improve the pharmacokinetic profile. However, careful in vivo evaluation using robust analytical methods is essential to characterize the stability profile of any new ADC construct and to guide the selection of the optimal linker for a given therapeutic application.

References

Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A critical determinant in the design of efficacious and safe antibody-drug conjugates (ADCs) lies in the choice of the linker connecting the monoclonal antibody to the cytotoxic payload. This decision between a cleavable and a non-cleavable linker directly influences the ADC's mechanism of action, stability, and overall therapeutic window. This guide provides an objective comparison of these two linker strategies, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions.

The linker in an ADC is not merely a passive connector; it is a sophisticated chemical entity engineered to remain stable in systemic circulation and to facilitate the release of the payload at the target tumor site.[1] The premature release of the highly potent cytotoxic agent can lead to significant off-target toxicity, while an overly stable linker may prevent the payload from exerting its therapeutic effect. The two primary categories of linkers, cleavable and non-cleavable, employ distinct strategies to address this critical balance.[1][]

At a Glance: Key Distinctions Between Cleavable and Non-Cleavable Linkers

FeatureCleavable LinkersNon-Cleavable Linkers
Mechanism of Payload Release Enzymatic cleavage, pH sensitivity, or reduction of disulfide bonds in the tumor microenvironment or within the cancer cell.[3]Proteolytic degradation of the antibody backbone within the lysosome of the target cell.[3]
Released Payload Typically the unmodified, potent cytotoxic drug.[4]The cytotoxic drug attached to the linker and an amino acid residue from the antibody.[4]
Plasma Stability Generally lower, with a potential for premature drug release.[5]Generally higher, leading to a more stable ADC in circulation.[6]
Bystander Effect High, due to the release of a membrane-permeable payload that can kill neighboring antigen-negative tumor cells.[3]Low to negligible, as the released payload is typically charged and less permeable.[7]
Off-Target Toxicity Higher potential due to the possibility of premature payload release and the bystander effect.[8]Lower potential due to greater stability and a limited bystander effect.[8]
Efficacy in Heterogeneous Tumors Potentially more effective due to the bystander effect, which can eliminate antigen-negative cancer cells within the tumor mass.[9]May be less effective as it relies on direct targeting of antigen-positive cells.

Comparative Performance Data

The selection of a linker profoundly impacts the performance of an ADC. The following tables summarize quantitative data from various studies to provide a comparative overview of key performance metrics.

In Vitro Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug. Lower IC50 values indicate greater potency.

Linker TypeAntibody-PayloadTarget Cell LineIC50 (pmol/L)Reference
Cleavable (Val-Cit)Trastuzumab-MMAEHER2+14.3[1]
Cleavable (β-galactosidase)Trastuzumab-MMAEHER2+8.8[1]
Non-cleavable (SMCC)Trastuzumab-DM1 (Kadcyla)HER2+33[1]
Cleavable (Val-Ala)Anti-CD30-Tubulysin ML540cy1.9 ng/mL[10]
Cleavable (Glucuronide)Anti-CD30-Tubulysin ML540cy1.8 ng/mL[10]
Non-cleavableAnti-HER2-Tubulysin B analogSK-BR-3-[10]
Cleavable (Val-Ala)Anti-CD30-Tubulysin ML4284.3 ng/mL[10]
Cleavable (Glucuronide)Anti-CD30-Tubulysin ML4284.1 ng/mL[10]
Non-cleavableADCHER2+609[1]
Cleavable (Val-Ala)ADCHER2+92[1]
Cleavable (sulfatase)ADCHER2+61 and 111[1]

Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used.

In Vivo Efficacy

In vivo studies in animal models are crucial for evaluating the anti-tumor activity of an ADC.

Linker TypeADCTumor ModelEfficacy OutcomeReference
Cleavable (Disulfide)Anti-CD22-DM1Human Lymphoma XenograftTumor regression at 3 mg/kg[1]
Cleavable (Val-Cit)Anti-CD22-PBDHuman Non-Hodgkin Lymphoma XenograftSimilar activity to a novel disulfide ADC[1]
Cleavable (β-galactosidase)Trastuzumab-MMAEXenograft Mouse Model57% and 58% reduction in tumor volume at 1 mg/kg[1]
Non-cleavable (SMCC)Trastuzumab-DM1 (Kadcyla)Xenograft Mouse ModelNot statistically significant at 1 mg/kg[1]
Cleavable (Glucuronide)Anti-CD30-Tubulysin M (DAR 2)L540cy Xenograft5/6 cures at 0.5 mg/kg[10]
Cleavable (Dipeptide)Anti-CD30-Tubulysin M (DAR 2)L540cy Xenograft0/6 cures at 0.5 mg/kg[10]
Cleavable (Glucuronide)Anti-CD30-Tubulysin M (DAR 2)DELBVR ALCL Xenograft6/6 cures at 0.75 mg/kg[10]
Cleavable (Dipeptide)Anti-CD30-Tubulysin M (DAR 2)DELBVR ALCL XenograftSlight tumor growth delay at 0.75 mg/kg[10]
Plasma Stability

The stability of an ADC in circulation is critical for minimizing off-target toxicity.

Linker TypeADCSpeciesStability (% intact after specified time)Reference
Cleavable (Val-Ala)ADCMouseHydrolyzed within 1 hour[1]
Cleavable (Val-Cit)ADCMouseHydrolyzed within 1 hour[1]
Cleavable (sulfatase)ADCMouse>7 days[1]
Cleavable (Hydrazone)ADCHuman and Mouset1/2 = 2 days[1]
Cleavable (Carbonate)Sacituzumab govitecan-t1/2 = 36 hours[1]
Cleavable (Silyl ether)ADC-MMAEHumant1/2 > 7 days[1]
Non-cleavable (Amino-PEG6)ADC-MMADMouseStable over 4.5 days[11]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a comprehensive understanding of ADC linker technology.

Mechanism of Action: Cleavable vs. Non-Cleavable Linkers

The intracellular trafficking and payload release mechanisms differ significantly between cleavable and non-cleavable linkers.

ADC_Mechanism_of_Action cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway Cleavable_ADC ADC with Cleavable Linker C_Endocytosis Receptor-Mediated Endocytosis Cleavable_ADC->C_Endocytosis C_Lysosome Lysosome C_Endocytosis->C_Lysosome C_Cleavage Linker Cleavage (Enzymes, pH, etc.) C_Lysosome->C_Cleavage C_Payload_Release Unmodified Payload Release C_Cleavage->C_Payload_Release C_Cell_Death Target Cell Death C_Payload_Release->C_Cell_Death C_Bystander Bystander Killing of Antigen-Negative Cells C_Payload_Release->C_Bystander Non_Cleavable_ADC ADC with Non-Cleavable Linker NC_Endocytosis Receptor-Mediated Endocytosis Non_Cleavable_ADC->NC_Endocytosis NC_Lysosome Lysosome NC_Endocytosis->NC_Lysosome NC_Degradation Antibody Backbone Degradation NC_Lysosome->NC_Degradation NC_Payload_Release Payload-Linker-Amino Acid Complex Release NC_Degradation->NC_Payload_Release NC_Cell_Death Target Cell Death NC_Payload_Release->NC_Cell_Death

Caption: Intracellular trafficking and payload release for cleavable and non-cleavable ADCs.

Experimental Workflow: ADC Linker Performance Evaluation

A systematic approach is necessary to compare the performance of different linker technologies.

ADC_Experimental_Workflow Start ADC Synthesis & Characterization (DAR) In_Vitro In Vitro Evaluation Start->In_Vitro In_Vivo In Vivo Evaluation Start->In_Vivo Cytotoxicity Cytotoxicity Assay (IC50) In_Vitro->Cytotoxicity Stability Plasma Stability Assay In_Vitro->Stability Bystander Bystander Effect Assay In_Vitro->Bystander PK Pharmacokinetics (PK) Study In_Vivo->PK Efficacy Efficacy Study (Xenograft Model) In_Vivo->Efficacy Toxicity Toxicity Study In_Vivo->Toxicity Analysis Data Analysis & Candidate Selection Cytotoxicity->Analysis Stability->Analysis Bystander->Analysis PK->Analysis Efficacy->Analysis Toxicity->Analysis

Caption: A typical experimental workflow for evaluating and comparing ADC linker performance.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs.

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in antigen-positive and antigen-negative cancer cell lines.

Methodology:

  • Cell Seeding: Seed antigen-positive and antigen-negative cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, an isotype control ADC, and the free payload in cell culture medium. Add the diluted compounds to the cells.

  • Incubation: Incubate the plates for a predetermined period (e.g., 72-120 hours) at 37°C in a humidified CO2 incubator.

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression curve fit.

In Vivo Efficacy Study (Xenograft Mouse Model)

Objective: To evaluate the anti-tumor activity of an ADC in a living organism.

Methodology:

  • Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, naked antibody, cleavable ADC, non-cleavable ADC).

  • ADC Administration: Administer the ADCs and control agents intravenously at specified doses and schedules.

  • Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate tumor growth inhibition (TGI) to compare the efficacy of the different ADCs.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma.

Methodology:

  • Incubation: Incubate the ADC at a defined concentration in plasma (e.g., human, mouse, rat) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Quantification: Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.

    • ELISA: Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference indicates the extent of drug deconjugation.

    • LC-MS: Directly measure the intact ADC, free payload, and any payload-adducts.

In Vitro Bystander Effect Assay (Co-Culture)

Objective: To quantitatively assess the ability of an ADC to kill neighboring antigen-negative cells.

Methodology:

  • Cell Line Selection: Choose an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line that is sensitive to the payload. The Ag- cell line can be engineered to express a fluorescent protein (e.g., GFP) for easy identification.

  • Co-Culture Setup: Seed the Ag+ and Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate. Include monocultures of both cell lines as controls.

  • ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has a minimal direct effect on the Ag- monoculture.

  • Viability Assessment: After a defined incubation period, assess the viability of the Ag- cell population using flow cytometry or fluorescence microscopy to quantify the fluorescent cells.

  • Data Analysis: Compare the viability of the Ag- cells in the co-culture with the Ag- monoculture to determine the extent of bystander killing.

Conclusion

The choice between a cleavable and a non-cleavable linker is a pivotal decision in the development of an antibody-drug conjugate, with no single solution being universally optimal. Cleavable linkers hold the promise of a potent bystander effect, which is particularly advantageous for treating heterogeneous tumors, but this can come at the cost of reduced plasma stability and a higher risk of off-target toxicities.[3][8] Conversely, non-cleavable linkers generally offer superior stability and a more favorable safety profile by confining the payload release to the target cells, though they lack the bystander effect and their efficacy is highly dependent on efficient internalization and lysosomal degradation of the ADC.[6][8]

Ultimately, the optimal linker strategy is contingent upon the specific characteristics of the target antigen, the tumor microenvironment, the properties of the cytotoxic payload, and the desired therapeutic outcome. A thorough and objective comparison of both linker types, supported by robust experimental data, is paramount for the rational design and successful development of the next generation of safe and effective antibody-drug conjugates.

References

Evaluating the Conjugation Efficiency of Ald-PEG23-SPDP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and specific conjugation of polyethylene glycol (PEG) to biomolecules is a critical step in enhancing the therapeutic properties of biologics. This guide provides an objective comparison of the performance of Ald-PEG23-SPDP with alternative conjugation chemistries, supported by experimental data and detailed protocols to inform the selection of an optimal PEGylation strategy.

This compound is a heterobifunctional linker that enables the covalent attachment of a PEG spacer to biomolecules. It features an aldehyde group at one terminus and a pyridyldithiol (SPDP) group at the other. The aldehyde moiety reacts with primary amines, hydrazides, or aminooxy groups, while the SPDP group reacts specifically with free sulfhydryl (thiol) groups. This dual reactivity allows for controlled, stepwise conjugation strategies. However, the efficiency of this linker relative to other common PEGylation chemistries is a key consideration for its application.

Comparative Analysis of Conjugation Chemistries

The efficiency of a conjugation reaction can be assessed by various parameters, including reaction yield, degree of substitution (number of PEG molecules per biomolecule), reaction rate, and specificity. Below is a comparison of this compound's reactive ends with other prevalent PEGylation chemistries: thiol-maleimide and strain-promoted azide-alkyne cycloaddition (SPAAC), a form of "click chemistry."

Parameter Aldehyde-Amine/Hydrazone SPDP-Thiol Thiol-Maleimide Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Target Functional Group Primary amines (e.g., lysine side chains, N-terminus), hydrazides, aminooxy groupsThiols (cysteines)Thiols (cysteines)Azides, Alkynes (introduced via genetic or chemical modification)
Reaction pH 5.5 - 9.5 (Schiff base); 4.0 - 6.0 (Hydrazone/Oxime)7.0 - 8.06.5 - 7.5Physiological pH (approx. 7.4)
Reaction Speed Moderate to Fast (minutes to hours)Fast (minutes to hours)Very Fast (seconds to minutes)Very Fast (minutes)
Bond Stability Reversible (Schiff base, requires reduction for stability); Relatively stable (Hydrazone/Oxime)Reversible (disulfide bond, cleavable by reducing agents)Stable thioether bondVery stable triazole ring
Specificity Can be N-terminal specific at controlled pH, but can also react with lysine residues.Highly specific for thiols.Highly specific for thiols at pH 6.5-7.5.Highly specific and bioorthogonal.
Typical Efficiency/Yield Variable, dependent on pH, catalyst, and protein. Can achieve high yields under optimized conditions.High yields are achievable.High yields, often >95%.High to quantitative yields, often >95%.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing conjugation efficiencies. Below are representative protocols for key conjugation chemistries.

This compound Conjugation to a Protein (Two-Step)

This protocol first utilizes the aldehyde group to react with an amine-containing protein, followed by the reaction of the SPDP group with a thiol-containing molecule.

Step 1: Aldehyde-Amine Conjugation (Reductive Amination)

  • Protein Preparation: Dissolve the amine-containing protein in a conjugation buffer (e.g., 100 mM MES, 150 mM NaCl, pH 6.0) at a concentration of 1-10 mg/mL.

  • PEGylation Reagent Preparation: Dissolve this compound in the conjugation buffer to a final concentration that provides a 5 to 20-fold molar excess over the protein.

  • Reaction: Add the this compound solution to the protein solution.

  • Reduction: Add a fresh solution of sodium cyanoborohydride (NaCNBH₃) to a final concentration of 20 mM.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Remove excess PEG reagent and byproducts by size-exclusion chromatography (SEC) or dialysis.

Step 2: SPDP-Thiol Conjugation

  • Thiolated Molecule Preparation: Dissolve the thiol-containing molecule in a thiol-free buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.2).

  • Conjugation: Add the purified aldehyde-PEGylated protein from Step 1 to the thiolated molecule solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature. The progress of the reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm.

  • Purification: Purify the final conjugate using SEC or another appropriate chromatographic method.

Thiol-Maleimide Conjugation
  • Protein Thiol Reduction (Optional): If the protein's cysteine residues are oxidized (forming disulfide bonds), they must be reduced. Incubate the protein with a 10-fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature. Remove the reducing agent by SEC.

  • Protein Preparation: Dissolve the thiol-containing protein in a thiol-free buffer (e.g., PBS, pH 7.2) at 1-10 mg/mL.

  • PEGylation Reagent Preparation: Dissolve the Maleimide-PEG reagent in the same buffer to achieve a 10 to 20-fold molar excess over the protein.

  • Reaction: Add the Maleimide-PEG solution to the protein solution.

  • Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as cysteine or β-mercaptoethanol.

  • Purification: Purify the conjugate by SEC or dialysis.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
  • Protein Modification: Introduce an azide or a strained alkyne (e.g., DBCO) into the protein using established methods, often involving the reaction of an NHS-ester-azide/alkyne with lysine residues or a maleimide-azide/alkyne with cysteine residues. Purify the modified protein.

  • PEGylation Reagent: Use a PEG reagent functionalized with the complementary reactive group (alkyne if the protein has an azide, and vice versa).

  • Reaction: Dissolve the modified protein and the PEG reagent in a suitable buffer (e.g., PBS, pH 7.4). A 1.5 to 3-fold molar excess of the PEG reagent is often sufficient.

  • Incubation: Incubate the reaction for 1-18 hours at room temperature or 37°C. Reaction times can be significantly shorter depending on the specific strained alkyne used.

  • Purification: Purify the conjugate using an appropriate method such as SEC or affinity chromatography.

Visualizing the Conjugation Pathways

The following diagrams illustrate the chemical reactions and workflows for the discussed conjugation chemistries.

Ald_PEG23_SPDP_Conjugation_Workflow cluster_aldehyde Aldehyde-Amine Conjugation cluster_spdp SPDP-Thiol Conjugation Protein_NH2 Protein-NH2 Schiff_Base Protein-N=CH-PEG-SPDP (Schiff Base) Protein_NH2->Schiff_Base + Ald-PEG-SPDP Ald_PEG_SPDP This compound Ald_PEG_SPDP->Schiff_Base Reduced_Product Protein-NH-CH2-PEG-SPDP (Stable Amine Bond) Schiff_Base->Reduced_Product + NaCNBH3 Reduced_Product_Input Protein-PEG-SPDP Reduced_Product->Reduced_Product_Input Purification & Transfer NaCNBH3 NaCNBH3 (Reducing Agent) NaCNBH3->Reduced_Product Final_Conjugate Protein-PEG-S-S-Molecule Reduced_Product_Input->Final_Conjugate + Molecule-SH Molecule_SH Molecule-SH Molecule_SH->Final_Conjugate Pyridone Pyridine-2-thione (Byproduct) Final_Conjugate->Pyridone releases

Caption: Workflow for two-step conjugation using this compound.

Conjugation_Chemistry_Comparison cluster_thiol_maleimide Thiol-Maleimide Chemistry cluster_spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protein_SH_M Protein-SH Thioether_Bond Protein-S-Maleimide-PEG (Stable Thioether Bond) Protein_SH_M->Thioether_Bond + Maleimide-PEG Maleimide_PEG Maleimide-PEG Maleimide_PEG->Thioether_Bond Protein_Azide Protein-N3 Triazole_Ring Protein-Triazole-PEG (Stable Triazole Ring) Protein_Azide->Triazole_Ring + DBCO-PEG DBCO_PEG DBCO-PEG (Strained Alkyne) DBCO_PEG->Triazole_Ring

Caption: Comparison of Thiol-Maleimide and SPAAC conjugation chemistries.

A Head-to-Head Comparison of Heterobifunctional Linkers in Targeted Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), has revolutionized the landscape of drug development. Central to the efficacy and safety of these modalities is the heterobifunctional linker, a critical component that connects the targeting moiety to the therapeutic payload. The choice of linker profoundly influences the stability, pharmacokinetics, and mechanism of action of the entire conjugate. This guide provides an objective, data-driven comparison of commonly used heterobifunctional linkers to aid researchers in selecting the optimal linker for their specific application.

The Critical Role of the Linker

Heterobifunctional linkers possess two distinct reactive groups, enabling the specific and controlled conjugation of two different molecules. In the context of ADCs and PROTACs, the linker's role extends far beyond simple conjugation. It must ensure the stability of the conjugate in systemic circulation to minimize off-target toxicity, while facilitating the efficient release of the payload or recruitment of cellular machinery at the target site. The two primary classes of linkers used in these applications are cleavable and non-cleavable linkers.

Linker Technologies: A Comparative Overview

For Antibody-Drug Conjugates (ADCs)

ADCs are designed to deliver potent cytotoxic agents directly to cancer cells by targeting tumor-associated antigens. The linker in an ADC is crucial for releasing the payload once the ADC has been internalized by the target cell.

Cleavable Linkers are designed to be stable in the bloodstream and release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell. This can lead to a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells.[1]

  • Protease-Sensitive Linkers: These linkers, most notably those containing the dipeptide sequence valine-citrulline (Val-Cit), are cleaved by lysosomal proteases like cathepsin B, which are often upregulated in tumor cells.[2] Val-Ala is another dipeptide linker that has shown comparable performance to Val-Cit, with the advantage of lower hydrophobicity which can reduce aggregation, especially with high drug-to-antibody ratios (DARs).[2][]

  • pH-Sensitive Linkers: These linkers, such as those containing a hydrazone bond, are stable at the physiological pH of blood (around 7.4) but are hydrolyzed in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[4]

  • Glutathione-Sensitive Linkers: These linkers utilize a disulfide bond that is cleaved in the highly reducing environment of the cytoplasm, which has a much higher concentration of glutathione (GSH) compared to the extracellular space.[5]

Non-Cleavable Linkers rely on the complete degradation of the antibody component within the lysosome to release the payload.[] This results in greater plasma stability and a reduced risk of off-target toxicity. The most common non-cleavable linker is SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), which forms highly stable amide and thioether bonds.[7]

For Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker in a PROTAC is a critical determinant of the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

  • Polyethylene Glycol (PEG) Linkers: PEG linkers are widely used due to their hydrophilicity, which can improve the solubility and cell permeability of the often large and hydrophobic PROTAC molecules.[8] The length of the PEG linker can be easily tuned to optimize the distance between the two ligands for efficient ternary complex formation.[9]

  • Alkyl Linkers: These consist of simple hydrocarbon chains and offer a straightforward way to vary the distance between the two ends of the PROTAC. The optimal length is highly dependent on the specific target and E3 ligase pair.[10]

  • Rigid Linkers: Incorporating cyclic structures like piperazine or phenyl rings can pre-organize the PROTAC into a bioactive conformation, potentially enhancing the stability of the ternary complex.[11]

Quantitative Data Comparison

The following tables summarize key performance data for different heterobifunctional linkers from various studies. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions, including the specific antibody or targeting ligand, payload, cell lines, and E3 ligase used.

Table 1: In Vitro Plasma Stability of Different ADC Linkers
Linker TypeLinker ExampleSystemPlasma Half-lifeReference(s)
Non-Cleavable SMCCTrastuzumab-DM1> 200 hours (in human plasma)[7]
Protease-Cleavable Val-CitTrastuzumab-MMAE> 150 hours (in human plasma)[12]
Protease-Cleavable Val-AlaTrastuzumab-MMAESimilar to Val-Cit[]
pH-Sensitive HydrazoneAnti-CD30-Doxorubicin~48 hours (in human plasma)[13]
Glutathione-Sensitive DisulfideAnti-CD22-DM1> 168 hours (in human plasma)[]
Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers (HER2-Positive Breast Cancer Cells)
Linker TypeLinker ExamplePayloadCell LineIC50 (nM)Reference(s)
Non-Cleavable SMCC (T-DM1)DM1SK-BR-30.05 - 0.2[14]
Protease-Cleavable Val-CitMMAESK-BR-30.1 - 0.5[14]
Protease-Cleavable Val-AlaMMAEBT-4740.3 - 0.8[2]
pH-Sensitive HydrazoneDoxorubicinBT-4745 - 20[13]
Glutathione-Sensitive DisulfideMMAFSK-BR-30.2 - 1.0[]
Table 3: Performance of PROTACs with Different Linkers
Linker TypeLinker ExampleTarget-E3 LigaseDC50 (nM)Dmax (%)Reference(s)
PEG 4-unit PEGBRD4-CRBN< 500> 90[11]
Alkyl 16-atom alkyl chainERα-VHL~10> 95[15]
Rigid Pyridine/di-piperidineAR-VHL< 1> 95[11]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding Endosome Endosome (pH 6.0-6.5) Antigen->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage 5. Cytotoxicity

Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).

PROTAC_Mechanism_of_Action cluster_cytoplasm Cytoplasm PROTAC PROTAC POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Polyubiquitinated_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Polyubiquitinated_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of action for a Proteolysis-Targeting Chimera (PROTAC).

Experimental_Workflow_ADC_Cytotoxicity start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells add_adc Add serial dilutions of ADC and controls seed_cells->add_adc incubate Incubate for 72-96 hours add_adc->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for an in vitro ADC cytotoxicity assay (MTT).

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay) for ADCs

Objective: To determine the concentration of an ADC that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Target cancer cell line (e.g., SK-BR-3 for HER2-positive ADCs)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • ADC and control antibody solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.[]

  • ADC Treatment: Prepare serial dilutions of the ADC and unconjugated antibody (as a negative control) in complete medium. Remove the old medium from the cells and add 100 µL of the diluted ADC or control solutions to the respective wells. Include wells with medium only as a blank.

  • Incubation: Incubate the plate for 72 to 96 hours at 37°C in a humidified incubator with 5% CO2.[]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[16]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other wells. Plot the percentage of cell viability versus the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Plasma Stability Assay for ADCs using LC-MS

Objective: To determine the stability of an ADC and the rate of payload release in plasma.

Materials:

  • ADC of interest

  • Human plasma

  • Phosphate-buffered saline (PBS)

  • Acetonitrile

  • Formic acid

  • LC-MS system

Procedure:

  • Incubation: Incubate the ADC in human plasma at 37°C.[17]

  • Time Points: At various time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot of the plasma-ADC mixture.

  • Sample Preparation: Precipitate the plasma proteins by adding three volumes of cold acetonitrile containing an internal standard.[17]

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Analysis: Transfer the supernatant to a new tube, evaporate to dryness, and reconstitute in a suitable solvent for LC-MS analysis.

  • LC-MS Analysis: Analyze the samples by LC-MS to quantify the amount of intact ADC and released payload.

  • Data Analysis: Plot the concentration of the intact ADC over time to determine its plasma half-life.

Western Blot Analysis of PROTAC-Mediated Protein Degradation

Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Target cell line

  • PROTAC of interest

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and treat them with various concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Harvest the cells, wash with PBS, and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[18]

Conclusion

The selection of a heterobifunctional linker is a critical decision in the design of ADCs and PROTACs, with profound implications for their therapeutic success. This guide provides a comparative overview of the performance of different linker technologies, supported by quantitative data and detailed experimental protocols. By understanding the unique properties of each linker type and employing rigorous experimental evaluation, researchers can make informed decisions to develop safer and more effective targeted therapies.

References

Performance of Ald-PEG23-SPDP in Antibody-Drug Conjugate Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antibody-drug conjugates (ADCs) is continually evolving, with the linker component playing a pivotal role in defining the therapeutic index of these targeted therapies. This guide provides a comparative analysis of the Ald-PEG23-SPDP linker, a cleavable linker system, against other commonly used linkers in ADC development. Due to the limited availability of direct head-to-head public data for this compound, this guide draws upon performance data from ADCs with structurally similar components, namely polyethylene glycol (PEG) chains and disulfide-based cleavable moieties, to provide a well-informed perspective.

Understanding the this compound Linker

The this compound linker is a heterobifunctional molecule designed for the conjugation of a cytotoxic payload to an antibody. Its key features include:

  • Aldehyde Group: This functional group provides a site for conjugation to the antibody, often through engineered amino acid residues, enabling site-specific conjugation.

  • PEG23 Spacer: A 23-unit polyethylene glycol chain imparts hydrophilicity to the ADC. This can help to mitigate aggregation, improve solubility, and potentially extend the plasma half-life of the conjugate.[1][2]

  • SPDP Moiety: The N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) group contains a disulfide bond, which is designed to be cleaved in the reducing environment of the intracellular space, releasing the cytotoxic payload.

Comparative Performance Analysis

The performance of an ADC is a multifactorial equation with the linker playing a crucial role in stability, efficacy, and tolerability. Below is a comparative summary of key performance parameters for ADCs featuring different linker technologies.

Data Presentation: In Vitro Cytotoxicity

The in vitro potency of an ADC is a critical initial measure of its efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) values for various ADCs, providing a benchmark for expected performance.

ADC ModelLinker TypePayloadTarget Cell LineIC50 (nM)Reference
Trastuzumab-ADCThis compound (Inferred) MMAEHER2+ (e.g., SK-BR-3)0.1 - 10Inferred
Trastuzumab-ADCVal-Cit-PABCMMAEHER2+ (e.g., SK-BR-3)~1[3]
Trastuzumab-ADCSMCC (Non-cleavable)DM1HER2+ (e.g., BT-474)~0.3[4]
Brentuximab VedotinVal-Cit-PABCMMAECD30+ (e.g., Karpas 299)~0.5[5]

Note: The IC50 for an this compound-linked ADC is inferred based on the general potency of MMAE payloads and the understanding that PEGylation can sometimes slightly decrease in vitro potency compared to non-PEGylated counterparts.[6]

Data Presentation: In Vivo Efficacy

In vivo studies are essential to evaluate the overall anti-tumor activity of an ADC. The following table presents data on tumor growth inhibition from preclinical xenograft models.

ADC ModelLinker TypePayloadXenograft ModelDosing RegimenTumor Growth Inhibition (%)Reference
Trastuzumab-ADCThis compound (Inferred) MMAEHER2+ (e.g., NCI-N87)3 mg/kg, single dose>90Inferred
Trastuzumab-ADCVal-Cit-PABCMMAEHER2+ (e.g., NCI-N87)3 mg/kg, single dose~95[7]
Trastuzumab-ADCSMCC (Non-cleavable)DM1HER2+ (e.g., KPL-4)10 mg/kg, single dose~80[4]
Brentuximab VedotinVal-Cit-PABCMMAECD30+ (e.g., Karpas 299)1 mg/kg, single dose>90[8]

Note: The in vivo efficacy for an this compound-linked ADC is inferred based on the expected favorable pharmacokinetic profile imparted by the PEG linker, potentially leading to high tumor accumulation and potent anti-tumor activity.

Data Presentation: Pharmacokinetics & Stability

The stability of the linker in circulation is paramount to minimizing off-target toxicity. The disulfide bond in SPDP linkers is known to be susceptible to cleavage in the bloodstream.

ADC ModelLinker TypeKey FindingReference
Trastuzumab-DM1SPDP (Non-PEGylated)Least stable disulfide linker in mouse serum; completely cleared within 3 days.[4]
Generic ADCPEGylated LinkerLonger PEG chains generally lead to a longer plasma half-life.[6]

The inclusion of a PEG23 spacer in the this compound linker is anticipated to improve the pharmacokinetic profile compared to a non-PEGylated SPDP linker, potentially extending its half-life in circulation.[6] However, the inherent lability of the disulfide bond remains a key consideration.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the evaluation of ADC performance.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).

Methodology:

  • Cell Seeding: Plate target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • ADC Treatment: Prepare serial dilutions of the ADC, a naked antibody control, and a free payload control. Add the treatments to the respective wells.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values by fitting the data to a dose-response curve.[9]

In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of the ADC in a preclinical animal model.

Methodology:

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.

  • Animal Grouping: Randomize mice into treatment groups (e.g., vehicle control, naked antibody, ADC at different doses).

  • ADC Administration: Administer the respective treatments intravenously (i.v.) via the tail vein.

  • Tumor Measurement: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point.

  • Data Analysis: Plot the mean tumor volume over time for each group and calculate the tumor growth inhibition (TGI).[10]

Mandatory Visualization

ADC Mechanism of Action

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome Lysosome Lysosome Payload Free Cytotoxic Payload Apoptosis Apoptosis (Cell Death)

Caption: General mechanism of action for a cleavable ADC.

Experimental Workflow for ADC Performance Comparison

ADC_Comparison_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_evaluation Performance Evaluation Linker1 This compound Linker2 Alternative Linker (e.g., Val-Cit) Antibody Monoclonal Antibody Payload Cytotoxic Payload ADC1 ADC 1 (this compound) ADC2 ADC 2 (Alternative) InVitro In Vitro Cytotoxicity (IC50 Determination) InVivo In Vivo Efficacy (Xenograft Model) PK Pharmacokinetics & Stability Results Comparative Analysis of Performance

Caption: Workflow for comparing the performance of different ADC linkers.

References

Safety Operating Guide

Proper Disposal of Ald-PEG23-SPDP: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like Ald-PEG23-SPDP is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety information and a step-by-step operational plan for the appropriate disposal of this compound, a heterobifunctional linker commonly used in bioconjugation.

Key Chemical and Physical Properties

A summary of the available quantitative data for this compound is presented below. This information is crucial for understanding the material's characteristics for safe handling.

PropertyValueSource
Chemical Formula C64H111N3O26S2Conju-Probe
Molecular Weight 1402.71 g/mol Conju-Probe
Physical Form Colorless oilConju-Probe
Solubility Soluble in DCM, THF, acetonitrile, DMF, and DMSOConju-Probe
Storage Temperature -20°CConju-Probe

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves (such as nitrile), and a lab coat. All handling of the compound and its waste should occur within a certified chemical fume hood to prevent inhalation of any potential vapors.

Step-by-Step Disposal Protocol

The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. In-laboratory treatment of this chemical is not recommended without a validated protocol and explicit approval from your EHS department.

  • Waste Segregation and Collection :

    • All waste containing this compound, including unused stock solutions, contaminated labware (e.g., pipette tips, vials), and any solvent rinsate from cleaning contaminated glassware, must be collected in a designated hazardous waste container.

    • Use a clean, non-reactive, and sealable container. Glass or high-density polyethylene (HDPE) containers are generally suitable.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been verified by your institution's EHS office. In particular, keep it separate from strong acids, bases, and oxidizing agents.

  • Container Labeling :

    • The waste container must be clearly labeled as "Hazardous Waste."

    • The label must include the full chemical name: "this compound."

    • Clearly mark the accumulation start date on the label.

  • Storage of Waste :

    • Keep the hazardous waste container securely sealed when not in use.

    • Store the container in a well-ventilated, designated hazardous waste accumulation area, away from general laboratory traffic.

  • Arranging for Disposal :

    • Once the container is full or ready for disposal, contact your institution's EHS office or the designated hazardous waste management provider to schedule a pickup.

    • Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Identify this compound Waste (Unused reagent, contaminated labware) B Segregate as Hazardous Waste (Use designated, labeled container) A->B C Store in a Secure, Ventilated Area B->C D Contact Institutional EHS for Pickup C->D E Professional Hazardous Waste Disposal D->E cluster_molecule This compound cluster_hazards Potential Hazards Aldehyde Aldehyde Group Irritant Irritant/Sensitizer Aldehyde->Irritant PEG PEG Chain Environmental Environmental Hazard (if improperly disposed) PEG->Environmental Low direct toxicity, but contributes to chemical waste stream SPDP SPDP Group (Disulfide Bond) Reactive Reactive SPDP->Reactive

Essential Safety and Operational Guide for Handling Ald-PEG23-SPDP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and procedural clarity is paramount when working with novel chemical reagents. This guide provides essential, immediate safety and logistical information for handling Ald-PEG23-SPDP, a heterobifunctional crosslinker. It includes detailed operational and disposal plans to foster a safe and efficient research environment.

Chemical Compound Overview

This compound is a specialized chemical used in bioconjugation. It features an aldehyde group for reaction with hydrazides or aminooxy groups, a polyethylene glycol (PEG) spacer to enhance solubility, and a pyridyldithio (SPDP) group that reacts with sulfhydryl groups to form a cleavable disulfide bond. Understanding the reactivity of these functional groups is crucial for safe handling.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Rationale
Eye Protection Safety Goggles with Side ShieldsProtects against splashes and aerosols. Must be worn at all times in the laboratory.[1]
Hand Protection Nitrile GlovesProvides a barrier against skin contact.[2][3] Given the reactivity of the aldehyde and SPDP groups, it is advisable to double-glove. Gloves should be inspected before use and changed frequently, especially if contact with the reagent occurs.[3]
Body Protection Laboratory CoatA buttoned lab coat should be worn to protect skin and clothing from potential contamination.[2][3]
Respiratory Protection Fume HoodAll handling of this compound, especially when in powdered form or when creating solutions, should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[1][2][4]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is critical to prevent accidents and ensure the integrity of the experiment.

1. Preparation and Reconstitution:

  • Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation, as the compound is moisture-sensitive.[5]

  • All manipulations should be performed in a chemical fume hood.[1][2][4]

  • When preparing solutions, use an appropriate solvent such as DMSO or DMF.[5] Add the solvent slowly to the reagent to avoid splashing.

2. Reaction and Incubation:

  • When reacting this compound with other molecules, ensure that all containers are clearly labeled.

  • The reaction is typically carried out at a pH between 7 and 8.[6]

  • Avoid creating aerosols during mixing or vortexing.

3. Post-Reaction Quenching and Purification:

  • If necessary, quench the reaction using a suitable reagent.

  • Purification steps, such as dialysis or chromatography, should be performed with care to avoid spills and exposure.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction A Equilibrate Vial to Room Temperature B Work in Fume Hood A->B C Add Solvent to Reagent B->C D Label Containers C->D E Mix Reagents at pH 7-8 D->E F Incubate E->F G Quench Reaction F->G H Purify Product G->H

Figure 1. A step-by-step workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

  • Waste Segregation: All waste contaminated with this compound, including unused reagent, reaction mixtures, and contaminated consumables (e.g., pipette tips, gloves), must be collected in a designated hazardous waste container.[2]

  • Container Labeling: The hazardous waste container must be clearly labeled with the contents, including the full chemical name "this compound," and the appropriate hazard symbols.

  • Inactivation of Reactive Groups: For larger quantities of waste, consider inactivating the reactive aldehyde and SPDP groups. Aldehydes can be oxidized, and the disulfide bond in the SPDP group can be cleaved with a reducing agent like DTT.[6][7] However, consult with your institution's environmental health and safety (EHS) office before attempting any chemical deactivation.

  • Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal.[4][8][9] Contact your EHS office for guidance on the proper disposal procedures for this specific chemical.

Logical Relationship for PPE Selection

G cluster_hazard Hazard Assessment cluster_ppe Required PPE Hazard This compound (Aldehyde, PEG, SPDP) Goggles Safety Goggles Hazard->Goggles Splash Hazard Gloves Nitrile Gloves Hazard->Gloves Skin Irritant/Contact Hazard Coat Lab Coat Hazard->Coat Contamination Hazard Hood Fume Hood Hazard->Hood Inhalation Hazard

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.